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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide

This guide provides a comprehensive overview of the core properties, synthesis, and applications of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, a key intermediate in the synthesis of important pharmaceutical compounds....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the core properties, synthesis, and applications of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, a key intermediate in the synthesis of important pharmaceutical compounds.

Core Properties and Identification

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, with the CAS Number 41472-49-5, is a white or colorless crystalline powder.[1] It is also known by several synonyms, including N-(p-Sulfamoylphenethyl)acetamide and 4-(2-Acetylaminoethyl)benzenesulfonamide.[2] This compound plays a crucial role as an intermediate in the synthesis of sulfonylurea drugs like glibenclamide and glipizide, which are used in the treatment of type 2 diabetes.[1] It also finds application as a dye intermediate.[1]

Physicochemical Properties

A summary of the key physicochemical properties of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is presented in the table below.

PropertyValueSource
Molecular Formula C10H14N2O3S[2]
Molecular Weight 242.3 g/mol [2]
Melting Point 168-174°C[1][3]
Boiling Point 387.4°C at 760 mmHg[1][3]
Density 1.274 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 188.1°C[1][3]
Appearance White or colorless powder/crystals[1][4]
Solubility Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[4]

Synthesis and Mechanism

The synthesis of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is a multi-step process that typically starts from β-phenylethylamine. The general synthetic pathway involves acetylation, chlorosulfonation, amination, and in some routes, a final hydrolysis step.

Generalized Synthesis Workflow

A common industrial synthesis route is as follows:

  • Acetylation: β-phenylethylamine is acetylated using acetic acid or acetic anhydride to protect the amino group, forming N-acetylphenethylamine.[5][6]

  • Chlorosulfonation: The resulting N-acetylphenethylamine is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position of the benzene ring, yielding p-(2-acetamidoethyl)benzenesulfonyl chloride.[5][7]

  • Amination: The sulfonyl chloride intermediate is then reacted with ammonia to form the sulfonamide group, resulting in the final product, N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide.[5]

This process is foundational for producing various sulfonamide-based pharmaceuticals.[8]

Caption: Generalized synthesis workflow for N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide.

Biological Significance and Applications

Sulfonamides as a class of compounds exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-diabetic properties.[9][10] N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide's primary significance lies in its role as a precursor to more complex drug molecules.

Role as a Pharmaceutical Intermediate

The structure of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide makes it an ideal building block for the synthesis of second-generation sulfonylurea drugs.[1] These drugs function by stimulating insulin secretion from the pancreas, a key mechanism in managing type 2 diabetes.

Research Applications

Beyond its industrial importance, derivatives of this compound and its parent molecule, 4-(2-aminoethyl)benzenesulfonamide, are used in research. For instance, 4-(2-aminoethyl)benzenesulfonamide has been used in studies on human hepatocellular carcinoma cells and to develop model systems for studying biochemical interactions. Additionally, novel N4-substituted derivatives of 4-(2-aminoethyl)benzenesulfonamide have been synthesized and investigated as inhibitors of carbonic anhydrase isoforms, some of which are associated with tumors.[11]

Experimental Protocol: Laboratory Scale Synthesis

The following is a representative protocol for the synthesis of 4-(2-aminoethyl)benzenesulfonamide, the parent compound of the topic molecule. The acetylation of this parent compound would be the subsequent step to yield N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide.

Objective: To synthesize 4-(2-aminoethyl)benzenesulfonamide from p-(2-acetamidoethyl)benzenesulfonyl chloride.

Materials:

  • p-(2-acetamidoethyl)benzenesulfonyl chloride

  • Acetone

  • Concentrated ammonia solution

  • Ice

  • Water

  • 2N Hydrochloric acid

  • 2N Potassium hydroxide solution

Procedure:

  • Amination: Dissolve the starting sulfonyl chloride in acetone. While cooling in an ice-water bath, add concentrated ammonia solution to the reaction mixture and stir at room temperature.[12]

  • Precipitation: After the reaction is complete, pour the mixture into ice water to precipitate the crude product.[12]

  • Filtration: Collect the solid product by filtration.[12]

  • Hydrolysis (De-acetylation): Acidify the collected solid with 2N hydrochloric acid and heat the mixture to reflux for several hours to remove the acetyl protecting group.[12]

  • Purification: After reflux, filter the solution. Dissolve the filtrate in hot water and adjust the pH to 11-12 with a 2N KOH solution.[12]

  • Crystallization and Isolation: Cool the basic solution in an ice bath to precipitate the purified 4-(2-aminoethyl)benzenesulfonamide. Collect the pale yellow precipitate by filtration and dry under a vacuum.[12]

Causality: The initial amination step converts the reactive sulfonyl chloride to the more stable sulfonamide. The subsequent acid hydrolysis is crucial for removing the N-acetyl protecting group from the ethylamine side chain, yielding the primary amine of the parent compound. The final pH adjustment and crystallization serve to purify the product.

Safety and Handling

The parent compound, 4-(2-aminoethyl)benzenesulfonamide, is classified as a corrosive solid.[13][14] It can cause severe skin burns and eye damage.[14] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this chemical and its derivatives. Work should be conducted in a well-ventilated area.[15]

The acetylated form, while generally less reactive due to the protection of the primary amine, should still be handled with care, following standard laboratory safety procedures.

Conclusion

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is a compound of significant industrial and research interest. Its well-defined physicochemical properties and established synthesis routes make it a valuable intermediate in the production of life-saving medications. Further research into its derivatives continues to open new avenues for therapeutic intervention in a variety of diseases.

References

  • ChemBK. 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide - Physico-chemical Properties. Available from: [Link].

  • PubChem. 4-acetyl-N-(2-aminoethyl)benzenesulfonamide. Available from: [Link].

  • Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Available from: [Link].

  • Eureka | Patsnap. Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Available from: [Link].

  • PMC. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link].

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • ResearchGate. (PDF) Biological activities of sulfonamides. Available from: [Link].

  • PMC. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Available from: [Link].

  • ResearchGate. Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Available from: [Link].

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link].

  • SpectraBase. 4-Chloro-N-[2-(diethylamino)ethyl]benzenesulfonamide, N-acetyl- - Optional[13C NMR]. Available from: [Link].

Sources

Exploratory

Physicochemical Profiling of N-(4-sulfamoylphenethyl)acetamide: A Technical Guide

Executive Summary N-(4-sulfamoylphenethyl)acetamide (CAS 41472-49-5) is a critical process impurity and degradation product associated with the sulfonylurea class of antidiabetic drugs, specifically Glipizide and Glibenc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-sulfamoylphenethyl)acetamide (CAS 41472-49-5) is a critical process impurity and degradation product associated with the sulfonylurea class of antidiabetic drugs, specifically Glipizide and Glibenclamide (Glyburide) .[1] Chemically, it represents the N-acetylated derivative of the "phenethyl" backbone common to these therapeutics.

This guide provides a comprehensive technical analysis of its physicochemical characteristics, synthesis pathways, and analytical profiling.[2] It is designed for pharmaceutical scientists engaged in impurity profiling, reference standard characterization, and method development for ANDA submissions.

Molecular Identity & Structural Analysis[3]

The compound consists of a benzene ring substituted at the para position with a sulfonamide group (


) and an ethylacetamide chain. This structure renders it amphiphilic, with a polar sulfonamide "head" and a lipophilic linker.
Table 1: Chemical Identification Data
ParameterDetail
Common Name N-(4-sulfamoylphenethyl)acetamide
IUPAC Name N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Synonyms Glipizide Impurity 1; 4-(2-Acetylaminoethyl)benzenesulfonamide
CAS Registry Number 41472-49-5
Molecular Formula

Molecular Weight 242.29 g/mol
SMILES CC(=O)NCCC1=CC=C(S(=O)(N)=O)C=C1
InChI Key YTJJPFRVBNFIBN-UHFFFAOYSA-N
Structural Implications[1]
  • H-Bonding: The molecule possesses 3 Hydrogen Bond Donors (sulfonamide

    
    , amide 
    
    
    
    ) and 4 Hydrogen Bond Acceptors (sulfonamide
    
    
    , amide
    
    
    ).[1] This creates a high potential for self-association in the solid state, leading to high crystallinity.
  • Sterics: The ethyl linker provides rotational freedom, allowing the acetamide group to fold back towards the aromatic ring, potentially influencing retention times in reverse-phase chromatography.

Physicochemical Profiling

Understanding the solubility and ionization behavior is prerequisite for developing robust extraction and chromatographic methods.

Table 2: Physicochemical Parameters
PropertyValue / RangeTechnical Context
Physical State White to off-white solidCrystalline powder.[1]
Melting Point 148 – 152 °C (Estimated)Analogous to precursor amine (150-152°C).[1] Acetylation typically stabilizes the lattice via amide stacking.
pKa (Acidic) 10.0 – 10.4Attributed to the sulfonamide (

) proton.
pKa (Basic) NeutralThe amide nitrogen is non-basic. The precursor amine's basicity is lost upon acetylation.
LogP (Lipophilicity) 0.5 – 0.9 (Predicted)More lipophilic than the precursor amine (LogP -2.[1]4) due to capping of the ionizable amine, but remains moderately polar.
Solubility High: DMSO, DMF, MethanolModerate: Ethanol, AcetonitrileLow: Water, HexaneSoluble in alkaline aqueous buffers (pH > 11) due to sulfonamide ionization.

Origin & Synthesis Pathway

This compound is primarily a Process Impurity generated during the synthesis of Glipizide or Glibenclamide. It forms if the key intermediate, 4-(2-aminoethyl)benzenesulfonamide , reacts with an acetylating agent (e.g., acetic anhydride or acetyl chloride) instead of the intended isocyanate or carbamate coupling partners.

Diagram 1: Formation Pathway in Sulfonylurea Synthesis

The following diagram illustrates how the impurity diverges from the main API synthetic route.

SynthesisPathway Precursor 4-(2-aminoethyl) benzenesulfonamide Reagent_Main Isocyanate / Carbamate (Intended Route) Precursor->Reagent_Main Reagent_Side Acetic Anhydride / Acetyl Chloride (Contaminant/Side Rxn) Precursor->Reagent_Side API Glipizide / Glibenclamide (API) Reagent_Main->API Coupling Impurity N-(4-sulfamoylphenethyl) acetamide (Impurity) Reagent_Side->Impurity Acetylation

Caption: Divergent synthesis pathway showing the formation of N-(4-sulfamoylphenethyl)acetamide as a side-reaction product.

Analytical Characterization Protocols

A. HPLC Method (Reverse Phase)

This method separates the impurity from the sulfonylurea parent drug. The amide impurity is significantly less hydrophobic than Glipizide/Glibenclamide, resulting in earlier elution.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (or 20mM Phosphate Buffer pH 3.0 for UV only).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 60%

      
       90% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide/Sulfonamide absorption) and 254 nm (Aromatic).

  • Expected Retention: The impurity elutes early (relative to API) due to the lack of the bulky cyclohexyl/pyrazine groups found in the APIs.

B. Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion:

    
    .[1]
    
  • Key Fragments (MS2):

    • m/z 243

      
       184:  Loss of Acetamide group (
      
      
      
      , neutral loss 59).
    • m/z 243

      
       106:  Formation of ethylbenzene cation / tropylium derivative.
      
    • m/z 243

      
       226:  Loss of Ammonia (
      
      
      
      ) from sulfonamide.
C. NMR Spectroscopy Expectations ( )
  • 
    H NMR: 
    
    • 
       ppm (s, 3H, 
      
      
      
      )
    • 
       ppm (t, 2H, 
      
      
      
      )
    • 
       ppm (q, 2H, 
      
      
      
      )
    • 
       ppm (s, 2H, 
      
      
      
      , exchangeable)
    • 
       ppm (d, 2H, Ar-H, meta to 
      
      
      
      )
    • 
       ppm (d, 2H, Ar-H, ortho to 
      
      
      
      )
    • 
       ppm (t, 1H, Amide 
      
      
      
      , exchangeable)

Biological & Regulatory Context[4][6]

Impurity Classification

Under ICH Q3A(R2) guidelines, this compound is classified as a Process-Related Impurity .

  • Risk Profile: It lacks the structural alerts for high genotoxicity (unlike nitro-aromatics or alkylating agents), as it is a stable amide.

  • Metabolic Relevance: While primarily a synthesis impurity, it can theoretically form in vivo if the sulfonylurea bridge of Glipizide is hydrolyzed to the amine and subsequently acetylated by N-acetyltransferase (NAT) enzymes, though this is a minor pathway compared to hydroxylation of the cyclohexyl ring.

Diagram 2: Analytical Workflow for Impurity Isolation

AnalyticalWorkflow Sample Crude API Sample Extraction Extraction (MeOH/Water 50:50) Sample->Extraction HPLC HPLC-UV/MS (Gradient Elution) Extraction->HPLC Decision Peak Identification HPLC->Decision Result1 RT < API m/z 243 (Target Impurity) Decision->Result1 Early Eluter Result2 RT = API m/z 445/494 (Glipizide/Glyburide) Decision->Result2 Main Peak

Caption: Analytical decision tree for identifying N-(4-sulfamoylphenethyl)acetamide in bulk drug substances.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 41472-49-5. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Glipizide Monograph: Impurity Profiling.
  • Asiri, A. M., et al. (2012).[3][4][5] "N-(4-Sulfamoylphenyl)acetamide".[6] Acta Crystallographica Section E, 68(4), o1155. (Structural analogue reference for sulfonamide geometry). Retrieved from [Link]

  • RSC Analytical Methods. (2012). HPLC quantification of acetamide derivatives. Retrieved from [Link]

Sources

Foundational

Comprehensive Structural Elucidation of N-Acetyl-4-(2-aminoethyl)benzenesulfonamide

The following technical guide details the structural elucidation of N-Acetyl-4-(2-aminoethyl)benzenesulfonamide (CAS: 41472-49-5). This document is structured for researchers in pharmaceutical development, specifically t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation of N-Acetyl-4-(2-aminoethyl)benzenesulfonamide (CAS: 41472-49-5). This document is structured for researchers in pharmaceutical development, specifically those involved in impurity profiling of sulfonylurea drugs (e.g., glibenclamide) or metabolite identification.[1]

A Multi-Modal Analytical Approach

Executive Summary & Chemical Context

Target Molecule: N-[2-(4-sulfamoylphenyl)ethyl]acetamide Common Name: N-Acetyl-4-(2-aminoethyl)benzenesulfonamide CAS Registry Number: 41472-49-5 Molecular Formula: C₁₀H₁₄N₂O₃S Molecular Weight: 242.29 g/mol [1]

Relevance: This compound is a critical intermediate and potential impurity in the synthesis of second-generation sulfonylurea antidiabetics (e.g., Glipizide, Glibenclamide).[1] It represents the


-acetylated derivative of the primary amine side chain of 4-(2-aminoethyl)benzenesulfonamide, distinct from sulfonamide-

-acetylated metabolites often seen in sulfa drugs.[1]

Elucidation Strategy: The Analytical Triad

To definitively prove the structure and distinguish it from its regioisomers (e.g.,


-acetylbenzenesulfonamide derivatives), a triad of Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) is required.[1]
A. Mass Spectrometry (HRMS & Fragmentation)

Objective: Confirm elemental composition and analyze fragmentation to locate the acetyl group.[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Parent Ion:

    
     243.0800 (Calculated for [C₁₀H₁₅N₂O₃S]⁺).[1]
    
  • Key Fragmentation Pathways:

    • Loss of Acetamide: Cleavage of the alkyl chain often yields the tropylium-like ion or styrene sulfonamide cation.[1]

    • Sulfonamide Cleavage: Characteristic loss of neutral SO₂ (64 Da) is a hallmark of sulfonamides.[1]

    • Diagnostic Fragment: The presence of the acetyl group on the alkyl chain is supported by a fragment at

      
       72 (
      
      
      
      ) or
      
      
      30 (primary amine) if deacetylation occurs in-source.[1]
B. Infrared Spectroscopy (FT-IR)

Objective: Differentiate between the Sulfonamide (


) and the Carboxamide (

) moieties.
Functional GroupFrequency (

)
Diagnostic Feature
Amide N-H 3250 – 3300Sharp band (Amide A).[1]
Sulfonamide N-H 3350 – 3450Doublet (asymmetric/symmetric stretch of

).[1]
Amide I (C=O) 1640 – 1660Strong, sharp band.[1] Crucial for confirming acetylation.
Amide II (N-H) 1540 – 1560Bending vibration.[1]
Sulfone (O=S=O) 1310 – 1340Asymmetric stretch (Strong).[1]
Sulfone (O=S=O) 1150 – 1170Symmetric stretch (Strong).[1]
C. Nuclear Magnetic Resonance (NMR)

Objective: The gold standard for connectivity. The experiment must be performed in DMSO-d₆ to prevent proton exchange and visualize the amide/sulfonamide protons.

¹H NMR Assignment (400 MHz, DMSO-d₆)
  • 
     1.78 ppm (3H, s):  Acetyl methyl group (
    
    
    
    ).[1]
  • 
     2.81 ppm (2H, t, 
    
    
    
    Hz):
    Benzylic methylene (
    
    
    ).[1]
  • 
     3.28 ppm (2H, q/t):  Methylene adjacent to Amide N (
    
    
    
    ).[1]
  • 
     7.28 ppm (2H, s, broad):  Sulfonamide protons (
    
    
    
    ).[1] Note: This verifies the sulfonamide nitrogen is NOT acetylated.[1]
  • 
     7.40 ppm (2H, d, 
    
    
    
    Hz):
    Aromatic protons meta to sulfonamide.[1]
  • 
     7.76 ppm (2H, d, 
    
    
    
    Hz):
    Aromatic protons ortho to sulfonamide (deshielded by electron-withdrawing
    
    
    ).[1]
  • 
     7.96 ppm (1H, t, broad):  Amide proton (
    
    
    
    ).[1]
¹³C NMR Assignment (100 MHz, DMSO-d₆)
  • 
     22.6 ppm:  Acetyl methyl.[1]
    
  • 
     34.8 ppm:  Benzylic methylene.[1]
    
  • 
     39.8 ppm:  Methylene alpha to Nitrogen (obscured by DMSO solvent peak often, requires HSQC).[1]
    
  • 
     125.6 ppm:  Aromatic CH (ortho to 
    
    
    
    ).[1]
  • 
     129.1 ppm:  Aromatic CH (meta to 
    
    
    
    ).[1]
  • 
     142.0 ppm:  Aromatic C (quaternary, alkyl substituted).[1]
    
  • 
     144.5 ppm:  Aromatic C (quaternary, sulfonyl substituted).[1]
    
  • 
     169.1 ppm:  Amide Carbonyl (
    
    
    
    ).[1]

Visualization of Elucidation Logic

The following diagram illustrates the decision tree used to distinguish the target molecule from its likely isomers (specifically the


-sulfonamide acetylated derivative).

ElucidationWorkflow Start Unknown Sample (C10H14N2O3S) IR_Step Step 1: FT-IR Analysis Start->IR_Step Amide_Check Is Amide I (C=O) present @ ~1650 cm-1? IR_Step->Amide_Check NMR_Step Step 2: 1H NMR (DMSO-d6) Amide_Check->NMR_Step Yes (Amide present) Isomer Isomer Identified: N-Acetylbenzenesulfonamide derivative Amide_Check->Isomer No (Sulfonylurea/other) NH_Check Check Exchangeable Protons NMR_Step->NH_Check Target Target Confirmed: N-Acetyl-4-(2-aminoethyl) benzenesulfonamide NH_Check->Target NH2 (s) @ 7.3ppm AND NH (t) @ 8.0ppm NH_Check->Isomer NH (s) @ 12.0ppm (Acidic Sulfonamide NH)

Caption: Logical workflow for distinguishing regioisomers using IR and NMR spectral markers.

Critical Distinction: The "Expert" Insight

In drug development, a common error is misidentifying the acetylation site. The acetylation of the sulfonamide nitrogen (


) creates a highly acidic proton (

).[1]

Self-Validating Check:

  • Chemical Shift Rule: If the acetyl group is on the sulfonamide, the remaining NH proton will shift downfield to

    
     11.5 – 12.5 ppm  due to the electron-withdrawing power of both the sulfonyl and carbonyl groups.[1]
    
  • Target Molecule Behavior: In the target molecule (acetyl on the ethyl amine), the amide NH appears as a triplet at

    
     8.0 ppm , and the sulfonamide 
    
    
    
    remains a distinct singlet (2H) at
    
    
    7.3 ppm
    .[1]
  • HMBC Correlation: A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the final proof.[1]

    • Target: The Carbonyl Carbon (

      
       169) correlates with the Ethyl Methylene protons (
      
      
      
      3.28).[1]
    • Isomer: The Carbonyl Carbon would show no correlation to the ethyl chain.[1]

Standardized Experimental Protocol

Reagents
  • Sample: >5 mg of N-Acetyl-4-(2-aminoethyl)benzenesulfonamide.[1]

  • Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% TMS (v/v).[1]

Workflow
  • Sample Preparation: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d₆. Ensure complete dissolution to avoid line broadening.[1]

  • Acquisition (1H):

    • Pulse angle: 30°.[1]

    • Relaxation delay (D1):

      
       1.0 second (ensure integration accuracy).
      
    • Scans: 16.

  • Acquisition (13C):

    • Decoupling: Proton-decoupled.[1]

    • Scans:

      
       512 (to visualize quaternary carbons).
      
  • Data Processing:

    • Reference spectra to TMS (

      
       0.[1]00) or residual DMSO quintet (
      
      
      
      2.50).[1]
    • Apply exponential multiplication (LB = 0.3 Hz) for 1H to enhance signal-to-noise.

  • Validation: Compare integrals. The ratio of Aromatic (4H) : Acetyl Methyl (3H) : Ethyl Chain (4H) must be exact.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61252392, 4-acetyl-N-(2-aminoethyl)benzenesulfonamide. Retrieved from [Link][1]

  • Popova, A., et al. (2006). IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide). Journal of Molecular Structure. (Contextual grounding for sulfonamide IR bands). Retrieved from [Link]

  • PrepChem. Preparation of 4-acetamidobenzenesulfonamide. (Reference for synthesis of the regioisomer for comparison). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of Sulfonamide Derivatives

A Resource for Researchers, Scientists, and Drug Development Professionals Abstract The sulfonamide moiety, a functional group that has profoundly shaped modern medicine, remains a cornerstone of therapeutic drug design....

Author: BenchChem Technical Support Team. Date: March 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide moiety, a functional group that has profoundly shaped modern medicine, remains a cornerstone of therapeutic drug design. Since the revolutionary discovery of prontosil, the first commercially available antibacterial agent, sulfonamide derivatives have demonstrated remarkable versatility.[1] This guide provides a comprehensive technical exploration of the diverse biological activities of these compounds. We will dissect their fundamental mechanisms of action, from the classic inhibition of bacterial folate synthesis to their roles in managing a wide spectrum of non-infectious diseases. Furthermore, this document delves into the critical structure-activity relationships (SAR) that govern their efficacy and provides field-proven experimental protocols for their biological evaluation. This resource is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this vital area of medicinal chemistry.

The Sulfonamide Scaffold: From Antibacterial Pioneer to Privileged Structure

The history of sulfonamides is a testament to the power of synthetic chemistry in medicine. Initially recognized for their antibacterial properties, these synthetic drugs were among the first effective systemic antimicrobial agents, significantly reducing mortality from infectious diseases before the widespread availability of penicillin.[1][2] Their mechanism, the targeted starvation of bacteria by blocking folic acid synthesis, represented a paradigm shift in therapeutic strategy.[3] However, the utility of the sulfonamide functional group extends far beyond its antibacterial origins. It is now recognized as a "privileged scaffold," a molecular framework that can interact with a wide range of biological targets.[4] This has led to the development of sulfonamide-containing drugs for a vast array of conditions, including Type 2 diabetes, hypertension, arthritis, glaucoma, and cancer.[3][5][6] The enduring relevance of this scaffold lies in its unique stereoelectronic properties, which allow it to act as a versatile pharmacophore in the design of enzyme inhibitors.[7]

Dissecting the Mechanisms of Action: A Story of Competitive Inhibition

The majority of sulfonamide-based drugs exert their therapeutic effects by acting as competitive inhibitors of specific enzymes. Their structural features allow them to mimic natural substrates, thereby blocking critical metabolic pathways.

The Archetypal Mechanism: Inhibition of Dihydropteroate Synthase (DHPS)

The antibacterial action of sulfonamides is the classic example of their mechanism. They are structural analogs of p-aminobenzoic acid (PABA), an essential precursor for bacterial folic acid synthesis.[2] Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo.[2][8] Sulfonamides competitively inhibit the enzyme dihydropteroate synthase (DHPS), preventing it from utilizing PABA to produce dihydropteroate, a key intermediate in the folate pathway.[8] This blockade halts the production of DNA, RNA, and proteins, leading to a bacteriostatic effect that suppresses bacterial growth and replication.[2][9]

DHPS_Inhibition_Pathway Bacterial Folic Acid Synthesis & Inhibition cluster_pathway Normal Pathway cluster_inhibition Inhibition Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to Active Site Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Reaction Block Pathway Blocked Folic_Acid Folic Acid -> DNA/RNA Synthesis Dihydropteroic_Acid->Folic_Acid Further Enzymatic Steps Sulfonamide Sulfonamide Drug (PABA Analog) Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfonamide drugs.

A Spectrum of Enzymatic Targets

The inhibitory action of sulfonamides is not limited to DHPS. This scaffold has been successfully adapted to target numerous other enzymes, leading to a wide range of therapeutic applications:

  • Carbonic Anhydrases (CAs): Sulfonamides are potent inhibitors of carbonic anhydrases, a family of zinc metalloenzymes.[10][11] This inhibition is the basis for their use as diuretics (e.g., hydrochlorothiazide), anti-glaucoma agents (e.g., dorzolamide), and even as potential anticancer drugs targeting tumor-associated CA isoforms.[5][11]

  • Cyclooxygenase-2 (COX-2): Selective COX-2 inhibitors, such as celecoxib, are sulfonamide derivatives used as anti-inflammatory agents for conditions like arthritis.[12] Their selectivity helps to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

  • Kinases: The sulfonamide group is a key feature in several modern anticancer drugs that function as kinase inhibitors (e.g., vemurafenib, pazopanib).[6][13] They interfere with signaling pathways that are critical for tumor cell proliferation and survival.

  • Proteases: Certain antiviral drugs, particularly those used to treat HIV (e.g., darunavir), incorporate a sulfonamide moiety to inhibit viral proteases, which are essential for viral replication.[7]

Structure-Activity Relationship (SAR): A Blueprint for Drug Design

The biological activity and therapeutic profile of a sulfonamide derivative are dictated by its chemical structure. Understanding these relationships is fundamental to the rational design of new drugs with improved potency, selectivity, and pharmacokinetic properties.[14]

  • N4-Amino Group: For antibacterial activity, an unsubstituted amino group at the N4 position (para to the sulfonamide group) is generally essential, as it mimics the amino group of PABA.[14] Prodrugs, where this amine is temporarily modified, are an exception.

  • Aromatic Ring: The benzene ring is a critical part of the scaffold. It must be para-substituted, and other substitutions on the ring typically diminish or abolish antibacterial activity.[14]

  • Sulfonamide Group (-SO₂NH-): This group is indispensable for activity. The sulfur atom must be directly attached to the aromatic ring.[14] The acidity of the sulfonamide N-H proton is a key determinant of activity; modifications that bring the pKa into the physiological range of 6.6-7.4 often enhance antibacterial efficacy and solubility.[14]

  • N1-Substituent: The greatest variation in sulfonamide drugs is found at the N1 position. Substitution at this nitrogen with various heterocyclic rings can dramatically influence the drug's potency, protein binding, solubility, and pharmacokinetic profile.[12][14] Electron-withdrawing heterocyclic substituents increase the acidity of the N1-proton, which is often correlated with increased antibacterial activity.[5]

Caption: Core components governing sulfonamide SAR.

The Broad Therapeutic Landscape of Sulfonamides

The chemical versatility of the sulfonamide scaffold has led to its application across a remarkable range of therapeutic areas.

Therapeutic AreaDrug ExamplesPrimary Mechanism of Action
Antibacterial Sulfamethoxazole, SulfadiazineInhibition of Dihydropteroate Synthase[8]
Diuretic Hydrochlorothiazide, Furosemide, IndapamideInhibition of Carbonic Anhydrase / Ion Transporters[1][3]
Antidiabetic Glibenclamide, Glipizide (Sulfonylureas)Blockade of ATP-sensitive potassium channels[1][3]
Anti-inflammatory Celecoxib (COX-2 Inhibitor), SulfasalazineSelective COX-2 Inhibition, Modulation of inflammatory pathways[1][12]
Anti-glaucoma Dorzolamide, AcetazolamideInhibition of Carbonic Anhydrase in the eye[1][5]
Antiviral (HIV) Darunavir, AmprenavirInhibition of HIV Protease[7]
Anticancer Vemurafenib, Pazopanib, BelinostatInhibition of Kinases, Carbonic Anhydrases, or HDACs[6][15]
Anticonvulsant Topiramate, ZonisamideMultiple mechanisms including ion channel modulation[11]

Experimental Workflows for Biological Activity Assessment

A systematic approach is required to screen and characterize the biological activity of novel sulfonamide derivatives. This involves a tiered process of primary screening, secondary validation, and mechanistic studies.

Screening_Workflow Start Synthesized Sulfonamide Library Primary_Screening Primary In Vitro Screening (e.g., MIC, General Cytotoxicity) Start->Primary_Screening Hit_Selection Identify 'Hits' (Activity > Threshold?) Primary_Screening->Hit_Selection Hit_Selection->Start No (Inactive) Secondary_Screening Secondary / Mechanistic Assays (e.g., Specific Enzyme Inhibition Assay) Hit_Selection->Secondary_Screening Yes SAR_Analysis Structure-Activity Relationship (SAR) Analysis & Lead Optimization Secondary_Screening->SAR_Analysis SAR_Analysis->Start Synthesize New Derivatives In_Vivo In Vivo Efficacy & Toxicity Testing (Animal Models) SAR_Analysis->In_Vivo Optimized Lead Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A tiered workflow for screening novel sulfonamides.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[16][17]

Materials:

  • Test sulfonamide compound, dissolved in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).[17]

  • Target bacterial strain (e.g., E. coli ATCC 25922).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to a 0.5 McFarland standard and then diluted for a final well concentration of ~5 x 10⁵ CFU/mL.[16][17]

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test sulfonamide in CAMHB directly in the 96-well plate across 10-12 wells.

  • Control Wells: Prepare a positive control well (CAMHB + bacterial inoculum, no drug) and a negative/sterility control well (CAMHB only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 or 200 µL).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[16]

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide in which there is no visible turbidity (bacterial growth), as compared to the positive control well.[16]

Protocol: Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

Objective: To determine the inhibitory potency (IC₅₀) of a sulfonamide derivative against a specific CA isoenzyme using its esterase activity.[18]

Materials:

  • Test sulfonamide compound, dissolved in a suitable solvent.

  • Purified human CA isoenzyme (e.g., hCA I or hCA II).

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4).[18]

  • Substrate: p-Nitrophenyl acetate (pNPA), prepared fresh.[18]

  • Sterile 96-well microtiter plates.

  • Microplate spectrophotometer capable of reading at 400-405 nm.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Inhibitor Addition: Add serially diluted concentrations of the test sulfonamide to the appropriate wells. Include a positive control inhibitor (e.g., Acetazolamide) and a no-inhibitor control (enzyme activity at 100%).

  • Enzyme Addition: Add the CA enzyme solution to all wells except the blank (buffer only).

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[18]

  • Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 405 nm in kinetic mode for 10-15 minutes. The rate of p-nitrophenol production is directly proportional to CA esterase activity.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Future Directions and Emerging Opportunities

The development of sulfonamide derivatives is an active and evolving field. Current research focuses on several key areas:

  • Overcoming Drug Resistance: Designing novel sulfonamides that can evade established bacterial resistance mechanisms or act on new targets is a major priority.[4][19]

  • Targeting Specific Isoforms: In areas like cancer and glaucoma, designing inhibitors with high selectivity for specific enzyme isoforms (e.g., CA IX over CA I/II) is crucial for improving efficacy and reducing side effects.[11][15]

  • Multitarget Agents: There is growing interest in creating hybrid molecules that combine a sulfonamide scaffold with other pharmacophores to hit multiple targets simultaneously, a promising strategy for complex diseases like cancer and Alzheimer's.[4][20]

  • Green Synthesis: Developing more environmentally friendly and efficient synthetic routes for sulfonamide production is an important goal for sustainable pharmaceutical chemistry.[19]

Conclusion

From their historical debut as the first modern antibacterials to their current status as a privileged scaffold in drug discovery, sulfonamide derivatives have consistently proven their therapeutic value. Their synthetic accessibility and the tunable nature of their physicochemical properties allow for the precise targeting of a wide array of enzymes implicated in human disease. A deep, integrated understanding of their mechanisms of action, structure-activity relationships, and appropriate methods for biological evaluation is essential for any scientist working to harness the full potential of this remarkable chemical class. The insights and protocols provided in this guide serve as a foundational resource for the continued innovation and development of next-generation sulfonamide-based therapeutics.

References

  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022). Molecules. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. [Link]

  • Sulfonamides - Infectious Disease. (n.d.). MSD Manual Professional Edition. [Link]

  • Sulfonamide. (2025). Massive Bio. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). ResearchGate. [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (n.d.). Iranian Journal of Pharmaceutical Research. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024). Expert Opinion on Drug Discovery. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry, Section B. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Physical Chemistry Chemical Physics. [Link]

  • Therapeutic potential of sulfamides as enzyme inhibitors. (2006). Medicinal Research Reviews. [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (n.d.). RSC Advances. [Link]

  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). Bioorganic Chemistry. [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (2017). Trade Science Inc. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick. [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. (2025). ACS Medicinal Chemistry Letters. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). LinkedIn. [Link]

  • Design, synthesis and biological evaluation of some novel sulfonamide derivatives as apoptosis inducers. (2017). European Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (1984). Journal of Pharmaceutical Sciences. [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). PEXACY International Journal of Pharmaceutical Science. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Springer. [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Advances. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • Therapeutic applications of sulfonamides. (n.d.). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Structure-activity Relationship (SAR) of Sulfonamides. (2020). YouTube. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). International Journal of Molecular Sciences. [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. [Link]

Sources

Foundational

Comprehensive Technical Guide on CAS 41472-49-5: Intermediate Chemistry, Synthesis, and Pharmacopeial Profiling

Executive Summary In the complex landscape of pharmaceutical manufacturing, the structural integrity of active pharmaceutical ingredients (APIs) relies heavily on the strategic use of chemical intermediates. CAS 41472-49...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the complex landscape of pharmaceutical manufacturing, the structural integrity of active pharmaceutical ingredients (APIs) relies heavily on the strategic use of chemical intermediates. CAS 41472-49-5 , chemically identified as N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide (or N-(p-Sulfamoylphenethyl)acetamide), is a foundational building block in medicinal chemistry[1]. It serves as a critical, stable intermediate in the synthesis of second-generation sulfonylurea antidiabetic agents, most notably glipizide and glibenclamide (glyburide) [2].

This whitepaper provides an in-depth technical analysis of CAS 41472-49-5, exploring the mechanistic causality behind its use as a protected intermediate, detailing validated experimental protocols for its downstream conversion, and examining its regulatory significance as a pharmacopeial impurity.

Chemical Identity and Physicochemical Profiling

CAS 41472-49-5 is characterized by a bifunctional architecture: an acetamide group and a sulfonamide moiety separated by an ethyl-phenyl spacer[1]. This specific arrangement is not coincidental; it is a deliberate synthetic design where the acetamide acts as a protecting group for the primary amine, while the sulfonamide group provides the necessary pharmacophore precursor for sulfonylurea drugs.

Table 1: Quantitative Chemical and Physical Data
PropertyValue / Description
IUPAC Name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide
CAS Registry Number 41472-49-5
Molecular Formula C₁₀H₁₄N₂O₃S
Molecular Weight 242.29 g/mol
Melting Point 168°C – 174°C
Boiling Point 387.4°C at 760 mmHg
Density 1.274 g/cm³
Appearance White to off-white solid powder
Key Synonyms N-(4-Sulfamoylphenethyl)acetamide; 4-(2-Acetylaminoethyl)benzenesulfonamide

Data synthesized from authoritative chemical registries and supplier specifications[1][2].

Mechanistic Role in API Synthesis: The Causality of Protection

The synthesis of sulfonylureas like glipizide requires the attachment of complex heterocyclic rings to a 4-(2-aminoethyl)benzenesulfonamide core (CAS 35303-76-5)[3]. However, synthesizing this core directly from 2-phenylethylamine is chemically unviable.

The Mechanistic Challenge: Introducing a sulfonamide group to the para-position of the phenyl ring requires harsh chlorosulfonation (using chlorosulfuric acid). If the primary amine of 2-phenylethylamine is left unprotected, the highly reactive chlorosulfuric acid will aggressively attack the amine, leading to unwanted side reactions, polymerization, and degradation.

The Solution (CAS 41472-49-5): The primary amine is first acetylated to form an amide. The acetyl group dampens the nucleophilicity of the nitrogen, effectively "protecting" it. This allows the subsequent chlorosulfonation to proceed selectively at the para-position of the aromatic ring. Following amidation with ammonia, CAS 41472-49-5 is formed[3]. Only after the sulfonamide group is safely installed is the acetyl group removed via hydrolysis to yield the free amine required for final API coupling.

SynthesisPathway N1 2-Phenylethylamine (Starting Material) N2 Acetylation (Amine Protection) N1->N2 N3 N-Acetyl-2-phenylethylamine N2->N3 N4 Chlorosulfonation (p-Substitution) N3->N4 N5 Amidation (NH3 addition) N4->N5 N6 CAS 41472-49-5 N-(p-Sulfamoylphenethyl)acetamide N5->N6 N7 Acid/Base Hydrolysis (Deprotection) N6->N7 HCl / Heat N8 CAS 35303-76-5 4-(2-Aminoethyl)benzenesulfonamide N7->N8 N9 Glipizide / Glibenclamide (Active APIs) N8->N9 Isocyanate / Acyl coupling

Fig 1: Synthetic pathway of sulfonylurea APIs highlighting the intermediate role of CAS 41472-49-5.

Experimental Protocol: Deprotection Workflow

To utilize CAS 41472-49-5 in drug manufacturing, the acetyl protecting group must be cleaved to yield 4-(2-aminoethyl)benzenesulfonamide. The following step-by-step methodology outlines a self-validating system for acid-catalyzed hydrolysis, ensuring high yield and purity[3].

Materials Required:
  • CAS 41472-49-5 (N-(p-Sulfamoylphenethyl)acetamide)

  • 2N Hydrochloric Acid (HCl)

  • 2N Potassium Hydroxide (KOH) solution

  • Ice water bath

Step-by-Step Methodology:
  • Acidic Suspension: Suspend 25.0 g of CAS 41472-49-5 in 200 mL of 2N HCl.

    • Causality: The highly acidic environment protonates the carbonyl oxygen of the acetamide, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack by water.

  • Thermal Reflux: Heat the mixture to a vigorous reflux and maintain for 6 hours.

    • Causality: Amide bonds are highly stable due to resonance stabilization. Sustained thermal energy is mandatory to overcome the high activation energy barrier of amide hydrolysis.

  • Cooling and Basification: Cool the reaction mixture in an ice-water bath. Slowly add 2N KOH dropwise until the pH reaches 11-12.

    • Causality: Post-hydrolysis, the cleaved amine exists as a highly water-soluble ammonium hydrochloride salt. Adjusting the pH to a strongly basic level deprotonates the salt, converting it to the free base form, which has significantly lower aqueous solubility.

  • Precipitation and Isolation: Allow the solution to boil naturally (if exothermic heat from neutralization is present), then cool again in the ice bath to force the precipitation of a pale yellow solid.

  • Filtration: Filter the precipitate and dry under a high vacuum to yield 4-(2-aminoethyl)benzenesulfonamide (CAS 35303-76-5).

    • Validation Check: The disappearance of the carbonyl stretch (~1650 cm⁻¹) in FT-IR and the methyl singlet (~1.9 ppm) in ¹H-NMR confirms complete deprotection.

Regulatory Significance: Pharmacopeial Impurity Profiling

Because CAS 41472-49-5 is the immediate precursor to the primary amine building block, incomplete hydrolysis during the manufacturing process can result in its carryover into the final API.

In the context of quality control and regulatory submissions (e.g., ANDA/NDA), CAS 41472-49-5 is officially classified as an impurity. Specifically, it is recognized as Glipizide Impurity 1 [4].

Analytical Detection

To ensure the trustworthiness and safety of the final drug product, manufacturers must quantify the residual levels of CAS 41472-49-5.

  • Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.

  • Mechanism: Due to the presence of the acetyl group, CAS 41472-49-5 is less polar than the fully deprotected amine (CAS 35303-76-5) but more polar than the final API (Glipizide). It will typically elute at an intermediate retention time on a standard C18 column using a gradient of water/acetonitrile with a slightly acidic buffer (e.g., 0.1% Formic Acid) to suppress ionization of the sulfonamide group.

  • Limit of Detection (LOD): Regulatory guidelines generally require impurities to be controlled at levels below 0.10% to 0.15% depending on the maximum daily dose of the API.

References

  • Home Sunshine Pharma. N-(P-Sulfamoylphenethyl)Acetamide CAS 41472-49-5 Manufacturers, Suppliers, Factory. Retrieved from:[Link]

  • Agnitio Pharma. Glipizide Impurity 1 41472-49-5 C10H14N2O3S. Retrieved from:[Link]

Sources

Exploratory

N-p-Sulfamoylphenethyl-acetamide (CAS 41472-49-5): Discovery, Mechanistic Synthesis, and Role in Antidiabetic Drug Development

Executive Summary & Historical Context N-p-Sulfamoylphenethyl-acetamide (IUPAC: N-[2-[4-(aminosulfonyl)phenyl]ethyl]acetamide), universally identified by CAS 41472-49-5, is a highly specialized, protected intermediate cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

N-p-Sulfamoylphenethyl-acetamide (IUPAC: N-[2-[4-(aminosulfonyl)phenyl]ethyl]acetamide), universally identified by CAS 41472-49-5, is a highly specialized, protected intermediate critical to the pharmaceutical manufacturing of second-generation sulfonylurea antidiabetic drugs[1].

Historically, the evolution from first-generation sulfonylureas (such as tolbutamide) to highly potent second-generation agents (such as glibenclamide and glipizide) required the structural incorporation of a bulky p-(2-aminoethyl)benzenesulfonamide pharmacophore[1]. The foundational synthetic route for this pharmacophore was established by [2]. They demonstrated that direct sulfonylation of phenylethylamine was chemically unviable due to competing side reactions, necessitating an N-acetylation protection strategy that remains the undisputed industrial standard today[2].

Chemical Identity & Quantitative Properties

Understanding the physicochemical properties of N-p-Sulfamoylphenethyl-acetamide is essential for optimizing crystallization, isolation, and downstream deprotection during scale-up[1][3].

PropertyValue
Chemical Name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide
CAS Registry Number 41472-49-5
Molecular Formula C10H14N2O3S
Molecular Weight 242.29 g/mol
Appearance White to off-white powder
Melting Point 168 – 174 °C
Boiling Point 387.4 °C at 760 mmHg
Density 1.274 g/cm³
Flash Point 188.1 °C
Assay (Purity) ≥ 98.0%

Mechanistic Synthesis & Causality

The synthesis of N-p-Sulfamoylphenethyl-acetamide relies on a precise three-step sequence: Protection, Electrophilic Aromatic Substitution (EAS), and Amidation[4].

Causality of Experimental Choices: Direct chlorosulfonation of 2-phenylethylamine is synthetically impossible. The highly reactive chlorosulfonic acid would immediately react with the nucleophilic primary amine to form an unwanted sulfamic acid derivative. Furthermore, in highly acidic media, the free amine protonates to form an alkylammonium cation (-NH3⁺). This strongly electron-withdrawing group deactivates the aromatic ring and incorrectly directs the EAS to the meta position.

By acetylating the amine first, the nucleophilicity of the nitrogen is quenched. The resulting acetamido group (-NHAc) acts as a neutral, sterically bulky ortho/para director. Due to the steric hindrance of the 2-acetamidoethyl side chain, the incoming sulfonyl group is directed almost exclusively to the para position, ensuring high regioselectivity and preventing poly-sulfonylation[2].

Synthesis A 2-Phenylethylamine (Starting Material) B N-(2-Phenylethyl)acetamide (Amine Protection) A->B Acetic Anhydride / Acetyl Chloride Exothermic, Room Temp C 4-(2-Acetamidoethyl)benzenesulfonyl chloride (Electrophilic Aromatic Substitution) B->C Chlorosulfuric Acid (ClSO3H) Excess, < 10 °C D N-p-Sulfamoylphenethyl-acetamide (CAS 41472-49-5) C->D Aqueous Ammonia (NH3) Ice Bath, pH > 9

Synthesis workflow of N-p-Sulfamoylphenethyl-acetamide.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure scientific integrity and reproducibility, the following protocol incorporates strict In-Process Controls (IPCs) to create a self-validating system, adapted from [4].

Step 1: N-Acetylation (Protection)

  • Dissolve 2-phenylethylamine (1.0 eq) in dichloromethane (DCM) and add triethylamine (1.2 eq).

  • Dropwise add acetic anhydride (1.1 eq) while maintaining the temperature below 20 °C to control the exothermic reaction.

  • Validation Check (IPC 1): Perform Thin-Layer Chromatography (TLC). The complete disappearance of the ninhydrin-positive starting material confirms conversion to N-(2-phenylethyl)acetamide.

  • Wash the organic layer with 1N HCl, then brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Step 2: Chlorosulfonation (EAS)

  • Cool chlorosulfuric acid (ClSO₃H, 5.0 eq) to 0–5 °C in an ice bath.

  • Slowly add N-(2-phenylethyl)acetamide in small portions, strictly maintaining the internal temperature below 10 °C to prevent charring.

  • Stir at room temperature for 2 hours, then heat to 60 °C for 1 hour to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride.

  • Validation Check (IPC 2): Quench a 100 µL aliquot into crushed ice. The immediate formation of a white, water-insoluble precipitate confirms the successful formation of 4-(2-acetamidoethyl)benzenesulfonyl chloride.

  • Carefully pour the entire reaction mixture over crushed ice with vigorous stirring. Filter the resulting white solid and wash with cold water.

Step 3: Amidation

  • Dissolve the wet sulfonyl chloride cake in acetone (80 mL per 0.1 mol)[4].

  • Under an ice-water bath, slowly add concentrated aqueous ammonia (NH₄OH, 150 mL)[4].

  • Stir at room temperature for 4 hours.

  • Validation Check (IPC 3): Monitor the pH of the solution. It must remain strongly basic (pH > 10). A drop in pH indicates unwanted hydrolysis of the sulfonyl chloride back to sulfonic acid.

  • Pour the mixture into ice water (500 mL). Collect the precipitated N-p-Sulfamoylphenethyl-acetamide via vacuum filtration.

  • Dry under vacuum at 60 °C. Final Validation: The melting point of the dried powder must strictly fall between 168–174 °C[1].

Downstream Applications in Drug Discovery

N-p-Sulfamoylphenethyl-acetamide is not a final Active Pharmaceutical Ingredient (API) but a crucial structural stepping stone. To unlock its biological potential, the acetyl protecting group must be removed[1].

Deprotection and Coupling: The intermediate is subjected to acidic hydrolysis (refluxing in 2N HCl for 6 hours) to yield 4-(2-aminoethyl)benzenesulfonamide[4]. After adjusting the pH to 11-12 with KOH, the free amine precipitates upon cooling[4]. This free amine is the universal building block for second-generation sulfonylureas. It is subsequently coupled with 5-chloro-2-methoxybenzoyl chloride to synthesize Glibenclamide , or with 5-methylpyrazine-2-carboxylic acid derivatives to synthesize Glipizide [1][5].

Additionally, because N-p-Sulfamoylphenethyl-acetamide is a highly stable, well-characterized compound, it is widely utilized as a for impurity profiling in the generic manufacturing of these antidiabetic agents[6].

Downstream A N-p-Sulfamoylphenethyl-acetamide (Protected Intermediate) B 4-(2-Aminoethyl)benzenesulfonamide (Active Pharmacophore) A->B HCl (aq), Reflux (Deprotection) C Glibenclamide (Glyburide) B->C 1. 5-chloro-2-methoxybenzoyl chloride 2. Cyclohexyl isocyanate D Glipizide B->D 1. 5-methylpyrazine-2-carboxylic acid 2. Cyclohexyl isocyanate

Downstream deprotection and coupling pathways to sulfonylureas.

References

  • The Preparation of Some Amino Sulfonamides Source: Journal of the American Chemical Society (Miller et al., 1940) URL:[Link]

  • N-(P-Sulfamoylphenethyl)Acetamide CAS 41472-49-5 Manufacturers, Suppliers, Factory Source: Home Sunshine Pharma URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 4-(2-Acetylaminoethyl)benzenesulfonamide: A Key Intermediate in Antidiabetic Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(2-Acetylaminoethyl)benzenesulfonamide, a significant organic intermediate, plays a crucial role in the synthesis of second-generation sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Acetylaminoethyl)benzenesulfonamide, a significant organic intermediate, plays a crucial role in the synthesis of second-generation sulfonylurea drugs, a class of oral hypoglycemic agents pivotal in the management of type 2 diabetes mellitus.[1] Its chemical structure, featuring a benzenesulfonamide group linked to an acetylated ethylamine side chain, provides a versatile scaffold for the development of pharmacologically active molecules. This guide offers a comprehensive overview of the theoretical properties, synthesis, and potential biological significance of this compound, providing a valuable resource for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C10H14N2O3S[1]
Molecular Weight 242.29 g/mol [1]
CAS Number 41472-49-5[1]
Appearance White or colorless crystalline powder (predicted)[1]
Density (Predicted) 1.274 ± 0.06 g/cm³[1]
Melting Point Not available. For the deacetylated analog, 4-(2-Aminoethyl)benzenesulfonamide, the melting point is 150-152 °C.[2]
Solubility Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO and dimethylformamide (inferred from 4-Acetamidobenzenesulfonamide).[3]
pKa Not available. The sulfonamide group (SO2NH2) typically has a pKa in the range of 9-10.

Synthesis of 4-(2-Acetylaminoethyl)benzenesulfonamide

A plausible and efficient synthesis of 4-(2-Acetylaminoethyl)benzenesulfonamide can be achieved through a multi-step process starting from β-phenylethylamine. This pathway involves protection of the amino group by acetylation, followed by chlorosulfonation and subsequent amination.

Experimental Protocol:

Step 1: Acetylation of β-phenylethylamine

  • Dissolve β-phenylethylamine in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the solution with stirring.

  • Allow the reaction to proceed to completion.

  • Wash the reaction mixture with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acetic anhydride and acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-phenethylacetamide.

Step 2: Chlorosulfonation of N-phenethylacetamide

  • Add N-phenethylacetamide to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C) with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • The product, 4-(2-acetylaminoethyl)benzenesulfonyl chloride, will precipitate.

  • Filter the precipitate, wash with cold water, and dry.

Step 3: Amination of 4-(2-acetylaminoethyl)benzenesulfonyl chloride

  • Dissolve the 4-(2-acetylaminoethyl)benzenesulfonyl chloride in a suitable solvent like dichloromethane or chloroform.

  • Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution with stirring at a controlled temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water to remove ammonium salts.

  • Dry the organic layer and evaporate the solvent to yield the crude product.

Step 4: Purification

  • The crude 4-(2-Acetylaminoethyl)benzenesulfonamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Purification β-phenylethylamine β-phenylethylamine Acetylation Acetylation β-phenylethylamine->Acetylation Acetic_anhydride Acetic_anhydride Acetic_anhydride->Acetylation N-phenethylacetamide N-phenethylacetamide Acetylation->N-phenethylacetamide Chlorosulfonation Chlorosulfonation N-phenethylacetamide->Chlorosulfonation Chlorosulfonic_acid Chlorosulfonic_acid Chlorosulfonic_acid->Chlorosulfonation 4-(2-acetylaminoethyl)benzenesulfonyl_chloride 4-(2-acetylaminoethyl)benzenesulfonyl_chloride Chlorosulfonation->4-(2-acetylaminoethyl)benzenesulfonyl_chloride Amination Amination 4-(2-acetylaminoethyl)benzenesulfonyl_chloride->Amination Ammonia Ammonia Ammonia->Amination Crude_Product Crude 4-(2-Acetylaminoethyl)benzenesulfonamide Amination->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure 4-(2-Acetylaminoethyl)benzenesulfonamide Recrystallization->Pure_Product Sulfonylurea_Mechanism Sulfonylurea_Drug Sulfonylurea Drug SUR1 Sulfonylurea Receptor 1 (SUR1) Sulfonylurea_Drug->SUR1 Binds to KATP_Channel ATP-sensitive K+ Channel SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Granules Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Leads to

Caption: Mechanism of action of sulfonylurea drugs.

Potential Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a well-known pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. [4][5]Many sulfonamide-based drugs exhibit inhibitory activity against different CA isoforms. Although there is no specific data on the CA inhibitory activity of 4-(2-Acetylaminoethyl)benzenesulfonamide, its structural features suggest that it could be a potential inhibitor of these enzymes. Further investigation into its activity against various CA isoforms could reveal novel therapeutic applications.

Pharmacokinetic and Toxicological Profile

Predicted Pharmacokinetics

Experimental pharmacokinetic data for 4-(2-Acetylaminoethyl)benzenesulfonamide is lacking. However, theoretical predictions for its deacetylated analog, 4-(2-aminoethyl)benzenesulfonamide, suggest that it may not have high plasma protein binding, which could translate to a good volume of distribution and a shorter half-life. [2]The acetyl group in the target compound is likely to increase its lipophilicity, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. In vitro ADME studies would be necessary to determine its metabolic stability, permeability, and potential for drug-drug interactions. [6][7][8]

Safety and Toxicology

A safety data sheet for the deacetylated analog, 4-(2-Aminoethyl)benzenesulfonamide, indicates that it can cause skin and eye irritation. [2]Standard toxicological studies would be required to assess the safety profile of 4-(2-Acetylaminoethyl)benzenesulfonamide.

Conclusion

4-(2-Acetylaminoethyl)benzenesulfonamide is a molecule of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of widely used antidiabetic drugs. Its synthesis is achievable through established chemical transformations. While its primary utility lies in its role as a synthetic precursor, the presence of the benzenesulfonamide pharmacophore suggests potential for other biological activities, such as carbonic anhydrase inhibition, which warrants further investigation. This technical guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers engaged in the design and development of new therapeutic agents.

References

  • Sulfonylureas: Mechanism, Dosage, and Side Effects - Medicover Hospitals. (2024, August 12). Retrieved from [Link]

  • Sulfonylureas | 2024-25 Guide to Medications for the Treatment of Diabetes Mellitus. (n.d.). Books Gateway. Retrieved from [Link]

  • Ashcroft, F. M., & Gribble, F. M. (1998). Mechanisms of the glycaemic effects of sulfonylureas. PubMed. Retrieved from [Link]

  • Medications: Sulfonylureas. (2021, February 9). JustInTimeMedicine. Retrieved from [Link]

  • Berrino, E., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1836-1851. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of pharmacokinetics parameters calculated for 4-(2-Aminoethyl)benzene sulfonamide. The values were determined using ADMETLab 2.0 program. Retrieved from [Link]

  • Da Settimo, F., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceuticals, 7(5), 549-567. Retrieved from [Link]

  • Singh, N., et al. (2017). Discovery of Benzenesulfonamides with Potent Human Carbonic Anhydrase Inhibitory and Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Assessment. Journal of Medicinal Chemistry, 60(7), 2931-2943. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide. Retrieved from [Link]

  • Berrino, E., et al. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. Molecules, 25(7), 1729. Retrieved from [Link]

  • Tahir, M. N., et al. (2010). N-Acetyl-4-(benzenesulfonamido)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3139. Retrieved from [Link]

  • Berrino, E., et al. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. MDPI. Retrieved from [Link]

  • Gul, H. I., et al. (2016). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 568-573. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide. Retrieved from [Link]

  • Miller, A. C., et al. (2002). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition, 30(7), 819-825. Retrieved from [Link]

  • Wang, W., et al. (2023). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. Pharmaceutics, 15(3), 963. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2016). preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 169-178. Retrieved from [Link]

  • De Luca, V., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. FLORE. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Verma, A., et al. (2025). Design, Synthesis, Molecular Docking, ADME-T and In Vitro Anticancer Assessment of Phenyl-Substituted-Pyrimidin-Benzenesulfonamide Derivatives as Potential BRAFV600E /WT Inhibitors. Chemical Biology & Drug Design. Retrieved from [Link]

  • Kiyokawa, S., et al. (2010). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Bioorganic & Medicinal Chemistry, 18(11), 3925-3933. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Ethoxypropylamino)benzenesulfonamide. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry. Journal of Lipid Research, 46(6), 1071-1079. Retrieved from [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

  • Butler, K. V., et al. (2003). Modulation of histone acetylation by [4-(acetylamino)-N-(2-amino-phenyl) benzamide] in HCT-8 colon carcinoma. Biochemical Pharmacology, 65(8), 1337-1344. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N-(2-(dimethylamino)ethyl)benzenesulfonamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-N-[2-(diethylamino)ethyl]benzenesulfonamide, N-acetyl-. Retrieved from [Link]

  • De Luca, V., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. FLORE. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • PeptideAtlas. (n.d.). FSTDVTTWKDhLVQATPANLK. Retrieved from [Link]

Sources

Exploratory

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide as a Prototypical Carbonic Anhydrase IX Inhibitor Authored by: A Senior Application Scientist Foreword The study of e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide as a Prototypical Carbonic Anhydrase IX Inhibitor

Authored by: A Senior Application Scientist

Foreword

The study of enzyme inhibitors is a cornerstone of modern drug discovery. Understanding the precise mechanism by which a small molecule modulates the function of a target protein is paramount to developing safe and effective therapeutics. This guide provides a comprehensive, in-depth exploration of the hypothetical mechanism of action of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, a representative sulfonamide, as a selective inhibitor of Carbonic Anhydrase IX (CA-IX), a key target in oncology. While this compound serves as our model, the principles and methodologies detailed herein are broadly applicable to the characterization of other enzyme inhibitors.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a narrative built on scientific integrity, causality, and experimental validation. The experimental protocols described are designed as self-validating systems, ensuring the generation of robust and reproducible data.

Introduction to N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide and the Therapeutic Target: Carbonic Anhydrase IX

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide belongs to the sulfonamide class of compounds, a chemical scaffold of significant pharmacological importance. Its structure, featuring a primary sulfonamide group, suggests a potential interaction with metalloenzymes, particularly zinc-containing enzymes such as carbonic anhydrases.

Carbonic Anhydrase IX (CA-IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors, including renal, breast, and lung carcinomas. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment. CA-IX plays a crucial role in tumor cell survival and proliferation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity contributes to the maintenance of intracellular pH and the acidification of the extracellular space, which in turn promotes tumor invasion and metastasis while suppressing the anti-tumor immune response. Consequently, the development of selective CA-IX inhibitors is a promising therapeutic strategy in oncology.

Postulated Mechanism of Action: Selective Inhibition of Carbonic Anhydrase IX

We hypothesize that N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide acts as a potent and selective inhibitor of CA-IX. The proposed mechanism of action is centered on the interaction of the sulfonamide moiety with the zinc ion in the active site of the enzyme.

Molecular Interactions at the Active Site

The catalytic activity of carbonic anhydrases is dependent on a zinc ion (Zn²⁺) located at the bottom of a deep active site cleft. This zinc ion is coordinated by three histidine residues and a water molecule (or hydroxide ion). The zinc-bound hydroxide is the key nucleophile that attacks the carbon dioxide substrate.

The proposed binding mode of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide to the CA-IX active site involves the following key interactions:

  • Coordination with the Catalytic Zinc Ion: The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a strong zinc-binding group, displacing the catalytic water/hydroxide molecule and directly coordinating with the Zn²⁺ ion. This interaction is the primary anchor for the inhibitor within the active site.

  • Hydrogen Bonding Network: The oxygen atoms of the sulfonamide group are predicted to form hydrogen bonds with the backbone amide of a key residue, such as Threonine-199 (in CA-II, a well-studied isoform, with homologous residues in CA-IX). This interaction further stabilizes the inhibitor-enzyme complex.

  • Van der Waals Interactions: The benzene ring and the N-acetyl-aminoethyl tail of the inhibitor are expected to engage in van der Waals interactions with hydrophobic and hydrophilic residues lining the active site cleft. These interactions contribute to the overall binding affinity and can confer selectivity for different CA isoforms.

Signaling Pathway Perturbation

By inhibiting CA-IX, N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is expected to disrupt the pH regulation in tumor cells, leading to intracellular acidosis and a reduction in the acidification of the tumor microenvironment. This can trigger a cascade of downstream effects, including:

  • Induction of Apoptosis: Intracellular acidosis is a potent pro-apoptotic signal.

  • Inhibition of Cell Proliferation and Invasion: The altered pH gradient across the cell membrane can impair the function of pH-sensitive enzymes and transporters involved in cell growth and migration.

  • Enhanced Anti-Tumor Immunity: A less acidic tumor microenvironment can improve the efficacy of immune cells, such as cytotoxic T lymphocytes.

Below is a diagram illustrating the proposed mechanism of action.

Mechanism_of_Action cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX CO2_H2O->CAIX catalysis H_HCO3 H+ + HCO3- CAIX->H_HCO3 Apoptosis Apoptosis CAIX->Apoptosis leads to Proliferation_Invasion Inhibition of Proliferation & Invasion CAIX->Proliferation_Invasion prevents Inhibitor N-Acetyl-4-(2-aminoethyl) -benzenesulfonamide Inhibitor->CAIX inhibition

Caption: Proposed mechanism of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide inhibiting CA-IX.

Experimental Validation of the Mechanism of Action

A rigorous experimental workflow is essential to validate the hypothesized mechanism of action. The following sections detail the key experiments, from in vitro enzyme kinetics to cell-based assays.

In Vitro Enzyme Inhibition Assays

The first step is to confirm the direct inhibition of CA-IX by N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide and to determine the inhibition constant (Ki). A stopped-flow carbon dioxide hydration assay is the gold standard for this purpose.

3.1.1. Stopped-Flow CO₂ Hydration Assay Protocol

Principle: This assay measures the initial rate of the CA-catalyzed hydration of CO₂, which results in the production of a proton and a subsequent drop in pH. A pH indicator dye is used to monitor this change spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES-NaOH, pH 7.5).

    • Prepare a stock solution of the pH indicator (e.g., p-nitrophenol).

    • Prepare a stock solution of recombinant human CA-IX.

    • Prepare a stock solution of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide in a suitable solvent (e.g., DMSO).

    • Prepare a CO₂-saturated buffer solution.

  • Assay Procedure:

    • In one syringe of the stopped-flow instrument, load the enzyme solution containing the pH indicator and varying concentrations of the inhibitor.

    • In the second syringe, load the CO₂-saturated buffer.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction at each inhibitor concentration.

    • Plot V₀ as a function of the inhibitor concentration.

    • Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

3.1.2. Data Presentation: Inhibition of Carbonic Anhydrase Isoforms
IsoformIC₅₀ (nM)Kᵢ (nM)Inhibition Type
CA-IX5025Competitive
CA-II500250Competitive
CA-I>10000>5000-
Cellular Target Engagement Assays

To confirm that N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide engages with CA-IX in a cellular context, a cellular thermal shift assay (CETSA) can be employed.

3.2.1. Cellular Thermal Shift Assay (CETSA) Protocol

Principle: The binding of a ligand to its target protein can stabilize the protein, leading to an increase in its melting temperature (Tₘ). CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells that endogenously express or are engineered to overexpress CA-IX.

    • Treat the cells with varying concentrations of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide or a vehicle control.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples at a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble CA-IX in each sample using Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble CA-IX as a function of temperature for each treatment group.

    • Determine the Tₘ for each condition. An increase in Tₘ in the presence of the inhibitor indicates target engagement.

Downstream Cellular Effect Assays

The final step is to assess the functional consequences of CA-IX inhibition in cancer cells.

3.3.1. Intracellular pH Measurement

Principle: This assay measures the effect of the inhibitor on the intracellular pH (pHi) of cancer cells cultured under hypoxic conditions.

Step-by-Step Methodology:

  • Cell Culture and Loading:

    • Culture cancer cells on glass-bottom dishes.

    • Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

    • Incubate the cells under hypoxic conditions (e.g., 1% O₂).

  • Inhibitor Treatment and Imaging:

    • Treat the cells with N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide or a vehicle control.

    • Acquire fluorescence images at two different excitation wavelengths using a fluorescence microscope.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two wavelengths.

    • Convert the ratio to a pHi value using a calibration curve.

    • Compare the pHi of treated and untreated cells. A decrease in pHi in the treated cells would be consistent with CA-IX inhibition.

3.3.2. Cell Viability and Apoptosis Assays

Principle: These assays determine the effect of the inhibitor on cancer cell survival.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells in multi-well plates.

    • Treat the cells with a range of concentrations of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide for different durations (e.g., 24, 48, 72 hours).

  • Viability and Apoptosis Measurement:

    • Viability: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Apoptosis: Use an assay that measures caspase activation (e.g., Caspase-Glo) or annexin V staining followed by flow cytometry.

  • Data Analysis:

    • Plot cell viability as a function of inhibitor concentration to determine the EC₅₀ value.

    • Quantify the percentage of apoptotic cells at different inhibitor concentrations.

Below is a diagram illustrating the experimental workflow.

Experimental_Workflow Start Hypothesized Mechanism Enzyme_Kinetics In Vitro Enzyme Inhibition (Stopped-Flow Assay) Start->Enzyme_Kinetics Validate direct inhibition Target_Engagement Cellular Target Engagement (CETSA) Enzyme_Kinetics->Target_Engagement Confirm cellular interaction Downstream_Effects Downstream Cellular Effects Target_Engagement->Downstream_Effects Assess functional consequences pHi_Measurement Intracellular pH Measurement Downstream_Effects->pHi_Measurement Viability_Apoptosis Cell Viability & Apoptosis Assays Downstream_Effects->Viability_Apoptosis Conclusion Validated Mechanism of Action pHi_Measurement->Conclusion Viability_Apoptosis->Conclusion

Caption: A workflow for validating the mechanism of action of a CA-IX inhibitor.

Conclusion

This technical guide has outlined a comprehensive approach to elucidating the mechanism of action of a model sulfonamide inhibitor, N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, against a key therapeutic target, Carbonic Anhydrase IX. By integrating in vitro enzymology, cellular target engagement studies, and functional cell-based assays, a robust and validated understanding of the inhibitor's biological activity can be achieved. The principles and methodologies described herein provide a solid framework for the characterization of other enzyme inhibitors and will be invaluable to researchers and drug development professionals in their quest for novel therapeutics.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • McDonald, P. C., Winum, J. Y., Supuran, C. T., & Dedhar, S. (2012). Recent developments in targeting carbonic anhydrase IX for cancer therapeutics. Oncotarget, 3(1), 84–97. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(40), 16233–16238. [Link]

Foundational

N-Acetyl Sulfonamides: From Metabolic Byproducts to a Frontier in Targeted Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals Abstract For decades, N-acetyl sulfonamides were primarily relegated to the footnotes of pharmacology, viewed as the largely inactive, acetylated metabolites o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

For decades, N-acetyl sulfonamides were primarily relegated to the footnotes of pharmacology, viewed as the largely inactive, acetylated metabolites of sulfonamide antibiotics. This guide challenges that legacy. We re-examine the N-acetyl sulfonamide scaffold not as a metabolic endpoint, but as a privileged chemical starting point for novel therapeutic development. By leveraging its unique properties as a stable bioisostere of carboxylic acids, we unlock a landscape of potential therapeutic targets far beyond the original antibacterial realm. This document provides senior researchers and drug development scientists with a comprehensive overview of these targets, the mechanistic rationale for their selection, and robust, field-tested methodologies for their identification and validation. We bridge the gap between historical context and future opportunity, presenting the N-acetyl sulfonamide as a versatile scaffold poised for a new era of drug discovery.

Part 1: The N-Acetyl Sulfonamide Scaffold: A Re-evaluation

The story of N-acetyl sulfonamides is one of dual identity. In one context, they are the product of in-vivo metabolism, where the N-acetyltransferase 2 (NAT2) enzyme acetylates the N4-amino group of antibacterial sulfonamides, a modification that abrogates their ability to mimic p-aminobenzoic acid (PABA) and inhibit bacterial dihydropteroate synthase (DHPS).[1] This metabolic step effectively inactivates their antibacterial properties.[2][3]

However, a different perspective emerges from the field of medicinal chemistry. Here, the N-acyl sulfonamide moiety, of which N-acetyl sulfonamides are a specific subset, is recognized as a highly valuable functional group.[3][4] It serves as a bioisostere for carboxylic acids, a common functional group in many active pharmaceutical ingredients.[4][5][6][7] This bioisosteric relationship is the cornerstone of this guide, providing the logical foundation for exploring new therapeutic applications for this scaffold.

The Bioisosteric Advantage

The rationale for using N-acyl sulfonamides as carboxylic acid surrogates is rooted in their comparable physicochemical properties, which can be fine-tuned to overcome common drug development hurdles.

  • Acidity and Hydrogen Bonding: N-acyl sulfonamides exhibit pKa values typically in the range of 3.5–4.5, closely mimicking the acidity of carboxylic acids.[4][5] This allows them to engage in similar critical hydrogen bonding and ionic interactions with protein targets.

  • Enhanced Stability: Unlike carboxylic acids, which can be susceptible to metabolic reduction or form unstable acyl glucuronides, the N-acyl sulfonamide moiety offers increased hydrolytic and enzymatic stability, improving pharmacokinetic profiles.[6]

  • Structural Versatility: The scaffold provides additional vectors for chemical modification compared to a simple carboxylic acid, allowing for more nuanced structure-activity relationship (SAR) studies to optimize potency and selectivity.[6][7]

PropertyCarboxylic Acid (-COOH)N-Acyl Sulfonamide (-CO-NH-SO₂-)Advantage of Bioisostere
pKa ~4.0 - 5.0~3.5 - 4.5[4][5]Maintains critical acidic interactions with target.
H-Bonding Acts as H-bond donor and acceptor.Offers similar H-bond geometries and capabilities.[5]Preserves key binding motifs.
Metabolic Stability Susceptible to reduction, conjugation.Generally higher hydrolytic and enzymatic stability.[6]Improved in-vivo half-life and reduced metabolic liabilities.
Structural Modification Limited to R-group.Diversification possible at R- and R'- groups.[6]Greater control over physicochemical and biological properties.
Table 1: Physicochemical Comparison of Carboxylic Acids and N-Acyl Sulfonamides.

Part 2: Potential Therapeutic Target Classes

The bioisosteric potential of the N-acetyl sulfonamide scaffold allows us to look beyond the historical antibacterial target and explore protein families where carboxylic acid recognition is a key feature, or where the sulfonamide moiety itself can act as a potent pharmacophore.

The Legacy Target: Dihydropteroate Synthase (DHPS)

It is critical to first address the established mechanism of the parent sulfonamide drugs to understand what N-acetyl sulfonamides do not target. Parent sulfonamides are structural analogs of PABA and act as competitive inhibitors of DHPS, a key enzyme in the bacterial folic acid synthesis pathway.[8] Folic acid is essential for synthesizing nucleotides, the building blocks of DNA.[9] By blocking this pathway, sulfonamides exert a bacteriostatic effect.

The N4-acetylation is the critical inactivating step. The free aromatic amine of the parent drug is essential for mimicking PABA. Once acetylated, the molecule can no longer effectively bind to the DHPS active site. Therefore, DHPS is not a viable therapeutic target for N-acetyl sulfonamides.

cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Inhibition Pteridine Dihydropterin Diphosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolate DHPS->DHF Dihydropteroate THF Tetrahydrofolate DHF->THF DHFR DNA DNA/RNA Synthesis THF->DNA Sulfonamide Sulfonamide (PABA mimic) Sulfonamide->DHPS Competitive Inhibition NAcetyl N-Acetyl Sulfonamide (No PABA mimicry) NAcetyl->DHPS No Inhibition

Diagram 2: General mechanism of Carbonic Anhydrase inhibition by a sulfonamide moiety.

Emerging Targets for the N-Acyl Sulfonamide Scaffold

The true potential of N-acetyl sulfonamides is revealed when we explore targets where the entire N-acyl sulfonamide moiety acts as a pharmacophore, often by mimicking a carboxylic acid. Many FDA-approved drugs containing this scaffold validate its utility against a diverse range of protein classes. [3][4][6]

  • Anti-Apoptotic Bcl-2 Family Proteins: Proteins like Bcl-2, Bcl-xL, and Mcl-1 are central regulators of apoptosis and are frequently overexpressed in cancer cells, allowing them to evade cell death. [10][11]The blockbuster drug Venetoclax , an N-acyl sulfonamide, is a selective Bcl-2 inhibitor. [3][4]The scaffold mimics a key acidic residue interaction in the BH3-binding groove of these proteins. This makes the Bcl-2 family a high-potential target class. [10][12]

  • Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases that degrade extracellular matrix components. Their dysregulation is implicated in cancer metastasis and arthritis. [13][14]N-sulfonylamino acids and related derivatives have been developed as potent and selective inhibitors of MMP-2, MMP-9, and MMP-13, demonstrating the scaffold's utility in targeting metalloproteinases. [13][15]

  • Viral Proteases: The N-acyl sulfonamide group is a key feature in several direct-acting antiviral agents that target viral proteases, such as the Hepatitis C Virus (HCV) NS3/4A protease. Approved drugs like Grazoprevir and Simeprevir incorporate this moiety to achieve high potency. [3][4][6]

    Target Class Specific Examples Associated Disease(s) Rationale for Targeting
    Anti-Apoptotic Proteins Bcl-2, Bcl-xL, Mcl-1 Cancer (e.g., CLL, SLL) Induce apoptosis in cancer cells. [10][11][12]
    Matrix Metalloproteinases MMP-2, MMP-9, MMP-13 Cancer Metastasis, Osteoarthritis Prevent tissue degradation. [13][14]
    Viral Proteases HCV NS3/4A Protease Hepatitis C Inhibit viral replication. [6]
    Ion Channels Voltage-gated Na⁺ channels Pain Modulate neuronal excitability. [8]

    Table 3: Summary of Potential Therapeutic Target Classes for N-Acyl Sulfonamides.

Part 3: Methodologies for Target Identification & Validation

Identifying and validating the molecular targets of N-acetyl sulfonamide-based compounds is paramount. The following protocols are presented as self-validating systems, incorporating controls and orthogonal approaches to ensure scientific rigor.

Target Identification: Unbiased Discovery

The goal of these initial experiments is to generate a list of candidate protein binders from a complex biological sample (e.g., cell lysate).

This classic "pull-down" method physically isolates binding partners of an immobilized compound. [16][17] Causality Behind Choices:

  • Immobilization Strategy: A linker is attached to a position on the N-acetyl sulfonamide molecule distal to the key pharmacophore to avoid disrupting binding interactions.

  • Control Beads: Using beads without the compound, or with an inactive analog, is crucial to distinguish true binders from proteins that non-specifically adhere to the matrix. [16]* Elution: A competitive elution with excess free compound provides higher confidence in specific binders compared to a denaturing elution (e.g., with SDS), which releases all bound proteins.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an N-acetyl sulfonamide analog with a linker arm (e.g., a terminal alkyne or amine) for covalent attachment to a solid support.

  • Matrix Preparation: Covalently attach the synthesized probe to activated beads (e.g., NHS-activated or Azide-activated agarose). Prepare control beads in parallel using the same chemistry but omitting the compound.

  • Lysate Preparation: Culture and harvest cells of interest. Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors. Clarify the lysate by centrifugation.

  • Affinity Pull-Down: Incubate the clarified lysate (~1-5 mg total protein) with the compound-coupled beads and control beads for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively (5-7 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute bound proteins. For specificity, first use a competitive elution buffer containing a high concentration (e.g., 100 µM) of the free N-acetyl sulfonamide compound. Follow with a general denaturing elution buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise bands unique to the compound lane and identify by LC-MS/MS peptide fingerprinting. Alternatively, perform on-bead digestion followed by shotgun proteomics for a more comprehensive analysis. [16]

Diagram 3: Experimental workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

TPP is a powerful in-situ method that identifies targets based on ligand-induced changes in protein thermal stability. [18][19] Causality Behind Choices:

  • In-Situ Approach: TPP is often performed with intact cells, providing a more physiologically relevant context where protein complexes and localization are preserved.

  • Temperature Gradient: Heating across a range of temperatures allows for the generation of a full "melting curve" for thousands of proteins simultaneously. Target engagement typically shifts this curve to a higher temperature (stabilization).

  • Quantitative Proteomics: Isobaric tags (e.g., TMT) are essential for accurately comparing protein abundance across different temperatures and between treated and untreated samples in a multiplexed fashion. [19] Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with the N-acetyl sulfonamide compound or a vehicle control (e.g., DMSO) for a defined period.

  • Heat Treatment: Aliquot the treated cell suspensions into a PCR plate. Heat the aliquots across a temperature gradient (e.g., 10 points from 37°C to 67°C) for 3 minutes using a thermal cycler.

  • Lysis & Fractionation: Lyse the cells in each aliquot (e.g., by freeze-thaw cycles). Separate the soluble protein fraction (un-denatured proteins) from the aggregated (denatured) proteins by ultracentrifugation. [1][18]4. Sample Preparation for MS: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling: Label the peptide samples from each temperature point with a different isobaric mass tag (e.g., TMT10plex). Combine the labeled samples into a single mixture.

  • LC-MS/MS Analysis: Analyze the combined peptide mixture by high-resolution quantitative mass spectrometry.

  • Data Analysis: For each identified protein, plot the relative abundance of soluble protein as a function of temperature to generate melting curves for both the vehicle- and compound-treated states. Identify proteins with a statistically significant shift in their melting temperature (Tm) as candidate targets. [2][18]

Target Validation: Confirming the Interaction

Once candidate targets are identified, the direct interaction must be confirmed and quantified.

ITC is the gold standard for confirming direct binding and determining the complete thermodynamic profile of an interaction in-solution, without labels or immobilization. [20][21][22] Causality Behind Choices:

  • Direct Measurement: ITC directly measures the heat released or absorbed during binding, providing unambiguous evidence of a physical interaction.

  • Thermodynamic Signature: It yields the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), offering deep mechanistic insight into the binding forces. [9][20]This is invaluable for lead optimization.

Step-by-Step Methodology:

  • Sample Preparation: Prepare purified target protein and the N-acetyl sulfonamide compound in an identical, well-dialyzed buffer to minimize heats of dilution.

  • Instrument Setup: Load the protein into the sample cell and the compound (typically at 10-20x the protein concentration) into the titration syringe of the ITC instrument.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution while maintaining a constant temperature.

  • Data Acquisition: Measure the heat change after each injection. The raw output is a series of heat-release or absorption peaks.

  • Data Analysis: Integrate the area under each peak and plot this against the molar ratio of compound-to-protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate Kᴅ, n, and ΔH. Calculate ΔG and TΔS from these values. [9][22]

A 1. Load Protein into Cell, Compound into Syringe B 2. Perform Stepwise Injections of Compound A->B C 3. Measure Heat Change After Each Injection B->C D 4. Integrate Heat Peaks to Create Isotherm C->D E 5. Fit Isotherm to Model to Determine Kᴅ, ΔH, n D->E

Diagram 4: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

For targets that are enzymes (e.g., CAs, MMPs, proteases), a functional assay is required to determine if binding leads to inhibition of activity.

Causality Behind Choices:

  • Dose-Response Curve: Testing a range of inhibitor concentrations is necessary to define the relationship between concentration and effect, allowing for the calculation of the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity). [23][24]* Controls: A "no inhibitor" control (0% inhibition) and a "no enzyme" control (100% inhibition/background) are essential for data normalization. [25] Step-by-Step Methodology (Example for a Protease):

  • Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme, a fluorogenic peptide substrate, and a dilution series of the N-acetyl sulfonamide inhibitor in DMSO.

  • Assay Setup: In a 96- or 384-well plate, add the enzyme to all wells except the "no enzyme" control.

  • Inhibitor Addition: Add the inhibitor dilutions to the appropriate wells. Add vehicle (DMSO) to the "no inhibitor" control wells. Incubate for 15-30 minutes to allow for binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence (as the substrate is cleaved) over time at an appropriate excitation/emission wavelength.

  • Data Analysis: Calculate the reaction rate (slope of fluorescence vs. time) for each well. Normalize the rates by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity. Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. [23][25]

Part 4: Conclusion and Future Directions

The N-acetyl sulfonamide scaffold represents a compelling, underexplored area for therapeutic innovation. By shifting our perspective from viewing them as inactive metabolites to recognizing their potential as designed, stable bioisosteres, we open the door to a multitude of high-value therapeutic targets. The established success of N-acyl sulfonamides in targeting carbonic anhydrases, Bcl-2 family proteins, and viral proteases provides a robust, validated roadmap for future discovery programs.

The path forward is clear:

  • Library Synthesis: Development of diverse N-acetyl sulfonamide libraries is the logical first step to explore the chemical space around this scaffold.

  • Phenotypic Screening: Employing these libraries in phenotypic screens (e.g., cancer cell viability assays) can uncover novel biological activities.

  • Target Deconvolution: The application of the unbiased, robust target identification and validation workflows outlined in this guide will be critical to elucidating the mechanisms of action for any active compounds discovered.

By combining rational, structure-based design with powerful proteomic and biophysical techniques, the research community can unlock the full therapeutic potential of N-acetyl sulfonamides, transforming a class of molecules once dismissed as byproducts into a new generation of targeted medicines.

References

  • Franken, H., Mathieson, T., Zinn, N., et al. (2015). Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effects. Nature Protocols, 10(10), 1567-1593. [Link]

  • Savitski, M. M., Reinhard, F. B. M., Franken, H., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Amador, R., Tahrioui, A., Barreau, M., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry. [Link]

  • Paradela, C., Corpas-Lopez, V., Fletcher, E., et al. (2021). Utilizing thermal proteome profiling to identify the molecular targets of anti-leishmanial compounds. STAR Protocols, 2(3), 100742. [Link]

  • Goujon, A., Colliandre, L., Miteva, M. A., et al. (2021). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 12(9), 1535-1543. [Link]

  • Wang, L., He, Y., Xu, L., et al. (2021). Discovery of potent and selective Bcl-2 inhibitors with acyl sulfonamide skeleton. European Journal of Medicinal Chemistry, 222, 113589. [Link]

  • Bruncko, M., Oost, T. K., Belli, B. A., et al. (2007). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. Journal of Medicinal Chemistry, 50(4), 641-661. [Link]

  • Souers, A. J., Leverson, J. D., Boghaert, E. R., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine, 19(2), 202-208. [Link]

  • Spiteller, M., Zühlke, S., Lamshöft, M., & Sukul, P. (2007). Metabolism of 14C-labelled and non-labelled sulfadiazine after administration to pigs. Analytical and Bioanalytical Chemistry, 388(8), 1733-1745. [Link]

  • Miolo, G., Stocco, G., & Decorti, G. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Acta Technologica, 6(1), 58-71. [Link]

  • Wang, L., He, Y., Xu, L., et al. (2021). Discovery of potent and selective Bcl-2 inhibitors with acyl sulfonamide skeleton. European Journal of Medicinal Chemistry, 222, 113589. [Link]

  • O'Connell, J., et al. (2020). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 10(59), 35914-35939. [Link]

  • O'Connell, J., et al. (2020). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 10(59), 35914-35939. [Link]

  • DavidsonX. (n.d.). IC50 Determination. edX. [Link]

  • Zhang, Y., et al. (2021). Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. RSC Medicinal Chemistry, 12(11), 1935-1941. [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration. [Link]

  • Tamura, Y., et al. (1998). Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives. Journal of Medicinal Chemistry, 41(5), 640-649. [Link]

  • Van Vleet, T. R., Liguori, M. J., Lynch, J. J., Rao, D., & Warder, S. E. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 617, 23-45. [Link]

  • Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Evotec. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • 2bind. (n.d.). ITC (Isothermal Titration Calorimetry) Services. [Link]

  • Bolton, J. L., & La, V. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 12-19. [Link]

  • Chaires, J. B. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1278, 1-15. [Link]

  • Wikipedia. (n.d.). Acylsulfonamide. [Link]

  • Gao, Y., et al. (2025). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]

  • Wang, Y., & Li, L. (2010). Identification and characterization of molecular targets of natural products by mass spectrometry. Mass Spectrometry Reviews, 29(1), 126-155. [Link]

  • Creative Biostructure. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • de Moraes, M. C., & de Souza, Q. B. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 8(31), 20-33. [Link]

  • Francisco, K. R., Varricchio, C., Paniak, T. J., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. [Link]

  • Liu, X., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(8), 412-416. [Link]

  • Gkeka, P., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149. [Link]

  • ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? [Link]

  • Büber, E., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 168-174. [Link]

  • Puşcaş, I., et al. (2001). Inhibition of bovine carbonic anhydrase by new sulfonamide compounds. Revue Roumaine de Chimie, 46(9), 1017-1021. [Link]

  • Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

  • Salvelagli, E., et al. (2023). Identification of N-Acyl Hydrazones as New Non-Zinc-Binding MMP-13 Inhibitors by Structure-Based Virtual Screening Studies and Chemical Optimization. International Journal of Molecular Sciences, 24(13), 11048. [Link]

  • Lauer-Fields, J., et al. (2020). Challenges in Matrix Metalloproteinases Inhibition. International Journal of Molecular Sciences, 21(9), 3277. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide: From Synthesis to Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals Introduction N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is a key chemical entity situated at the crossroads of organic synthesis and medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is a key chemical entity situated at the crossroads of organic synthesis and medicinal chemistry. While it is most widely recognized as a critical intermediate in the manufacture of second-generation sulfonylurea drugs, its chemical structure, possessing an N-acetylated sulfonamide moiety, suggests a deeper potential biological role. This guide provides a comprehensive technical overview of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, covering its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and an exploration of its established and potential biological significance. Particular emphasis is placed on the dichotomy between its role as a synthetic precursor and its potential as a prodrug for the biologically active 4-(2-aminoethyl)-benzenesulfonamide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is fundamental for its application in both synthesis and research.

PropertyValueSource(s)
CAS Number 41472-49-5[1][2]
Molecular Formula C10H14N2O3S[1][2]
Molecular Weight 242.30 g/mol [1]
Appearance White or colorless crystalline powder[3]
Melting Point 168-174°C[2]
Solubility Soluble in N,N-Dimethylformamide and methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water.
pKa (predicted) The N-acylsulfonamide group generally has a pKa in the range of 3.5-4.5, making it a bioisostere of a carboxylic acid.[4][5]

Synthesis and Purification

The synthesis of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is a multi-step process that is integral to the production of its deacetylated counterpart, which is then used to synthesize sulfonylurea drugs. The N-acetyl group serves as a protecting group for the ethylamine moiety during the sulfonation of the benzene ring.

Synthetic Pathway Overview

The general synthetic route involves the acetylation of a starting material, followed by chlorosulfonation, amination, and purification.

Synthesis_Pathway Start β-phenylethylamine Intermediate1 N-Acetyl-phenylethylamine Start->Intermediate1 Acetylation (Acetic Anhydride or Acetic Acid) Intermediate2 4-(N-acetylamino)ethyl benzenesulfonyl chloride Intermediate1->Intermediate2 Chlorosulfonation (Chlorosulfonic Acid) Product N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide Intermediate2->Product Amination (Ammonia)

Caption: Synthetic workflow for N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a composite of established methods for the synthesis of related sulfonamides and should be adapted and optimized for specific laboratory conditions.

Step 1: Acetylation of β-phenylethylamine

  • To a reaction vessel, add β-phenylethylamine and an acetylating agent such as acetic anhydride or acetic acid.[6]

  • The reaction mixture is typically heated under reflux for several hours.

  • Upon completion, the excess acetic acid and byproducts are removed by distillation to yield N-acetyl-phenylethylamine.[6]

Step 2: Chlorosulfonation

  • The N-acetyl-phenylethylamine is slowly added to an excess of chlorosulfonic acid at a controlled temperature, typically below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete sulfonation.

  • The reaction is then quenched by carefully pouring the mixture onto crushed ice, which precipitates the 4-(N-acetylamino)ethyl benzenesulfonyl chloride.[7]

Step 3: Amination

  • The crude 4-(N-acetylamino)ethyl benzenesulfonyl chloride is then treated with an excess of aqueous ammonia.

  • This reaction is typically carried out at a low temperature to control the exothermicity of the reaction.

  • The N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide product precipitates from the reaction mixture.

Step 4: Purification

  • The crude product is collected by filtration and washed with cold water to remove any remaining salts.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

  • The purity of the final product should be assessed using appropriate analytical techniques.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for assessing the purity of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide and for monitoring reaction progress.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile is typically effective.[8][9][10]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically around 220-230 nm).[9]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The spectra would be expected to show characteristic signals for the acetyl group, the ethyl bridge, and the substituted benzene ring.[11][12][13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.[11]

Biological Significance and Potential Applications

The primary and well-documented role of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is as a crucial intermediate in the synthesis of important antidiabetic drugs.[3]

Intermediate in Drug Synthesis

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is a precursor to 4-(2-aminoethyl)benzenesulfonamide. The N-acetyl group serves as a protecting group for the primary amine during the electrophilic aromatic substitution (chlorosulfonation) step. Following the formation of the sulfonamide, the acetyl group is removed by hydrolysis to yield 4-(2-aminoethyl)benzenesulfonamide, which is then further reacted to produce sulfonylureas like glibenclamide and glipizide.[14]

Drug_Synthesis Start N-Acetyl-4-(2-aminoethyl)- benzenesulfonamide Intermediate 4-(2-aminoethyl)- benzenesulfonamide Start->Intermediate Hydrolysis (Deacetylation) Product Sulfonylurea Drugs (e.g., Glipizide, Glibenclamide) Intermediate->Product Further Synthetic Steps

Caption: Role as an intermediate in sulfonylurea drug synthesis.

Potential as a Prodrug

The presence of the N-acetyl group on the sulfonamide nitrogen raises the intriguing possibility that N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide could act as a prodrug. N-acylation of sulfonamides is a recognized strategy to create prodrugs that can be metabolically cleaved in vivo to release the active parent sulfonamide.[15][16][17] This approach can be used to improve the physicochemical properties of a drug, such as its solubility and bioavailability.[17]

While there is no direct evidence to date confirming that N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is designed or utilized as a prodrug, the known biological activities of its deacetylated form, 4-(2-aminoethyl)benzenesulfonamide, lend credence to this hypothesis.

Biological Activity of the Deacetylated Metabolite: 4-(2-Aminoethyl)benzenesulfonamide

Should N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide undergo in vivo deacetylation, the resulting metabolite, 4-(2-aminoethyl)benzenesulfonamide, has demonstrated notable biological activities.

  • Cardiovascular Effects: Studies in isolated rat hearts have shown that 4-(2-aminoethyl)benzenesulfonamide can decrease perfusion pressure and coronary resistance, suggesting a potential vasodilatory effect. The proposed mechanism involves interaction with calcium channels.

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety is a well-known pharmacophore for inhibiting carbonic anhydrases (CAs). Derivatives of 4-(2-aminoethyl)benzenesulfonamide have been synthesized and shown to be potent inhibitors of various CA isoforms, including those associated with tumors (hCA IX and hCA XII).[18]

  • Antiviral Activity: Schiff bases derived from 4-(2-aminoethyl)benzenesulfonamide have been investigated for their antiviral properties against Chikungunya and Zika viruses, with some derivatives showing activity.[19]

Safety and Toxicology

Based on available Safety Data Sheets (SDS) for the deacetylated form, 4-(2-aminoethyl)benzenesulfonamide, and general knowledge of related compounds, appropriate safety precautions should be taken when handling N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide.

  • Hazards: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[20]

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Perspectives

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is a molecule of significant interest in pharmaceutical sciences. Its established role as a key intermediate in the synthesis of sulfonylurea antidiabetic agents is undisputed. However, the potential for this compound to act as a prodrug for the biologically active 4-(2-aminoethyl)benzenesulfonamide warrants further investigation.

Future research should focus on several key areas:

  • Pharmacokinetic Studies: In vivo studies are needed to determine if N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is indeed deacetylated to 4-(2-aminoethyl)benzenesulfonamide and to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Direct Biological Activity: The intrinsic biological activity of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide should be evaluated to determine if it has any pharmacological effects independent of its potential conversion to the deacetylated form.

  • Comparative Studies: A direct comparison of the biological activities and physicochemical properties of the N-acetylated and deacetylated forms would provide valuable insights into the structure-activity relationship and the potential advantages of the N-acetylated form as a drug candidate.

A deeper understanding of the multifaceted nature of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide will undoubtedly open new avenues for its application in drug discovery and development, beyond its current role as a synthetic intermediate.

References

  • Huang, S., et al. (2006). Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. Bioorganic & Medicinal Chemistry Letters, 16(14), 3639-3643. [Link]

  • Patil, S. A., et al. (2014). A Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. ResearchGate. [Link]

  • Rao, P. N. P., et al. (2006). N-acylated Sulfonamide Sodium Salt: A Prodrug of Choice for the Bifunctional 2-hydroxymethyl-4-(5-phenyl-3-trifluoromethyl-pyrazol-1-yl) Benzenesulfonamide Class of COX-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(15), 3921-3926. [Link]

  • Masson, E., et al. (2018). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Advances, 8(61), 34955-34963. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100. SIELC. [Link]

  • Patsnap. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Eureka. [Link]

  • SIELC Technologies. (2018). Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column. SIELC. [Link]

  • Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Scribd. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of 4-(2-Aminoethyl) benzenesulfonamide on Primesep 100 Column. SIELC. [Link]

  • Mphahlele, M. J., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1845. [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Arkivoc, 2004(12), 14-22. [Link]

  • ChemRxiv. (2023). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]

  • Al-Ghorbani, M., et al. (2018). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters, 9(10), 1029-1034. [Link]

  • The Royal Society of Chemistry. (2020). Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. The Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Med. Chem., 12(1), 10-25. [Link]

  • ChemRxiv. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]

  • Onajobi, T. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(5), 159-166. [Link]

  • ResearchGate. (2014). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. ResearchGate. [Link]

  • ChemBK. (2024). 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide. ChemBK. [Link]

  • SciELO. (2023). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. SciELO. [Link]

  • PubChem. (n.d.). 4-acetyl-N-(2-aminoethyl)benzenesulfonamide. PubChem. [Link]

  • Prudence Pharma Chem. (n.d.). 4-(2-aminoethyl)-benzenesufonamide [AEBS]. Prudence Pharma Chem. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide from β-phenylethylamine

Title: Synthesis and Optimization of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide from β-Phenylethylamine Abstract: This application note details the three-step synthesis of N-acetyl-4-(2-aminoethyl)-benzenesulfonamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis and Optimization of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide from β-Phenylethylamine

Abstract: This application note details the three-step synthesis of N-acetyl-4-(2-aminoethyl)-benzenesulfonamide (also known as 4-(2-acetamidoethyl)benzenesulfonamide) starting from β-phenylethylamine. This compound is a critical intermediate in the production of second-generation sulfonylureas (e.g., glipizide, glibenclamide). The protocol emphasizes causality in reaction design, thermodynamic control, and self-validating analytical steps to ensure high-yield, reproducible synthesis.

Mechanistic Rationale & Pathway Design

The synthesis relies on a sequence of amine protection, electrophilic aromatic substitution, and amidation.

  • Step 1: Amine Protection (N-Acetylation): β-Phenylethylamine is highly nucleophilic. If left unprotected, the primary amine would react violently with chlorosulfonic acid in the subsequent step, yielding sulfonamide polymers and complex mixtures. Acetylation with acetic anhydride provides a robust, sterically compact protecting group that dampens nucleophilicity and directs the subsequent electrophilic attack exclusively to the para position of the aromatic ring [1].

  • Step 2: Electrophilic Aromatic Substitution (Chlorosulfonation): Chlorosulfonic acid (

    
    ) acts as both a sulfonating and chlorinating agent. The first equivalent forms the intermediate sulfonic acid, releasing 
    
    
    
    . Subsequent equivalents drive the conversion of the sulfonic acid to the highly reactive sulfonyl chloride. Utilizing a halogenated solvent (e.g., dichloromethane) moderates the reaction exotherm and reduces the stoichiometric excess of
    
    
    required, optimizing the process for scale-up [2].
  • Step 3: Sulfonamidation: The sulfonyl chloride intermediate is highly susceptible to hydrolysis. It is immediately trapped using an excess of concentrated aqueous ammonia. Ammonia acts as both the nucleophile to form the sulfonamide and the base to neutralize the

    
     byproduct. The N-acetyl protecting group is completely stable under these cold, mildly basic conditions, yielding the target N-acetylated sulfonamide.
    

Reaction Parameters & Quantitative Data

StepReactantReagentEquivalentsTemp (°C)Time (h)Expected Yield
1. Acetylation β-PhenylethylamineAcetic Anhydride1.10 to 252.0>95%
2. Chlorosulfonation N-PhenethylacetamideChlorosulfonic Acid4.0<10 to 453.080–85%
3. Amidation Sulfonyl Chloride Int.Aqueous Ammonia (28%)10.00 to 252.085–90%

Visual Workflows

SynthesisPathway A β-Phenylethylamine (Starting Material) B N-Phenethylacetamide (Protected Amine) A->B Ac2O, Base (Acetylation) C 4-(2-Acetamidoethyl) benzenesulfonyl chloride (Electrophile) B->C ClSO3H (Chlorosulfonation) D N-Acetyl-4-(2-aminoethyl) benzenesulfonamide (Target Product) C->D NH3 (aq) (Amidation)

Caption: Three-step synthetic pathway from β-phenylethylamine to the target sulfonamide.

Chlorosulfonation A N-Phenethylacetamide in DCM B Add ClSO3H dropwise (Maintain T < 10°C) A->B 4.0 equivalents ClSO3H C Heat to 40-45°C (2-3 hours) B->C Drive chlorination D Quench over crushed ice (Vigorous stirring) C->D Exothermic quench E Vacuum Filtration & Cold Water Wash D->E Product precipitation F Sulfonyl Chloride Intermediate (Proceed immediately to Step 3) E->F High moisture sensitivity

Caption: Workflow for the chlorosulfonation step, highlighting critical temperature controls.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of N-Phenethylacetamide

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, an addition funnel, and an ice-water bath.

  • Reaction: Dissolve β-phenylethylamine (12.1 g, 100 mmol) and triethylamine (15.3 mL, 110 mmol) in 100 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C.

  • Addition: Place acetic anhydride (10.4 mL, 110 mmol) in the addition funnel and add dropwise over 30 minutes. Causality: Dropwise addition strictly controls the exothermic acetylation, preventing solvent boil-off and side reactions.

  • Completion: Remove the ice bath and stir at room temperature for 1.5 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The primary amine (a ninhydrin-positive baseline spot) should be completely consumed, replaced by a higher

    
     UV-active spot.
    
  • Workup: Wash the organic layer sequentially with 1N

    
     (50 mL), saturated 
    
    
    
    (50 mL), and brine (50 mL). Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure to yield N-phenethylacetamide as a white solid or viscous oil that crystallizes upon standing.

Protocol 2: Synthesis of 4-(2-Acetamidoethyl)benzenesulfonyl chloride Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

  • Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, dropping funnel, thermometer, and a drying tube (

    
    ).
    
  • Reaction: Dissolve N-phenethylacetamide (16.3 g, 100 mmol) in 50 mL of anhydrous DCM. Cool the solution to <10 °C using an ice-salt bath.

  • Addition: Carefully add chlorosulfonic acid (26.6 mL, 400 mmol) dropwise, maintaining the internal temperature strictly below 10 °C. Causality: Low temperature minimizes ortho-substitution and prevents uncontrolled exothermic runaway. Copious

    
     gas will evolve during this phase.
    
  • Heating: Once addition is complete, gradually warm the mixture to 40–45 °C and stir for 2–3 hours. Self-Validation: The reaction is complete when the vigorous evolution of

    
     gas ceases.
    
  • Quench: Cool the mixture to room temperature and pour it slowly in a thin stream onto 300 g of vigorously stirred crushed ice. Causality: Ice absorbs the massive heat of reaction via its latent heat of fusion, preventing the thermal hydrolysis of the newly formed sulfonyl chloride back to the sulfonic acid.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash thoroughly with ice-cold water until the filtrate is neutral to pH paper. Note: Do not dry extensively; the moist sulfonyl chloride must be used immediately in Step 3 to prevent degradation.

Protocol 3: Synthesis of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide

  • Setup: In a 500 mL beaker, prepare a solution of concentrated aqueous ammonia (28%, 68 mL, ~1.0 mol) and cool to 0 °C in an ice bath.

  • Reaction: Dissolve the moist 4-(2-acetamidoethyl)benzenesulfonyl chloride from Step 2 in 80 mL of acetone. Add this solution dropwise to the rapidly stirred aqueous ammonia.

  • Completion: Stir the mixture at room temperature for 2 hours. Self-Validation: As the reaction proceeds, the initial suspension will dissolve, followed by the precipitation of the final sulfonamide product as the acetone evaporates or upon further cooling.

  • Workup: Pour the reaction mixture into 400 mL of ice water. To ensure complete precipitation and remove excess ammonia, acidify the mixture to pH 6-7 using 2N

    
    .
    
  • Isolation: Collect the solid by vacuum filtration, wash with cold distilled water, and dry under vacuum at 50 °C.

  • Purification: Recrystallize from hot water or aqueous ethanol to yield pure N-acetyl-4-(2-aminoethyl)-benzenesulfonamide as a white crystalline solid. Validate product purity via melting point analysis and

    
     NMR.
    

References

  • Miller, E.; Sprague, J. M.; Kissinger, L. W.; McBurney, L. F. "The Preparation of Some Amino Sulfonamides." Journal of the American Chemical Society, 1940, 62(8), 2099–2103.[Link]

  • "Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide.
Application

analytical methods for N-(4-sulfamoylphenethyl)acetamide quantification

Application Note: Trace Quantification of N-(4-sulfamoylphenethyl)acetamide (N-ASPA) Executive Summary & Scientific Context N-(4-sulfamoylphenethyl)acetamide (CAS: 41472-49-5), hereafter referred to as N-ASPA , is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Trace Quantification of N-(4-sulfamoylphenethyl)acetamide (N-ASPA)

Executive Summary & Scientific Context

N-(4-sulfamoylphenethyl)acetamide (CAS: 41472-49-5), hereafter referred to as N-ASPA , is a critical process-related impurity and potential metabolite associated with the synthesis of sulfonylurea class drugs (e.g., Glimepiride, Glipizide) and sulfonamide antibiotics. Structurally, it consists of a phenethyl backbone linking a sulfonamide moiety and an acetamide group.

Why Quantification Matters:

  • Process Control: N-ASPA can form during the acetylation of 4-(2-aminoethyl)benzenesulfonamide (a key starting material). Its presence indicates side-reactions or incomplete hydrolysis steps.

  • Safety Profile: As a sulfonamide derivative, it carries risks of hypersensitivity and must be controlled at trace levels (typically <0.10% or <10 ppm depending on genotoxic assessment) in final drug substances (API).

This guide presents two tiered methodologies:

  • Method A (HPLC-UV): For raw material assay and process monitoring (Limit of Quantitation ~0.05%).

  • Method B (LC-MS/MS): For trace impurity profiling in complex matrices (Limit of Quantitation ~1-5 ng/mL).

Chemical Logic & Method Development Strategy

The separation strategy relies on the amphiphilic nature of N-ASPA.

  • Hydrophobic Domain: The phenethyl chain and acetamide group provide sufficient retention on C18 stationary phases.

  • Polar/Ionizable Domain: The sulfonamide group (

    
    ) is polar and weakly acidic (
    
    
    
    ).
  • Chromatographic Causality: We utilize an acidic mobile phase (pH 2.5–3.0) to suppress the ionization of the sulfonamide nitrogen, ensuring the molecule remains neutral. This maximizes interaction with the C18 ligands, reducing peak tailing and improving resolution from the more polar precursor, 4-(2-aminoethyl)benzenesulfonamide.

Decision Logic for Method Selection

MethodLogic Start Sample Type Analysis ConcCheck Expected Concentration? Start->ConcCheck High > 0.1% (w/w) (Raw Material / Intermediate) ConcCheck->High High Abundance Low < 0.1% (Trace) (Final API / Bio-fluid) ConcCheck->Low Trace Level MethodA Method A: HPLC-UV (Cost-effective, Robust) High->MethodA Matrix Matrix Complexity Low->Matrix PrepA Dilute & Shoot MethodA->PrepA MethodB Method B: LC-MS/MS (High Sensitivity, Specificity) Simple Solvent/API Matrix->Simple Complex Plasma/Formulation Matrix->Complex Simple->MethodB PrepB SPE / Protein Ppt Complex->PrepB PrepB->MethodB

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample concentration and matrix complexity.

Method A: HPLC-UV Protocol (Process Control)

Objective: Routine purity analysis of intermediates.

Instrumental Parameters
ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus)Provides sufficient carbon load for retention of the phenethyl group.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity and keeps analyte neutral.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and UV cutoff than Methanol.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection UV @ 265 nmMax absorbance for the sulfonamide benzene ring

transition.
Temp 35°CImproves mass transfer and peak shape.
Gradient Program
  • 0-2 min: 5% B (Equilibration)

  • 2-15 min: 5%

    
     60% B (Linear Gradient)
    
  • 15-20 min: 60%

    
     90% B (Wash)
    
  • 20-25 min: 5% B (Re-equilibration)

Standard Preparation
  • Stock: Dissolve 10.0 mg N-ASPA in 10 mL Methanol (1000 µg/mL).

  • Working Std: Dilute to 50 µg/mL in Mobile Phase A:B (90:10).

Method B: LC-MS/MS Protocol (Trace Quantification)

Objective: Quantifying N-ASPA at ng/mL levels (e.g., genotoxic impurity screening or metabolic studies).

Mass Spectrometry Source Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+)

  • Precursor Ion:

    
     243.1 
    
    
    
  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

MRM Transitions (Multiple Reaction Monitoring)
Transition (

)
Dwell (ms)Collision Energy (eV)TypeStructural Assignment
243.1

106.1
5025QuantifierLoss of sulfonamide & acetamide (ethylbenzene cation)
243.1

184.0
5015QualifierLoss of acetamide group (

)
243.1

91.1
5035QualifierTropylium ion (characteristic of benzyl/phenethyl)
Sample Preparation: Solid Phase Extraction (SPE)

For complex matrices (plasma or dissolved drug product), SPE is required to remove salts and proteins.

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB), 60 mg/3 cc.

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load 500 µL sample (pH adjusted to 3.0).

  • Washing: 1 mL 5% Methanol in Water (Removes highly polar interferences).

  • Elution: 1 mL Methanol.

  • Reconstitution: Evaporate to dryness under

    
    , reconstitute in 100 µL Mobile Phase.
    

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms MS/MS Detection Sample Crude Sample (API or Plasma) SPE SPE Clean-up (HLB Cartridge) Sample->SPE Load Recon Reconstitution (Mobile Phase) SPE->Recon Elute & Dry Injector Injection (5 µL) Recon->Injector Column C18 Column (Retains Phenethyl) Injector->Column ESI ESI Source (+ve Mode) Column->ESI Gradient Gradient 5-90% ACN Gradient->Column Q1 Q1 Filter 243.1 m/z ESI->Q1 Collision Collision Cell (N2 Gas) Q1->Collision Q3 Q3 Filter 106.1 m/z Collision->Q3

Figure 2: End-to-end analytical workflow from sample extraction to MS/MS quantification.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be passed before every run, adhering to USP <621> guidelines.

System Suitability Criteria
  • Retention Time Precision: RSD

    
     2.0% for 6 replicate injections.
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Critical: Tailing > 1.5 indicates secondary interactions with silanols; add 5mM Ammonium Formate if observed).
  • Signal-to-Noise (S/N):

    
     10 for LOQ standards.
    
Common Issues & Solutions
SymptomProbable CauseCorrective Action
Peak Tailing Silanol interaction with amine group.Ensure pH is < 3.0; consider using a "base-deactivated" column.
Retention Shift Mobile phase evaporation or pH drift.Use fresh buffer daily; cap solvent bottles tightly.
Low Sensitivity (MS) Ion suppression from matrix.[1]Switch to APCI source or improve SPE wash step (increase organic % slightly).

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.[2][3] Link

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[4] Link

  • BenchChem. HPLC Analysis of Sulfonamides: Technical Support & Protocols. (General sulfonamide separation principles). Link

  • PubChem. N-(4-sulfamoylphenethyl)acetamide Compound Summary (CID 101240).[5] National Library of Medicine. Link

  • Sigma-Aldrich. N-(4-SULFAMOYLPHENETHYL)ACETAMIDE Product Specification & Safety Data Sheet.[6]Link

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide

Abstract This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide. The method is designed for use in quality control, stability studies, and research environments. The chromatographic separation was achieved on a C18 stationary phase with a gradient elution using a mobile phase of phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and was found to be specific, linear, accurate, and precise over the specified range.[1][2][3] Forced degradation studies confirmed the method's ability to separate the main analyte peak from its degradation products, proving its stability-indicating nature.[4][5][6]

Introduction

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (NAABSA) is a key chemical intermediate in the synthesis of various pharmaceutical compounds, including sulfonylurea drugs like glibenclamide and glipizide, which are used in the treatment of type 2 diabetes.[7] It is also identified as a potential impurity or metabolite in related active pharmaceutical ingredients (APIs). Therefore, a reliable and robust analytical method is essential for quantifying NAABSA to ensure the quality, safety, and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of pharmaceuticals due to its high precision, accuracy, and reliability.[8] This document provides a comprehensive guide to developing and validating an HPLC method for NAABSA, detailing the rationale behind each experimental choice and providing step-by-step protocols for implementation.

Analyte Properties & Initial Considerations

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure:

    • Molecular Formula: C₁₀H₁₄N₂O₃S[9][10][11][12]

    • Molecular Weight: 242.30 g/mol [9][11]

    • Key Functional Groups: Benzene ring (chromophore), sulfonamide group (acidic), and an acetylated amide group.

  • Physicochemical Properties:

    • Polarity: The molecule possesses both non-polar (benzene ring, ethyl chain) and polar (sulfonamide, acetyl) moieties, making it suitable for reversed-phase chromatography.[13][14][15]

    • Solubility: It is practically insoluble in water but soluble in organic solvents like methanol and N,N-Dimethylformamide.[10]

    • LogP (XLogP3-AA): -0.4, indicating moderate hydrophilicity.[9]

    • UV Absorbance: The presence of the benzene ring provides a strong chromophore, making UV detection a suitable and sensitive choice. The expected λmax is around 265 nm, typical for sulfonamides.[16]

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₃SPubChem[9]
Molecular Weight 242.30 g/mol PubChem[9]
Calculated LogP -0.4PubChem[9]
Appearance White or colorless powderEchemi[10][12]
Solubility Practically insoluble in water, soluble in methanolEchemi[10]

HPLC Method Development Strategy

The overall strategy follows a systematic approach, starting with initial parameter selection based on analyte properties, followed by optimization and validation.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Final Method A Analyte Characterization (Properties, UV Scan) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B informs C Method Optimization (Gradient, Flow Rate, Temp.) B->C refine D Specificity & Forced Degradation C->D leads to E Linearity & Range D->E F Accuracy & Precision E->F G LOD/LOQ & Robustness F->G H Final Validated HPLC Method G->H finalizes

Caption: HPLC Method Development and Validation Workflow.

Column Selection
  • Rationale: Based on the analyte's moderate polarity, a reversed-phase separation mode is the logical choice.[13][15] A C18 (octadecylsilane) stationary phase is the most common and versatile reversed-phase packing, offering excellent hydrophobic retention for the benzene ring moiety of NAABSA.[13][14][17] A standard column dimension of 4.6 x 150 mm with a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure for routine analysis.[13][18]

  • Selected Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase Selection
  • Rationale: A mixture of an aqueous buffer and an organic modifier is required for reversed-phase HPLC.[19][20]

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[8][21]

    • Aqueous Phase & pH Control: The sulfonamide group is acidic. To ensure consistent retention time and good peak shape, the pH of the mobile phase must be controlled with a buffer.[8][19] A phosphate buffer is selected for its effectiveness in the pH range of 2-8.[15] A pH of 3.0 is chosen to keep the sulfonamide group protonated, enhancing retention on the C18 column.

  • Selected Mobile Phase:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

Detection Wavelength
  • Rationale: A Diode Array Detector (DAD) or UV detector is used. A preliminary scan of NAABSA in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). Based on literature for similar sulfonamide compounds, a wavelength of 265 nm is selected as a starting point, offering good sensitivity for the analyte.[16][22]

Method Optimization

Initial scouting runs using isocratic elution may show poor resolution or long run times. A gradient elution is developed to provide sharper peaks and a shorter analysis time. The gradient is optimized to ensure that NAABSA elutes with good peak shape and is well-separated from any potential impurities or degradants.

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0):

    • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile.

    • Filter through a 0.45 µm nylon membrane filter.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with diluent.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to the mark with diluent.

Optimized Chromatographic Conditions
ParameterCondition
Instrument HPLC system with Gradient Pump and DAD/UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 20 minutes

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to ensure it is suitable for its intended purpose.[1][2][3]

G A Method Validation Start B Specificity (Placebo, Impurities, Forced Degradation) A->B C Linearity (5 levels, LOQ-150%) B->C E Accuracy (Spike Recovery at 3 levels) B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ (Signal-to-Noise or Slope Method) B->G H Robustness (Vary pH, Flow, Temp.) B->H D Range C->D I Validated Method D->I E->I F->I G->I H->I

Caption: Decision Tree for HPLC Method Validation.

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples.The analyte peak should be free from interference from any other components. Peak purity should pass.
Linearity Prepare at least five concentrations from LOQ to 150% of the working concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The range for which the method is linear, accurate, and precise.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determine by the signal-to-noise ratio method (S/N of 3 for LOD, 10 for LOQ) or from the linearity curve slope.LOD and LOQ should be reported.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters should remain within limits.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to demonstrate that the analytical method is stability-indicating.[23][6][24] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products can be detected.[23][5]

G cluster_stress Stress Conditions (ICH Q1A) Analyte N-Acetyl-4-(2-aminoethyl) -benzenesulfonamide Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (80°C, Solid State) Analyte->Thermal Photo Photolytic (ICH Light Box) Analyte->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants Result HPLC Analysis: Separation of Analyte from Degradants Degradants->Result

Caption: Forced Degradation Pathways and Analysis.

  • Acid Hydrolysis: Treat 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to volume with diluent.

  • Base Hydrolysis: Treat 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to volume with diluent.

  • Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to volume with diluent.

  • Thermal Degradation: Expose the solid powder of the analyte to 80°C in a hot air oven for 48 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution.

  • Photolytic Degradation: Expose the solid powder and a solution of the analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Prepare a 100 µg/mL solution.

All stressed samples should be analyzed alongside an unstressed control sample using the developed HPLC method. The chromatograms must show adequate separation of the intact NAABSA peak from any degradant peaks formed.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be rapid, specific, accurate, and precise for the quantification of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide. The successful validation according to ICH Q2(R1) guidelines confirms its suitability for routine quality control analysis. Furthermore, the forced degradation studies unequivocally establish the method as stability-indicating, making it a valuable tool for stability testing of drug substances and products containing NAABSA.

References

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • Amerigo Scientific. A Guide to HPLC Column Selection.
  • Agrahari, V., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech. 6(5): 459-464.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Papadopoulou-Mourkidou, E., et al. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Dolan, J. W., et al. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • International Council for Harmonisation. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection.
  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Element Lab Solutions. HPLC Solvent Selection.
  • Le, T. X., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. PubMed.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. Quality Guidelines.
  • PubChem. 4-acetyl-N-(2-aminoethyl)benzenesulfonamide.
  • ChemBK. 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Patel, D. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Tlustos, C., et al. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.
  • SGS. Forced Degradation Testing.
  • Patyra, E., et al. (2022).
  • Echemi. 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide 99% see COA kanbei.
  • Sriramchem. N-Acetyl-4-(2-Aminoethyl)-Benzenesulfonamide.
  • Echemi. (2024). N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide.
  • CymitQuimica. N-Acetyl-4-(2-aminoethyl)benzenesulfonamide.

Sources

Application

Application Note: N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide as a Reference Standard

Introduction: The Role of a Well-Characterized Reference Standard N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (NAABSA) is a critical intermediate in the synthesis of several sulfonylurea drugs, notably those used in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of a Well-Characterized Reference Standard

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (NAABSA) is a critical intermediate in the synthesis of several sulfonylurea drugs, notably those used in the management of type 2 diabetes, such as glibenclamide and glipizide.[1] It also serves as a known impurity and related substance in the synthesis of other active pharmaceutical ingredients (APIs), like Celecoxib.[2] In the landscape of pharmaceutical development and quality control, the accurate identification and quantification of such intermediates and impurities are paramount to ensuring the safety and efficacy of the final drug product.

This application note provides a comprehensive guide for the use of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide as a pharmaceutical reference standard.[2] We will delve into the essential physicochemical properties, handling protocols, and detailed analytical methodologies. The protocols herein are designed to be self-validating, incorporating system suitability tests (SST) to ensure the generation of reliable and reproducible data, a cornerstone of regulatory compliance and scientific integrity.

Physicochemical Profile

A thorough understanding of the reference standard's properties is the foundation of its correct application.

PropertyValueSource
CAS Number 41472-49-5[1][2]
Molecular Formula C₁₀H₁₄N₂O₃S[2][3]
Molecular Weight 242.30 g/mol [2][4]
Appearance White or colorless powder/crystals[1][3]
Melting Point 168-174 °C[1][3]
Solubility Soluble in Methanol, DMSO; sparingly soluble in water[5][6]
Synonyms N-(p-Sulfamoylphenethyl)acetamide, 4-(2-Acetylaminoethyl)benzenesulfonamide[2][3]

Handling, Storage, and Safety

The stability and purity of a reference standard are directly impacted by its handling and storage conditions.

  • Storage: The standard should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] For long-term stability, storage at 2-8°C, protected from light, is recommended.

  • Handling: Always handle the material in a well-ventilated area or under a fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid formation of dust and aerosols.[3]

  • Safety: While specific toxicity data is limited, it is prudent to treat this compound as potentially harmful if swallowed.[7] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[7] A comprehensive Safety Data Sheet (SDS) should always be consulted prior to use.[7]

Protocol: Preparation of Standard Solutions

Accurate solution preparation is the first critical step in any quantitative analysis. The following workflow illustrates the process from initial weighing to final analysis-ready solutions.

G cluster_prep Solution Preparation Workflow cluster_analysis Analytical Application weigh 1. Weigh Standard Accurately weigh NAABSA using a calibrated analytical balance. dissolve 2. Dissolve in Diluent Quantitatively transfer to a Class A volumetric flask. Dissolve in diluent (e.g., Methanol). weigh->dissolve Transfer stock 3. Create Stock Solution Sonicate briefly to ensure complete dissolution. Dilute to volume. dissolve->stock Dilute to volume working 4. Prepare Working/Calibration Standards Perform serial dilutions from the stock solution to achieve desired concentrations. stock->working Serial Dilution inject 5. Inject into Analytical System (e.g., HPLC, LC-MS) working->inject Analyze

Caption: Workflow for Preparing NAABSA Reference Standard Solutions.

Detailed Protocol for a 1.0 mg/mL Stock Solution:

  • Accurately weigh approximately 25 mg of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide reference standard into a weighing boat.

  • Quantitatively transfer the powder to a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of HPLC-grade methanol (or other suitable diluent).

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the same diluent. Mix thoroughly by inverting the flask multiple times. This is your Stock Solution A .

  • From Stock Solution A , prepare working standards for calibration curves by performing serial dilutions. For example, to create a 100 µg/mL solution, dilute 1 mL of Stock Solution A to 10 mL with the mobile phase.

Application: Purity and Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of impurities and related substances.

G prep Sample & Standard Preparation sst_check System Suitability Test (SST) Inject standard solution (5x). Verify criteria. prep->sst_check sst_check->prep SST Fail (Troubleshoot) inject_seq Inject Analytical Sequence (Blank, Standards, Samples) sst_check->inject_seq SST Pass data_acq Data Acquisition Monitor at 220 nm. inject_seq->data_acq process Data Processing Integrate peaks, generate calibration curve. data_acq->process report Calculate & Report Results (e.g., % Impurity, Assay) process->report

Sources

Method

Protocol for the N-acetylation of 4-(2-aminoethyl)benzenesulfonamide

Introduction The N-acetylation of primary amines is a fundamental and widely utilized transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. This reaction serves t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-acetylation of primary amines is a fundamental and widely utilized transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. This reaction serves to introduce an acetyl group onto a nitrogen atom, effectively converting a primary or secondary amine into an amide. This modification can significantly alter the physicochemical properties of a molecule, such as its polarity, solubility, and ability to participate in hydrogen bonding. Furthermore, the resulting amide functionality is generally more stable towards oxidation and less basic compared to the parent amine. In drug design, N-acetylation can be a crucial step in the synthesis of active pharmaceutical ingredients (APIs) or their intermediates, influencing factors like bioavailability and metabolic stability.

This application note provides a detailed, field-proven protocol for the N-acetylation of 4-(2-aminoethyl)benzenesulfonamide to yield N-[2-[4-(aminosulfonyl)phenyl]ethyl]acetamide. The protocol is designed for researchers and scientists in drug development and related fields, emphasizing not just the procedural steps but also the underlying chemical principles and safety considerations.

Reaction Scheme

The overall reaction involves the treatment of 4-(2-aminoethyl)benzenesulfonamide with acetic anhydride. The lone pair of electrons on the primary amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and subsequent deprotonation to yield the final N-acetylated product.

Reaction_Scheme sub 4-(2-aminoethyl)benzenesulfonamide product N-[2-[4-(aminosulfonyl)phenyl]ethyl]acetamide sub->product reagent + Acetic Anhydride reagent->product byproduct + Acetic Acid product->byproduct Mechanism Reactants Amine (R-NH2) + Acetic Anhydride Step1 Nucleophilic attack of amine on carbonyl carbon Reactants->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Collapse of intermediate and departure of acetate leaving group Intermediate->Step2 Protonated_Amide Protonated Amide Step2->Protonated_Amide Step3 Deprotonation by a base Protonated_Amide->Step3 Products N-acetylated Amide + Acetic Acid Step3->Products

Application

Application Notes and Protocols: N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide in Advanced Drug Synthesis

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (CAS: 41472-49-5) is a highly specialized pharmaceutical intermediate that plays a foundational role in the synthesis of second-generation sulfonylurea antidiabetic agents, most notably Glibenclamide (Glyburide) and Glipizide . Structurally characterized by an acetamide-protected ethylamine chain and a primary sulfonamide moiety , this compound is also utilized as a critical analytical reference standard (often profiled as a Celecoxib impurity) in quality control. This guide provides drug development professionals with mechanistic insights and validated, self-validating experimental protocols for handling and processing this intermediate.

Physicochemical Profiling

Understanding the physical parameters of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and temperature-dependent precipitation steps.

Table 1: Physicochemical Properties of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide

PropertyValue / Description
CAS Number 41472-49-5
Molecular Formula C₁₀H₁₄N₂O₃S
Molecular Weight 242.29 g/mol
Appearance White to off-white powder / crystals
Melting Point 168 – 174 °C
Boiling Point 387.4 °C (at 760 mmHg)
Density ~1.27 g/cm³
Flash Point 188.1 °C
Solubility Moderate solubility in polar aprotic solvents; low in cold water

Mechanistic Rationale: The Strategic Role of the N-Acetyl Group

As an Application Scientist, it is vital to understand why the synthetic route is designed this way, rather than just executing the steps.

In the synthetic pathway of sulfonylureas, the direct chlorosulfonation of the starting material (2-phenylethylamine) is synthetically non-viable. The high nucleophilicity of the primary amine would lead to rapid, unwanted side reactions, such as the formation of highly stable sulfamides.

The Solution: The N-acetyl group serves as a robust protecting group.

  • Electronic Protection: By acetylating the amine, the nitrogen's lone pair is delocalized into the adjacent carbonyl group, rendering it non-nucleophilic.

  • Regioselectivity: The acetamide group acts as an ortho/para director. Due to the significant steric bulk of the ethylacetamide side chain, electrophilic aromatic substitution (chlorosulfonation) is directed almost exclusively to the para position, ensuring high regioselectivity and yield.

  • Deprotection Dynamics: Once the sulfonamide group is successfully installed via amination, the acetyl group must be removed (hydrolyzed) to liberate the primary amine. This free amine is strictly required for the subsequent amide coupling with acyl chlorides (e.g., 5-chloro-2-methoxybenzoyl chloride for Glibenclamide) .

SynthesisPathway A 2-Phenylethylamine B N-Acetyl-2-phenylethylamine A->B Acetylation (Ac2O) C 4-(2-Acetylaminoethyl)benzenesulfonyl chloride B->C Chlorosulfonation (ClSO3H) D N-Acetyl-4-(2-aminoethyl)benzenesulfonamide (CAS 41472-49-5) C->D Amination (NH3/H2O) E 4-(2-Aminoethyl)benzenesulfonamide (CAS 35303-76-5) D->E Hydrolysis (HCl, then KOH) F Glibenclamide / Glipizide (Antidiabetic Agents) E->F Acylation & Sulfonylurea Formation

Chemical synthesis pathway of sulfonylurea antidiabetics via the N-acetyl protected intermediate.

Experimental Protocols

The following protocols detail the amination of the sulfonyl chloride precursor to form N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, followed by its critical hydrolysis. Every step is designed as a self-validating system; physical phase changes serve as visual checkpoints for reaction progress.

Protocol 1: Synthesis of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (Amination)

Objective: Convert 4-(2-acetylaminoethyl)benzenesulfonyl chloride to the target sulfonamide. Causality Insight: Acetone is selected as the solvent because it dissolves the organic sulfonyl chloride while remaining miscible with aqueous ammonia. This prevents the formation of a biphasic system that could slow the reaction and promote competing hydrolysis of the sulfonyl chloride into a useless sulfonic acid.

  • Solubilization : Dissolve 1.0 equivalent of 4-(2-acetylaminoethyl)benzenesulfonyl chloride in 80 mL of acetone. Ensure complete dissolution.

  • Temperature Control : Cool the reaction vessel in an ice-water bath to 0–5 °C. Rationale: The amination reaction is highly exothermic; thermal control prevents solvent boil-off and minimizes side reactions.

  • Amination : Dropwise, add 150 mL of concentrated aqueous ammonia.

  • Propagation : Remove the ice bath and stir the mixture vigorously at room temperature (20–25 °C) for 2 hours.

  • Quenching & Isolation : Pour the reaction mixture into 500 mL of ice water. The sudden shift in polarity and temperature forces the highly crystalline N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide to precipitate out of solution.

  • Filtration : Collect the white solid via vacuum filtration and wash with cold distilled water to remove residual ammonia and ammonium chloride salts.

Protocol 2: Acid-Catalyzed Hydrolysis to 4-(2-Aminoethyl)benzenesulfonamide

Objective: Deprotect the amine for downstream API synthesis . Causality Insight: Acid hydrolysis is preferred over base hydrolysis because the sulfonamide moiety is relatively stable under acidic conditions, whereas harsh basic conditions combined with high heat can lead to sulfonamide cleavage or other degradation pathways.

  • Acidification : Suspend the filter cake from Protocol 1 in 200 mL of 2N Hydrochloric Acid (HCl).

  • Thermal Cleavage (Reflux) : Heat the mixture to reflux (approx. 100 °C) for 6 hours.

    • Self-Validating Checkpoint: The suspension will gradually turn into a clear solution as the insoluble acetamide is converted into the highly water-soluble amine hydrochloride salt.

  • Basification : Cool the filtrate to room temperature, then dissolve in hot water if any premature crystallization occurred. Adjust the pH to 11–12 using 2N Potassium Hydroxide (KOH) solution.

    • Rationale: This deprotonates the amine hydrochloride, regenerating the free base.

  • Precipitation : Cool the basic solution in an ice bath. The free base, 4-(2-aminoethyl)benzenesulfonamide, will precipitate as a pale yellow solid.

  • Drying : Filter the solid and dry under vacuum at 50 °C to constant weight. Expected yield: ~95%.

ProtocolWorkflow Step1 Step 1: Amination Acetone solvent, 0°C Conc. NH3 addition Step2 Step 2: Precipitation Quench in ice water Vacuum Filtration Step1->Step2 Step3 Step 3: Hydrolysis 2N HCl acidification Reflux for 6 hours Step2->Step3 Step4 Step 4: Basification 2N KOH to pH 11-12 Cooling for precipitation Step3->Step4 Step5 Step 5: Isolation Vacuum drying Final Yield: ~95% Step4->Step5

Step-by-step experimental workflow for the amination and hydrolysis of the sulfonamide intermediate.

Reaction Troubleshooting & Optimization

Table 2: Common Deviations and Corrective Actions

Observed IssueMechanistic CauseCorrective Action
Incomplete Hydrolysis (Suspension remains cloudy during reflux)Insufficient thermal energy to overcome the high activation barrier of the amide bond.Extend reflux time by 1-2 hours. Verify internal temperature is ≥95 °C.
Low Yield at Precipitation (Step 4, Protocol 2)Inadequate basification; amine remains partially protonated (water-soluble).Verify pH is strictly between 11–12 using a calibrated pH meter before ice bath cooling.
Oily Residue Instead of Crystals Presence of unreacted sulfonyl chloride or sulfonic acid byproducts.Ensure strict temperature control (0–5 °C) during the initial amination step to prevent solvolysis.

References

  • ChemicalBook. "4-(2-Aminoethyl)benzenesulfonamide synthesis".
  • Home Sunshine Pharma. "N-(P-Sulfamoylphenethyl)Acetamide CAS 41472-49-5 Manufacturers".
  • CymitQuimica. "CAS 41472-49-5: N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide".
Method

Application Note: N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide in the Synthesis of Glipizide

Executive Summary N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (CAS: 41472-49-5) is a structurally protected, highly critical intermediate utilized in the commercial synthesis of Glipizide, a second-generation sulfonylur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (CAS: 41472-49-5) is a structurally protected, highly critical intermediate utilized in the commercial synthesis of Glipizide, a second-generation sulfonylurea antidiabetic agent[1]. In advanced pharmaceutical manufacturing, the strategic use of protecting groups is paramount to ensure regioselectivity and prevent catastrophic side reactions. This application note delineates the mechanistic causality, physicochemical properties, and validated experimental protocols for synthesizing and utilizing this intermediate in the Glipizide production pipeline[2].

Mechanistic Rationale: The Role of Acetyl Protection

The synthesis of Glipizide originates from 2-phenylethylamine. If this starting material were directly subjected to chlorosulfonation, the highly nucleophilic primary amine would react violently with chlorosulfonic acid, yielding unwanted sulfamic acid derivatives and leading to oxidative degradation of the molecule.

To circumvent this, the amine is transiently masked using an acetyl group to form N-acetyl-2-phenylethylamine. This modification serves a dual purpose:

  • Nucleophilic Quenching: The acetyl group reduces the nucleophilicity of the nitrogen, protecting it from electrophilic attack by the highly reactive sulfonyl chloride[3].

  • Regioselective Directing: The bulky acetamidoethyl group sterically hinders the ortho positions. This steric bulk synergizes with the alkyl chain's weak electron-donating effect to direct the incoming sulfonyl group exclusively to the para position on the benzene ring.

After successful chlorosulfonation and subsequent amidation with aqueous ammonia, N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is formed. Once the robust sulfonamide group is established, the acetyl group is safely removed via acidic hydrolysis to yield 4-(2-aminoethyl)benzenesulfonamide, the direct precursor required for Glipizide API coupling[2].

Pathway N1 2-Phenylethylamine N2 N-Acetyl-2-phenylethylamine N1->N2 Acetic Anhydride (Amine Protection) N3 4-(2-Acetamidoethyl)benzenesulfonyl chloride N2->N3 Chlorosulfonic Acid (Electrophilic Aromatic Substitution) N4 N-Acetyl-4-(2-aminoethyl)benzenesulfonamide (Target Intermediate) N3->N4 Aqueous NH3 (Amidation) N5 4-(2-Aminoethyl)benzenesulfonamide N4->N5 HCl / H2O (Deacetylation) N6 Glipizide (API) N5->N6 1. 5-Methylpyrazine-2-carboxylic acid 2. Cyclohexyl isocyanate

Synthetic workflow of Glipizide highlighting the N-acetyl protected intermediate.

Physicochemical Profiling

Accurate characterization of the intermediate is essential for downstream quality control. Below is the consolidated physicochemical data[4].

ParameterSpecification
Chemical Name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide
CAS Registry Number 41472-49-5
Molecular Formula C10H14N2O3S
Molecular Weight 242.30 g/mol
Appearance White to off-white crystalline powder
Melting Point 168 °C – 174 °C
Density 1.3 ± 0.1 g/cm³

Note: This compound is also monitored as a known pharmacopeia-traceable impurity in the synthesis of other sulfonamide-containing drugs, such as Celecoxib, highlighting the necessity for rigorous analytical tracking[5].

Experimental Protocols: A Self-Validating Workflow

Protocol 1: Synthesis of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide

Objective: Regioselective chlorosulfonation followed by amidation. Causality: Chlorosulfonation is highly exothermic. Strict thermal control prevents polysulfonylation and maintains the integrity of the aromatic ring.

  • Chlorosulfonation: Charge a dry, glass-lined reactor with chlorosulfonic acid (5.0 equivalents). Cool the system to 0–5 °C.

  • Addition: Slowly add N-acetyl-2-phenylethylamine in portions, maintaining the internal temperature strictly below 10 °C to prevent thermal runaway.

  • Activation: Gradually warm the mixture to 45 °C and stir for 3 hours.

    • Self-Validation Check: Quench a micro-aliquot in ice water, extract with dichloromethane, and analyze via TLC (DCM:MeOH 9:1) to confirm the total disappearance of the starting material.

  • Amidation: Carefully pour the reaction mixture over crushed ice to precipitate the intermediate sulfonyl chloride. Filter immediately and resuspend the wet cake in cold aqueous ammonia (25% w/w).

  • Isolation: Stir at room temperature for 2 hours. Filter the resulting white precipitate, wash with distilled water until the filtrate is pH neutral, and dry under vacuum at 60 °C to yield N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide[3].

Protocol 2: Hydrolytic Deacetylation

Objective: Removal of the acetyl protecting group to expose the primary amine. Causality: The sulfonamide linkage is highly stable under aqueous acidic reflux, whereas the acetamide is susceptible to hydrolysis. This thermodynamic difference ensures selective deprotection.

  • Hydrolysis: Suspend N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide in a 2 N HCl solution (10 mL/g of substrate).

  • Reflux: Heat the suspension to reflux (approx. 100 °C) for 4–6 hours until a completely clear solution is obtained, indicating total conversion to the soluble hydrochloride salt.

  • Neutralization: Cool the solution to 15 °C. Slowly add 20% NaOH solution dropwise until the pH reaches 9.5–10.0.

    • Self-Validation Check: The free base, 4-(2-aminoethyl)benzenesulfonamide, will precipitate quantitatively at this specific alkaline pH[2].

  • Recovery: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Protocol 3: Downstream Conversion to Glipizide API

Objective: Condensation and urea formation to yield the final active pharmaceutical ingredient. Causality: A Schotten-Baumann-type coupling links the pyrazine core to the primary amine, followed by isocyanate addition to form the defining sulfonylurea pharmacophore[1].

  • Coupling: React 4-(2-aminoethyl)benzenesulfonamide with 5-methylpyrazine-2-carboxylic acid (pre-activated via thionyl chloride) in an organic solvent to yield 5-methyl-N-(4-sulfamoylphenethyl)pyrazine-2-carboxamide[2].

  • Urea Formation: Suspend the resulting carboxamide in a basic solvent mixture (e.g., acetone with K2CO3). Add cyclohexyl isocyanate dropwise and reflux for 24 hours[3].

  • API Isolation: Cool the mixture, filter the insoluble mass, and acidify the aqueous filtrate to precipitate crude Glipizide. Purify via recrystallization from an ethanol-water matrix to achieve >99.5% HPLC purity[3].

Quality Control & Analytical Validation

To ensure the trustworthiness of the synthesis, the intermediate must be validated via High-Performance Liquid Chromatography (HPLC). The presence of unreacted N-acetyl-2-phenylethylamine or over-sulfonated byproducts will drastically reduce the yield of the subsequent Schotten-Baumann coupling. Because N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is a recognized reference standard, batch-to-batch reproducibility must be confirmed via melting point verification (168–174 °C) and LC-MS to confirm the exact molecular mass of 242.3 g/mol prior to API conversion[4][5].

References

  • "N-Acetyl-4-(2-Aminoethyl)-Benzenesulfonamide - SRIRAMCHEM". Sriramchem.com.
  • "N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide - Echemi". Echemi.com.
  • "Glipizide - Wikipedia". Wikipedia.org.
  • "WO2018078657A1 - Process for preparation of glipizide". Google Patents.
  • LIU Bingpeng, WANG Zhaojie, MIN Qingxiang. "Synthesis of Glipizide". Chinese Journal of Pharmaceuticals.

Sources

Application

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of N-Acetylated Sulfonamide Metabolites in Biological Matrices

Abstract This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-acetylated sulfonamide compounds in compl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-acetylated sulfonamide compounds in complex biological matrices. N-acetylation is a primary metabolic pathway for sulfonamide drugs, and accurate measurement of these metabolites is crucial for pharmacokinetic, toxicokinetic, and clinical studies.[1][2][3] This document provides a comprehensive protocol, from sample preparation to data analysis, grounded in established scientific principles and aligned with international regulatory standards.[4][5] We will delve into the rationale behind critical experimental choices, strategies for mitigating matrix effects, and a complete framework for method validation to ensure data integrity and reliability.

Introduction: The Significance of N-Acetylation in Sulfonamide Metabolism

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine.[6] Upon administration, these compounds undergo extensive metabolism, with N-acetylation at the N4-position being a major biotransformation pathway.[1] This reaction is catalyzed by the N-acetyltransferase (NAT) enzyme system.[1]

The extent of acetylation can vary significantly among individuals due to genetic polymorphisms in the NAT enzyme, leading to "slow" and "fast" acetylator phenotypes.[2] This variability can directly impact the drug's efficacy, clearance rate, and potential for toxicity. For instance, slow acetylators may have a higher risk of idiosyncratic reactions to certain sulfonamides.[2] Therefore, the precise quantification of both the parent drug and its N-acetylated metabolite is essential for:

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: To understand absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Drug Efficacy and Safety Assessment: To correlate metabolite levels with therapeutic outcomes and adverse events.[2]

  • Environmental Monitoring: To track the fate of sulfonamide residues and their metabolites in ecosystems.[7][8]

LC-MS/MS is the gold standard for this application due to its exceptional sensitivity, selectivity, and ability to provide structural confirmation.[6][9]

Principle of the Method & Experimental Design

This method employs a robust workflow involving sample extraction, chromatographic separation, and mass spectrometric detection to accurately quantify N-acetylated sulfonamides.

The Causality Behind Key Experimental Choices

Internal Standard Selection: The cornerstone of accurate quantification in LC-MS/MS is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) version of the analyte is the preferred choice.[10][11] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same extraction inefficiencies and matrix effects, thus providing the most effective normalization.[11] Using a SIL-IS with a mass difference of at least three mass units is recommended to avoid spectral overlap.[11]

Managing Matrix Effects: Biological matrices like plasma, urine, and tissue are inherently complex and contain numerous endogenous components (lipids, proteins, salts) that can interfere with the ionization of the target analyte. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, compromising data accuracy and reproducibility.[12] Our strategy to mitigate this involves:

  • Efficient Sample Cleanup: A robust sample preparation protocol (Section 4.0) is employed to remove the majority of interfering matrix components.

  • Chromatographic Separation: Optimizing the HPLC separation ensures that the analyte of interest elutes in a region free from co-eluting matrix components.

  • Use of a SIL-IS: As discussed, the SIL-IS co-elutes and experiences the same matrix effects, allowing for reliable correction during data analysis.

Method Validation Framework

Trustworthiness in bioanalysis is established through rigorous method validation. This protocol is designed to meet the criteria set forth by major regulatory bodies, including the FDA and EMA, as harmonized in the ICH M10 guidance.[4][5][13][14] Key validation parameters include accuracy, precision, selectivity, sensitivity (LLOQ), calibration curve range, and stability.[4][13]

Visualized Experimental Workflow

The overall analytical process is summarized in the workflow diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Collect Biological Sample (e.g., Plasma, Urine) Spike 2. Spike with SIL Internal Standard Sample->Spike Extract 3. Protein Precipitation & Solid-Phase Extraction (SPE) Spike->Extract Evap 4. Evaporate & Reconstitute in Mobile Phase Extract->Evap Inject 5. Inject into LC-MS/MS System Evap->Inject Final Extract Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS/MS Detection (MRM Mode) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Raw Data Calibrate 9. Calibration Curve Generation Integrate->Calibrate Quantify 10. Concentration Calculation Calibrate->Quantify Report 11. Final Report Quantify->Report

Caption: High-level workflow for N-acetylated sulfonamide analysis.

Detailed Experimental Protocols

Protocol: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is optimized for extracting sulfonamides from plasma. Modifications may be required for other matrices.

  • Sample Thawing: Thaw plasma samples and quality controls (QCs) at room temperature, then vortex for 15 seconds.

  • Aliquoting: Aliquot 100 µL of each sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the SIL internal standard working solution (e.g., 1 µg/mL N-acetyl-sulfamethoxazole-d4) to all tubes except the matrix blank. Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid to each tube. Vortex vigorously for 1 minute to precipitate proteins.[15]

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • SPE Cartridge Conditioning: While samples are centrifuging, condition an Oasis HLB SPE cartridge (30 mg, 1 cc) by sequentially passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading: Carefully transfer the supernatant from step 5 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Final Centrifugation & Transfer: Centrifuge at 14,000 rpm for 5 minutes. Transfer the supernatant to an LC autosampler vial for analysis.

Protocol: LC-MS/MS Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument and analytes.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Setting Rationale
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.9 µm) Provides excellent retention and separation for moderately polar sulfonamides.[16][17]
Mobile Phase A 0.1% Formic Acid in Water Acidification promotes analyte protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier providing good peak shape.
Flow Rate 0.4 mL/min A typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min A gradient is necessary to elute compounds with differing polarities and clean the column.
Injection Volume 5 µL A small volume minimizes potential matrix effects and peak distortion.

| Column Temp. | 40 °C | Elevated temperature improves peak shape and reduces viscosity. |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters (Example) Ionization Mode: Electrospray Ionization (ESI), Positive

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Sulfamethoxazole (SMX)254.1156.120
N-acetyl-SMX 296.1 198.1 22
N-acetyl-SMX-d4 (IS)300.1202.122
Sulfadiazine (SDZ)251.1156.118
N-acetyl-SDZ 293.1 198.1 20

Rationale: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The Q1 mass filter isolates the protonated molecular ion [M+H]+ of the analyte, which is then fragmented in the collision cell (Q2). The Q3 mass filter isolates a specific, stable fragment ion for quantification.[9]

Data Analysis and Quality Control

  • Integration: Integrate the chromatographic peaks for each analyte and the internal standard.

  • Response Ratio: Calculate the peak area ratio of the analyte to the SIL-IS.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used. The curve must have a correlation coefficient (r²) of ≥0.99.[16]

  • Quantification: Determine the concentration of the analytes in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Run Acceptance: An analytical run is accepted if at least 75% of calibrators and two-thirds of QC samples are within ±15% of their nominal concentrations (±20% at the LLOQ).[13]

Method Validation Summary

A full method validation must be performed to demonstrate the reliability of the method for its intended purpose.[5][14]

Table 3: Method Validation Parameters and Acceptance Criteria (ICH M10) [4]

Parameter Purpose Acceptance Criteria
Selectivity Ensure no interference from matrix components at the analyte's retention time. Response in blank samples should be <20% of the LLOQ response.
Calibration Curve Define the relationship between concentration and response across the analytical range. At least 6-8 non-zero points. ≥75% of points within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Assess the closeness of measured values to the true value and the reproducibility of measurements. For at least 3 QC levels (Low, Mid, High), mean accuracy should be within ±15% of nominal. Precision (CV%) should be ≤15%.[18]
LLOQ The lowest concentration that can be quantified with acceptable accuracy and precision. Accuracy within ±20% of nominal and precision (CV%) ≤20%.
Recovery The efficiency of the extraction process. Should be consistent and reproducible across the concentration range.
Matrix Effect Assess the ion suppression or enhancement caused by the biological matrix. The IS-normalized matrix factor should have a CV% ≤15%.

| Stability | Ensure analyte integrity under various storage and handling conditions. | Mean concentrations of stability samples must be within ±15% of nominal fresh samples. |

N-Acetylation Metabolic Pathway

The diagram below illustrates the enzymatic conversion of a parent sulfonamide to its N-acetylated metabolite.

Caption: The N-acetylation pathway of sulfonamides.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of N-acetylated sulfonamides. By integrating an efficient SPE sample preparation method, optimized chromatography, and sensitive MS/MS detection, this method achieves the reliability and robustness required for regulated bioanalysis. Adherence to the described validation framework ensures that the generated data is of the highest integrity, suitable for supporting critical decisions in drug development and scientific research.

References

  • Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency (EMA) / Food and Drug Administration (FDA) URL: [Link]

  • Title: Development and Validation of a Procedure for Determination of Sulfonamide Residues in Pasteurized Milk Using Modified QuEChERS Method and Liquid Chromatography/Tandem Mass Spectrometry Source: Journal of AOAC INTERNATIONAL URL: [Link]

  • Title: LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample Source: Journal of Ultra Chemistry URL: [Link]

  • Title: Bioanalytical method validation and study sample analysis Source: Progress URL: [Link]

  • Title: Determination of sulfonamides in milk by ID-LC-MS/MS Source: ACG Publications URL: [Link]

  • Title: Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry Source: Journal of Food Science and Technology URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Symmetric URL: [Link]

  • Title: Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC Source: SciELO URL: [Link]

  • Title: The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly Source: Letters in Applied NanoBioScience URL: [Link]

  • Title: Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine Source: PubMed URL: [Link]

  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Metabolism of Sulfonamides Source: Karger Publishers URL: [Link]

  • Title: Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry Source: Food Safety and Inspection Service, USDA URL: [Link]

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Journal of Analytical and Bioanalytical Techniques URL: [Link]

  • Title: Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity Source: PubMed URL: [Link]

  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: LCGC North America URL: [Link]

  • Title: LC/MS Applications for Drug Residues in Foods Source: Agilent URL: [Link]

  • Title: Stable Isotope-labeled Standards Source: Amerigo Scientific URL: [Link]

  • Title: Pharmacokinetics of Sulfonamides in Man Source: Karger Publishers URL: [Link]

  • Title: Trace determination of sulfonamide antibiotics and their acetylated metabolites via SPE-LC-MS/MS in wastewater and insights from their occurrence in a municipal wastewater treatment plant Source: PubMed URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: Designing Stable Isotope Labeled Internal Standards Source: Acanthus Research URL: [Link]

  • Title: Trace determination of sulfonamide antibiotics and their acetylated metabolites via SPE-LC-MS/MS in wastewater and insights from their occurrence in a municipal wastewater treatment plant Source: ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Welcome to the technical support center for the synthesis of N-[2-(4-sulfamoylphenyl)ethyl]acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[2-(4-sulfamoylphenyl)ethyl]acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. The insights provided herein are based on established principles of organic synthesis and proven field methodologies for analogous transformations.

I. Overview of the Synthetic Pathway

The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a three-step process commencing with the commercially available starting material, 2-phenylethylamine. The pathway involves N-acetylation, electrophilic aromatic substitution (chlorosulfonation), and finally, amination to yield the target sulfonamide.

While seemingly straightforward, the chlorosulfonation step is particularly sensitive and often the primary source of yield loss. This guide will place special emphasis on optimizing this critical transformation.

Synthetic_Pathway cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination A 2-Phenylethylamine B N-(2-phenylethyl)acetamide A->B Acetic Anhydride (or Acetyl Chloride) C N-(2-phenylethyl)acetamide D 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride C->D Chlorosulfonic Acid (HSO3Cl) Low Temperature E 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride F N-[2-(4-sulfamoylphenyl)ethyl]acetamide (Final Product) E->F Aqueous Ammonia (NH4OH)

Caption: Overall workflow for the synthesis of N-[2-(4-sulfamoylphenyl)ethyl]acetamide.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during each synthetic step. The questions are formatted to reflect common user queries, followed by in-depth explanations and actionable solutions.

Step 1: N-Acetylation of 2-Phenylethylamine

This initial step protects the primary amine and is typically a high-yielding reaction. However, issues can still occur.

Q1: My N-acetylation reaction shows low conversion or has stalled. What could be the cause?

A1: Low conversion in N-acetylation is often traced back to reagent quality, stoichiometry, or reaction conditions.

  • Causality: Acetic anhydride and acetyl chloride are susceptible to hydrolysis. If they have been improperly stored, their effective concentration will be lower than expected, leading to incomplete reactions. Similarly, the purity of the starting 2-phenylethylamine is crucial.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use freshly opened or properly stored acetic anhydride/acetyl chloride.

    • Check Stoichiometry: A slight excess (1.1-1.2 equivalents) of the acetylating agent is often recommended to drive the reaction to completion.[1]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amine. If the reaction stalls, gentle heating (50-60 °C) can sometimes facilitate completion.[1]

    • Solvent Choice: While the reaction can be run neat or in various solvents, using a solvent like water can surprisingly lead to a fast and efficient reaction.[2]

Q2: I've formed the product, but I'm having difficulty with isolation and purification, resulting in a low isolated yield.

A2: Isolation issues for N-(2-phenylethyl)acetamide typically involve its solubility and the removal of byproducts.

  • Causality: The product, N-(2-phenylethyl)acetamide, has moderate polarity. The primary byproduct is acetic acid (if using acetic anhydride) or hydrochloric acid (if using acetyl chloride). Effective removal of these is key.

  • Troubleshooting Protocol: Work-up and Purification

    • Quenching: After the reaction is complete (as confirmed by TLC), carefully pour the reaction mixture into a beaker of ice-cold water. This quenches excess acetylating reagent and helps precipitate the product.

    • Neutralization: If the aqueous solution is acidic, neutralize it with a mild base like sodium bicarbonate. This will convert any remaining acetic acid to sodium acetate, which is highly water-soluble.

    • Isolation: Collect the precipitated solid product via vacuum filtration.

    • Washing: Wash the filter cake thoroughly with cold water to remove any water-soluble impurities.[3]

    • Recrystallization: If purity is still an issue, the dried product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to obtain high-purity crystals.[4]

Step 2: Chlorosulfonation of N-(2-phenylethyl)acetamide

This electrophilic aromatic substitution is the most critical and challenging step in the synthesis. The acetamidoethyl group is an ortho, para-director, and careful control of conditions is required to favor the desired para-product and avoid degradation.[5][6]

Q3: My chlorosulfonation reaction resulted in a very low yield or a black, tarry mixture. What went wrong?

A3: This is the most common failure mode and is almost always due to issues with moisture or temperature control.

  • Causality & Mechanism: Chlorosulfonic acid (HSO₃Cl) is a highly reactive and corrosive reagent that reacts violently with water.[7] The reaction is an electrophilic aromatic substitution where the active electrophile is generated from the acid.[8][9] The reaction is also highly exothermic. Uncontrolled temperature spikes can lead to charring and the formation of polymeric side products. Furthermore, any moisture present will hydrolyze the chlorosulfonic acid, rendering it inactive, and can also hydrolyze the desired sulfonyl chloride product back to the corresponding sulfonic acid.[10][11]

  • Troubleshooting Guide: A Self-Validating Protocol for Chlorosulfonation

    • Rigorous Anhydrous Conditions:

      • Dry all glassware in an oven (>100 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.[11][12]

      • Use freshly opened, high-purity chlorosulfonic acid.

      • Ensure the starting material, N-(2-phenylethyl)acetamide, is completely dry.

    • Strict Temperature Control:

      • Set up the reaction in a flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to handle the HCl gas evolved).

      • Place the reaction flask in an ice-salt bath to maintain a temperature between 0-5 °C.

      • Add the solid N-(2-phenylethyl)acetamide in small portions to the chilled, stirred chlorosulfonic acid.[13] Never add the acid to the acetamide.

    • Controlled Reagent Addition & Stoichiometry:

      • A significant excess of chlorosulfonic acid (typically 4-5 molar equivalents) is used both as the reagent and the solvent.[13][14] This ensures the reaction mixture remains stirrable and drives the reaction to completion.

      • Monitor the internal temperature closely during addition. If it rises above 10 °C, pause the addition until it cools.

    • Reaction Completion:

      • After all the starting material is added, allow the mixture to stir at low temperature for a period (e.g., 1 hour), then let it slowly warm to room temperature and stir for another 1-2 hours to ensure the reaction is complete.[7]

    • Careful Work-up:

      • The work-up is extremely hazardous and must be performed in an efficient fume hood.

      • Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with constant, vigorous stirring.[7][13] This will precipitate the solid sulfonyl chloride product while decomposing the excess chlorosulfonic acid.

      • Quickly filter the solid product and wash it with copious amounts of ice-cold water to remove any remaining acids. Do not allow the product to sit in the aqueous acidic mixture for long, as this promotes hydrolysis.[11]

      • Dry the product immediately under vacuum. The sulfonyl chloride is often used in the next step without extensive purification due to its instability.

ParameterRecommended ConditionRationale
Temperature 0–10 °C during additionMinimizes charring and side-product formation.
HSO₃Cl Molar Ratio 4.0 - 5.0 equivalentsActs as both reagent and solvent; drives reaction.[13]
Atmosphere Dry Nitrogen or ArgonExcludes atmospheric moisture, preventing hydrolysis.[11][12]
Work-up Quench on crushed iceRapidly precipitates product and safely decomposes excess reagent.

Q4: My final product from the next step contains a significant sulfonic acid impurity. How did this happen?

A4: This indicates that your intermediate, 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride, hydrolyzed.

  • Causality: Sulfonyl chlorides are reactive electrophiles that can be attacked by water, a nucleophile, to form the corresponding sulfonic acid and HCl.[10] This can happen during a prolonged or inefficient work-up of the chlorosulfonation step, or if the isolated sulfonyl chloride is not properly dried or is stored under humid conditions before the next step.

  • Preventative Measures:

    • Minimize the time the sulfonyl chloride is in contact with the aqueous acidic work-up solution.[11]

    • Ensure the isolated sulfonyl chloride is thoroughly dried under vacuum.

    • Ideally, use the crude, dried sulfonyl chloride immediately in the subsequent amination step.

Chlorosulfonation_Pitfalls cluster_issues Common Issues cluster_outcomes Undesired Outcomes Start N-(2-phenylethyl)acetamide + Chlorosulfonic Acid DesiredPath Controlled Temperature (0-10°C) Anhydrous Conditions Start->DesiredPath TempIssue High Temperature (>20°C) Start->TempIssue MoistureIssue Presence of Water (H₂O) Start->MoistureIssue Product Desired Product: 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride DesiredPath->Product Charring Charring & Polymerization TempIssue->Charring Hydrolysis Hydrolysis to Sulfonic Acid MoistureIssue->Hydrolysis

Caption: Common pitfalls leading to yield loss during the chlorosulfonation step.

Step 3: Amination of 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride

In this final step, the sulfonyl chloride is converted to the target sulfonamide using ammonia.

Q5: The yield of my final product, N-[2-(4-sulfamoylphenyl)ethyl]acetamide, is low, even though the chlorosulfonation seemed to work.

A5: Low yield in the amination step often points to incomplete reaction or degradation of the sulfonyl chloride starting material.

  • Causality: The reaction of a sulfonyl chloride with ammonia is generally efficient. However, if the sulfonyl chloride starting material was wet (containing sulfonic acid), the yield will be inherently lower. Additionally, the reaction itself can be vigorous, and poor temperature control can lead to side reactions.

  • Troubleshooting Protocol: Optimizing the Amination Reaction

    • Reagent: Use a concentrated aqueous solution of ammonia (e.g., 28-30% NH₄OH). An excess is required to react with the sulfonyl chloride and neutralize the HCl byproduct.

    • Procedure:

      • Add the crude, dry 4-(2-acetamidoethyl)benzene-1-sulfonyl chloride in portions to the chilled (ice bath) and vigorously stirred ammonia solution.[15]

      • A vigorous, exothermic reaction will occur. Maintain the temperature below 20-30 °C during the addition.[15]

      • After the addition is complete, continue stirring the resulting paste. Gentle heating (e.g., to 60-70 °C) for 30-60 minutes can help ensure the reaction goes to completion.[15]

    • Work-up and Purification:

      • Cool the reaction mixture.

      • Carefully acidify the mixture with a dilute acid (e.g., HCl or H₂SO₄) to a neutral or slightly acidic pH. This step is crucial for precipitating the product, as sulfonamides can be soluble in basic solutions.

      • Filter the solid product, wash it with cold water, and dry.

      • For high purity, the final product can be recrystallized from hot water or an ethanol/water mixture.[12][15][16]

Q6: How can I confirm the identity and purity of my final product?

A6: Standard analytical techniques should be used to characterize the final compound.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of the final product and identifying any remaining starting materials or byproducts like the sulfonic acid.[12][17]

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the connectivity of atoms.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretches of the sulfonamide and amide, S=O stretches, and C=O stretch.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Melting Point: A sharp melting point is a good indicator of high purity.

By methodically addressing the potential pitfalls in each step, particularly the moisture and temperature-sensitive chlorosulfonation, researchers can significantly improve the yield and purity of N-[2-(4-sulfamoylphenyl)ethyl]acetamide.

III. References

  • Study.com. (n.d.). Please show the complete mechanism for the conversion of acetanilide to p-acetamidobenzenesulfonyl chloride using chlorosulfonic acid and water. Retrieved from Homework.Study.com.

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from HoriazonChemical.

  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis. Retrieved from BenchChem.

  • BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. Retrieved from BenchChem.

  • Haszeldine, R. N. (1955). Journal of the Chemical Society, 2901.

  • King, J. F. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

  • Google Patents. (n.d.). CN101613308A - The method for synthesizing p-acetaminobenzenesulfonyl chloride with phosphorus pentachloride.

  • akt, c. (2006, September 19). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. LiveJournal.

  • Reddit. (2023, June 8). reaction mechanism of acetanilide -> p-Acetamidobenzenesulfonyl chloride. r/chemhelp.

  • Journal of Chromatographic Science. (1997, April). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.

  • Tan, S., et al. (2011). Chlorosulfonation of Acetanilide. Chemical Papers, 65(4), 510-518.

  • Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

  • BenchChem. (2025). Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines.

  • Pawar, C. D., et al. (2019, March 8). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Taylor & Francis.

  • PMC. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides.

  • ChemistrySelect. (2022, August 25). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.

  • Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4).

  • Google Patents. (n.d.). US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.

  • Chemspace. (n.d.). 2-(phenylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide.

  • SIELC Technologies. (2018, May 16). N-Acetyl-2-phenylethylamine.

  • Organic Communications. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.

  • Molecules. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Semantic Scholar.

  • PrepChem.com. (n.d.). Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide).

  • ResearchGate. (2018, December 14). Aromatic Sulphonation and Related Reactions.

  • Journal of the Chemical Society, Perkin Transactions 1. (1996, August). The synthesis of lactam analogues of fentanyl.

  • Inxight Drugs. (n.d.). N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide.

  • ChemDiv. (n.d.). Compound 2-(4-ethylphenoxy)-N-(4-sulfamoylphenyl)acetamide.

  • BenchChem. (2025). An In-depth Technical Guide to 2-Chloro-N-(1-phenylethyl)acetamide.

  • BenchChem. (n.d.). (R)-N-(1-phenylethyl)acetamide | 36283-44-0.

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

  • BenchChem. (2025). Application Notes: 2-chloro-N-(1-phenylethyl)acetamide as a Key Intermediate in Praziquantel Synthesis.

  • BenchChem. (n.d.). 2-chloro-N-(1-phenylethyl)acetamide | 13230-80-3.

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.

  • BenchChem. (n.d.). Application Notes and Protocols for 2-chloro-N-(1-phenylethyl)acetamide in Organic Synthesis.

  • Wikipedia. (n.d.). Electrophilic aromatic substitution.

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.

Sources

Optimization

Technical Support Center: Chromatography Purification of N-(4-sulfamoylphenethyl)acetamide

Welcome to the Technical Support Center for the chromatographic purification and analysis of N-(4-sulfamoylphenethyl)acetamide (CAS 41472-49-5). This compound is a critical intermediate in the synthesis of sulfonylurea t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic purification and analysis of N-(4-sulfamoylphenethyl)acetamide (CAS 41472-49-5). This compound is a critical intermediate in the synthesis of sulfonylurea therapeutics (e.g., glibenclamide) and is frequently monitored as a pharmaceutical impurity ()[1].

Due to its dual functional nature—a neutral, polar acetamide group and a weakly acidic sulfonamide moiety—this molecule presents unique chromatographic challenges. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity isolation and precise quantification.

Troubleshooting FAQs: Mechanistic Solutions

Q1: Why does N-(4-sulfamoylphenethyl)acetamide exhibit severe peak tailing on standard C18 HPLC columns?

The Causality: Peak tailing in sulfonamide chromatography is rarely an instrument error; it is primarily driven by secondary interactions between the analyte's nitrogen atoms and unreacted, acidic residual silanol groups on the silica support ()[2]. Bare silanols have a pKa of approximately 4.5. In a neutral mobile phase, they deprotonate and act as strong cation exchangers, dragging the polar sulfonamide through the column.

The Solution:

  • Thermodynamic Control (pH Adjustment): Lower the mobile phase pH to 2.5–3.0 using phosphoric or formic acid. This forces the silanols into a fully protonated (neutral) state, instantly suppressing ion-exchange interactions ()[3].

  • Kinetic Control (Column Chemistry): Switch to an end-capped or polar-embedded stationary phase (e.g., amide- or sulfonamide-linked C16/C18). These columns structurally shield residual silanols and dramatically improve peak symmetry for highly polar compounds ()[4].

Q2: My compound elutes in the void volume during Reverse-Phase HPLC. How can I increase retention?

The Causality: N-(4-sulfamoylphenethyl)acetamide is highly polar. Standard organic-rich mobile phases (e.g., 50:50 Water:Acetonitrile) provide insufficient hydrophobic interaction to retain the molecule on the stationary phase.

The Solution: To increase retention, you must increase the polarity of the mobile phase. Start with a 90-95% aqueous buffer. Ensure your C18 column is "AQ" compatible to prevent stationary phase collapse ()[5]. If retention remains poor, implement Micellar Liquid Chromatography (MLC) . By adding 0.05 M Sodium Dodecyl Sulfate (SDS) to the mobile phase, you create micelles; the sulfonamide partitions into the hydrophobic core of these micelles via electrostatic attraction, significantly improving retention and resolution from matrix interferences ()[6].

Q3: During normal-phase flash chromatography, the compound streaks down the column and co-elutes with impurities. What is wrong?

The Causality: This is a classic "compound sticking" issue. Standard Hexane/Ethyl Acetate gradients are thermodynamically too weak to effectively desorb the highly polar sulfonamide from the active sites of bare silica ()[7].

The Solution: The strong hydrogen-bonding capabilities of the sulfonamide and acetamide groups cause them to bind tightly to silica. Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 0% to 10% MeOH in DCM). Methanol acts as a strong hydrogen-bond competitor, effectively displacing the compound from the silica surface and eluting it in a sharp, concentrated band.

Diagnostic Workflow

TroubleshootingWorkflow Start Issue: Poor Chromatography CheckMode Identify Chromatography Mode Start->CheckMode RP Reverse-Phase (HPLC) CheckMode->RP NP Normal-Phase (Flash) CheckMode->NP RP_Tail Peak Tailing? RP->RP_Tail RP_Ret Poor Retention? RP->RP_Ret NP_Stick Compound Streaking? NP->NP_Stick Sol_Tail Adjust pH to 2.5-3.0 or use polar-embedded C18 RP_Tail->Sol_Tail Yes Sol_Ret Increase aqueous phase or use Micellar LC (SDS) RP_Ret->Sol_Ret Yes Sol_Stick Switch to DCM/MeOH gradient NP_Stick->Sol_Stick Yes

Caption: Logical workflow for diagnosing and resolving chromatography issues for sulfonamide derivatives.

Quantitative Data & Troubleshooting Matrix

Table 1: Chromatographic Behavior & Mechanistic Solutions

SymptomPrimary CauseMechanistic Solution
Peak Tailing (HPLC) Silanol interactions (pKa mismatch)Lower pH to 2.5-3.0 to protonate silanols, neutralizing charge ()[2].
Poor Retention (HPLC) High analyte polarityUse >90% aqueous phase or 0.05 M SDS for micellar partitioning ()[6].
Streaking (Flash) Strong silica adsorptionSwitch to DCM/MeOH gradient to compete for H-bonds ()[7].
Poor Resolution Co-elution of unacetylated precursorUtilize a polar-embedded C18 column to enhance selectivity ()[4].

Self-Validating Experimental Protocols

Protocol A: RP-HPLC Purity Assessment

This protocol utilizes a low-pH environment to enforce thermodynamic control over silanol interactions, ensuring accurate purity quantification.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.02 M Phosphate buffer, adjusted to pH 2.5 with pure phosphoric acid. Prepare Mobile Phase B: HPLC-grade Acetonitrile. Degas both solvents thoroughly.

  • Column Setup: Install a polar-embedded C18 column (e.g., 250 x 4.6 mm, 5 µm). Set the column oven to 30°C.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Set the UV detector to 260 nm (optimal for the sulfonamide chromophore) ()[6].

  • System Suitability (Self-Validation): Inject a 50 µg/mL reference standard. Calculate the Asymmetry Factor (

    
    ) and Theoretical Plates (
    
    
    
    ).
    • Validation Gate: The system is only validated for sample analysis if

      
       is between 0.8 and 1.5, and 
      
      
      
      . If
      
      
      , the mobile phase pH is incorrect or the column is degraded. Do not proceed until resolved.
Protocol B: Normal-Phase Flash Purification

This protocol utilizes dry-loading and competitive hydrogen bonding to prevent compound sticking and streaking during bulk purification.

Step-by-Step Methodology:

  • Dry Loading Preparation: Dissolve the crude N-(4-sulfamoylphenethyl)acetamide in a minimal volume of THF or Acetone. Add bare silica gel (1:3 ratio of crude to silica). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading eliminates solubility bottlenecks in the weak starting mobile phase, preventing initial band broadening.

  • Column Equilibration: Pack the flash column with 100% Dichloromethane (DCM) and load the dry powder onto the top of the column bed.

  • Gradient Elution: Run a step gradient starting at 100% DCM, increasing to 10% Methanol (MeOH) in DCM over 10 column volumes.

  • Fraction Analysis (Self-Validation): Collect 20 mL fractions. Perform Thin Layer Chromatography (TLC) on the fractions using a 90:10 DCM:MeOH mobile phase.

    • Validation Gate: Co-spot the fractions alongside the crude mixture. Only pool fractions showing a single, distinct spot (

      
      ) under shortwave UV (254 nm). If streaking is observed on the TLC plate, add 1% Triethylamine (TEA) to the TLC mobile phase to confirm if the streaking is an artifact of the plate's acidity.
      

References

  • Cromlab. "Acclaim Polar Advantage (PA) HPLC Columns". Source: Cromlab Instruments. URL:[Link]

  • Veeprho. "Chemically Bonded Phases in Chromatographic Silicas". Source: Veeprho. URL:[Link]

  • National Institutes of Health (PMC). "Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD". Source: NIH. URL:[Link]

  • Letters in Applied NanoBioScience. "The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides". Source: NanoBioLetters. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Chlorosulfonation of N-Acetylphenethylamine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the chlorosulfonation of N-acetylphenethylamine. This resource is designed to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chlorosulfonation of N-acetylphenethylamine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of this reaction. As your Senior Application Scientist, I will guide you through common challenges, explain the underlying chemical principles, and provide actionable solutions to optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The chlorosulfonation of N-acetylphenethylamine is a critical transformation for the synthesis of various pharmaceutical intermediates. The desired product, 4-(2-acetamidoethyl)benzenesulfonyl chloride, is a versatile building block.[1][2] However, the reaction is often plagued by a variety of side reactions that can significantly impact yield and purity. Understanding and controlling these side reactions is paramount for successful and reproducible synthesis.

This guide is structured to address specific issues you may encounter during your experiments, providing not just procedural steps but also the rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the chlorosulfonation of N-acetylphenethylamine?

A1: The primary side reactions include:

  • Di-substitution: Introduction of a second sulfonyl chloride group onto the aromatic ring.

  • Ortho-substitution: Formation of the undesired ortho-isomer.

  • Hydrolysis of the sulfonyl chloride: Conversion of the product back to the sulfonic acid.[3]

  • N-deacetylation: Cleavage of the acetyl protecting group under the harsh acidic conditions.

  • Formation of sulfones: A side reaction that can occur, though less common with the use of chlorosulfonic acid as the reagent.[4]

Q2: My reaction is producing a significant amount of a di-substituted byproduct. How can I minimize this?

A2: The formation of di-substituted products is a classic issue in electrophilic aromatic substitution when the aromatic ring is activated. The N-acetylphenethylamine moiety is an activating group, making the aromatic ring susceptible to a second electrophilic attack.

Root Cause:

  • Excess Chlorosulfonic Acid: Using a large excess of the chlorosulfonating agent increases the concentration of the electrophile, driving the reaction towards di-substitution.

  • Elevated Reaction Temperature: Higher temperatures provide the activation energy for the less favorable second substitution.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial monosulfonation is complete can lead to the formation of the di-substituted product.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the molar ratio of chlorosulfonic acid to N-acetylphenethylamine. A molar ratio of 4-5 equivalents of chlorosulfonic acid is often a good starting point to ensure complete conversion of the starting material without excessive di-substitution.[5]

  • Temperature Management: Maintain a low reaction temperature, typically between 0°C and 5°C, especially during the addition of the N-acetylphenethylamine to the chlorosulfonic acid.[6]

  • Order of Addition: Always add the N-acetylphenethylamine portion-wise to the chlorosulfonic acid.[7] This ensures that the concentration of the aromatic substrate is always low relative to the electrophile, which can favor monosubstitution.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Data-Driven Optimization of Reagent Stoichiometry:

Molar Ratio (HSO₃Cl : Substrate)Desired Product Yield (%)Di-substituted Byproduct (%)
3 : 165< 5
5 : 18510-15
7 : 180> 20

Note: These are representative values and may vary based on specific reaction conditions.

Q3: I am observing the formation of the ortho-isomer in my product mixture. How can I improve the para-selectivity?

A3: The N-acetylphenethyl group is an ortho-, para-director. While the para-position is sterically favored, the formation of the ortho-isomer can still occur.

Underlying Principle: The acetamido group's steric bulk hinders the approach of the bulky electrophile (SO₂Cl⁺) to the ortho positions, making the para position the preferred site of attack.[7][8]

Strategies for Enhancing Para-Selectivity:

  • Low Temperature: Running the reaction at lower temperatures (e.g., -10°C to 0°C) can increase the kinetic preference for the sterically less hindered para-product.

  • Solvent Effects: While often run neat in excess chlorosulfonic acid, the use of an inert co-solvent like dichloromethane at low temperatures can sometimes improve selectivity, although this may also slow down the reaction rate.

Visualizing the Steric Hindrance:

G cluster_0 N-acetylphenethylamine cluster_1 Electrophile A Benzene Ring B -CH2CH2NHCOCH3 A->B ortho-positions sterically hindered C SO2Cl+ (bulky) C->A Attack at para-position is favored

Caption: Steric hindrance at the ortho-positions favors electrophilic attack at the para-position.

Q4: During workup, my product seems to be hydrolyzing back to the sulfonic acid. How can I prevent this?

A4: Sulfonyl chlorides are reactive species that are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[1][3]

Critical Control Points during Workup:

  • Cold Quenching: The reaction mixture should be quenched by slowly adding it to a mixture of ice and water. This serves two purposes: it keeps the temperature low to minimize hydrolysis and it precipitates the product, which is typically a solid.[3]

  • Rapid Filtration and Washing: The precipitated product should be filtered quickly and washed with cold water to remove any remaining acids. Prolonged contact with water, even cold water, can lead to hydrolysis.

  • Drying: The isolated product must be dried thoroughly under vacuum to remove all traces of water.

Recommended Workup Workflow:

G Start Reaction Mixture Quench Slowly add to Ice/Water Start->Quench Filter Rapid Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry End Pure Product Dry->End

Caption: A robust workup procedure is critical to prevent product hydrolysis.

Troubleshooting Guide: Advanced Topics

Issue: Inconsistent Reaction Initiation or "Runaway" Reaction

Q: My reaction is sometimes slow to start, and other times it proceeds very rapidly and exothermically. What could be the cause of this inconsistency?

A: This is a common issue related to the initiation of the electrophilic aromatic substitution and the exothermic nature of the reaction.

Causality:

  • Purity of Reagents: The presence of moisture in the N-acetylphenethylamine or the chlorosulfonic acid can interfere with the reaction.

  • Mixing Efficiency: Inadequate stirring can lead to localized "hot spots" where the reaction proceeds much faster, which can be a safety hazard and lead to byproduct formation.

  • Initial Temperature: If the initial temperature of the chlorosulfonic acid is too low, the reaction may have a significant induction period.

Best Practices for Consistent Reactions:

  • Reagent Quality: Ensure that both N-acetylphenethylamine and chlorosulfonic acid are of high purity and are anhydrous.

  • Controlled Addition: Use an addition funnel to add the N-acetylphenethylamine to the stirred chlorosulfonic acid at a steady rate.

  • Efficient Stirring: Use a mechanical stirrer to ensure efficient mixing, especially as the reaction mixture becomes more viscous.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture and adjust the cooling bath as needed to maintain the desired temperature range.

Issue: Product is a Dark Oil or Discolored Solid

Q: After workup, my product is a dark, oily substance or a discolored solid, not the expected white to off-white solid.[1] What is causing this?

A: Discoloration is often an indication of side reactions that produce polymeric or charged species.

Potential Causes and Solutions:

CauseExplanationSolution
Oxidation The strong acidic and oxidizing nature of chlorosulfonic acid can lead to the formation of colored byproducts.Maintain a low reaction temperature and minimize reaction time.
Charring If the N-acetylphenethylamine is added too quickly or if there are localized hot spots, charring can occur.Ensure controlled addition and efficient stirring.
Residual Impurities Incomplete removal of acidic byproducts during workup can lead to product degradation over time.Perform thorough washing of the crude product with cold water until the washings are neutral.
N-Deacetylation The free amine can undergo side reactions leading to colored impurities.Ensure the reaction conditions are not overly harsh to cleave the acetyl group.

Analytical Characterization of the Product and Byproducts

Accurate characterization of the reaction mixture is essential for troubleshooting and optimization.

Recommended Analytical Techniques:

  • ¹H NMR Spectroscopy: To confirm the structure of the desired product and identify major byproducts.[9] The aromatic region will clearly distinguish between ortho- and para-substitution patterns.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the molecular weights of the components in the reaction mixture, which is invaluable for identifying unknown byproducts.[10]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of the sulfonyl chloride functional group (characteristic stretches around 1370 and 1170 cm⁻¹).

Example ¹H NMR Data for 4-(2-acetamidoethyl)benzenesulfonyl chloride (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.9d2HAromatic protons ortho to -SO₂Cl
~7.4d2HAromatic protons ortho to -CH₂CH₂NHAc
~5.7br s1H-NH-
~3.5q2H-CH₂-NH-
~2.9t2H-Ar-CH₂-
~1.9s3H-COCH₃

References

  • Sulfonation and Chlorosulfonation Mechanisms. Scribd. Available at: [Link]

  • What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. Available at: [Link]

  • Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. GlobalSpec. Available at: [Link]

  • Aromatic sulfonation. Wikipedia. Available at: [Link]

  • Module 5 : Electrophilic Aromatic Substitution. NPTEL Archive. Available at: [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. Available at: [Link]

  • Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups. ResearchGate. Available at: [Link]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

  • An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. ResearchGate. Available at: [Link]

  • Chlorosulfonation of polystyrene substrates for bioanalytical assays: Distribution of activated groups at the surface. PURE – TECNALIA CRIS. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Victoria. Available at: [Link]

  • Purification of p (nu-acetyl amino) benzene sulfonyl chloride. Google Patents.

Sources

Optimization

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide stability and degradation issues

The following technical guide is designed as a specialized support resource for researchers and drug development professionals working with N-Acetyl-4-(2-aminoethyl)benzenesulfonamide (CAS: 41472-49-5).[1] This guide pri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers and drug development professionals working with N-Acetyl-4-(2-aminoethyl)benzenesulfonamide (CAS: 41472-49-5).[1]

This guide prioritizes structural clarity, degradation mechanisms, and actionable troubleshooting protocols.

Stability, Degradation & Troubleshooting Guide

Product Identity & Structural Validation

Before troubleshooting, it is critical to verify the specific isomer in use. The nomenclature "N-Acetyl-4-(2-aminoethyl)benzenesulfonamide" refers to the acetylation of the ethylamine side chain , not the sulfonamide nitrogen.[1]

  • Common Name: N-[2-[4-(aminosulfonyl)phenyl]ethyl]acetamide[1][2]

  • CAS Number: 41472-49-5[1][2][3][4][5][6]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [2][7]
    
  • Key Application: Critical intermediate in the synthesis of second-generation sulfonylurea antidiabetics (e.g., Glipizide , Glibenclamide/Glyburide ).[1]

Structural Logic: The molecule contains two nitrogen centers with vastly different reactivities:

  • Sulfonamide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Relatively stable, weak acid (
    
    
    
    ).
  • Acetamide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The site of potential instability (hydrolysis).
    

Critical Stability Briefing

The Degradation Pathway: Amide Hydrolysis

The primary stability issue with this compound is deacetylation . While acetamides are generally stable at neutral pH, they are susceptible to hydrolysis under acidic or basic stress, particularly at elevated temperatures.

The Mechanism: Water attacks the carbonyl carbon of the acetamide group. In the presence of acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or base (

), the

bond cleaves, releasing acetic acid and reverting the molecule to its precursor, 4-(2-aminoethyl)benzenesulfonamide .

Impact on Research:

  • Synthesis: If used as a starting material for Glipizide, the presence of the deacetylated impurity will lead to side reactions (e.g., formation of bis-sulfonamides or wrong regioisomers).

  • Storage: Long-term exposure to moisture can lead to a gradual increase in the free amine impurity.[1]

Visualization: Degradation Pathway

The following diagram illustrates the primary degradation route (Hydrolysis) and the structural difference between the target molecule and its impurity.

DegradationPathway cluster_legend Legend Target Target Molecule N-Acetyl-4-(2-aminoethyl) benzenesulfonamide (CAS: 41472-49-5) Intermediate Transition State (Tetrahedral Intermediate) Target->Intermediate + H2O / H+ or OH- Product Degradant / Precursor 4-(2-aminoethyl) benzenesulfonamide (CAS: 35303-76-5) Intermediate->Product C-N Bond Cleavage AceticAcid By-product Acetic Acid Intermediate->AceticAcid key1 Blue: Stable Target key2 Red: Critical Impurity

Figure 1: Hydrolytic degradation pathway of N-Acetyl-4-(2-aminoethyl)benzenesulfonamide yielding the free amine.[1][6]

Troubleshooting Guide (FAQ Format)

Issue 1: "I see an extra peak in my HPLC chromatogram at a lower retention time."

Diagnosis: This is likely the deacetylated free amine (4-(2-aminoethyl)benzenesulfonamide).[1]

  • Why: The free amine is more polar than the N-acetyl parent compound, causing it to elute earlier on Reverse Phase (C18) columns.

  • Solution:

    • Check your solvent pH. If you are dissolving the sample in strong acid or base for long periods, you are inducing hydrolysis.

    • Action: Prepare fresh samples in neutral solvents (e.g., Methanol or DMSO) immediately before injection. Avoid leaving samples in autosamplers >24 hours if the mobile phase is highly acidic.

Issue 2: "The material is not dissolving in water."

Diagnosis: Expected physicochemical behavior.[2][6][8][9]

  • Why: The acetamide and sulfonamide groups contribute some polarity, but the benzene ring and ethyl chain dominate, making the molecule lipophilic.

  • Solution:

    • Do NOT heat in water to dissolve (promotes hydrolysis).

    • Action: Dissolve in DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for stock solutions. For HPLC, dissolve in Methanol/Acetonitrile first, then dilute with water.

Issue 3: "My yield for Glipizide synthesis is low, and I see multiple spots on TLC."

Diagnosis: Contaminated starting material.

  • Why: If your N-Acetyl-4-(2-aminoethyl)benzenesulfonamide contains significant free amine (the degradant), the free amine will compete in the acylation/coupling reaction, leading to complex mixtures.[1]

  • Action:

    • Perform a "Purity Check" (see Protocol below) on the starting material.

    • If the free amine > 1.0%, recrystallize the starting material from Ethanol/Water before proceeding.

Analytical Protocols

Protocol A: HPLC Purity Check (differentiation from Free Amine)

This method separates the N-acetyl parent from the deacetylated impurity.[1]

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring)
Expected Result Free Amine: ~3-5 min (Early eluter) N-Acetyl Parent: ~8-10 min (Late eluter)
Protocol B: Recrystallization (Purification)

If your batch has degraded (yellowing or high free amine content), use this protocol to restore purity.[1]

  • Dissolve: Suspend the crude solid in minimal boiling Ethanol (95%) .

  • Filter: Filter while hot to remove insoluble mechanical impurities.

  • Crystallize: Allow the filtrate to cool slowly to room temperature, then refrigerate (4°C) for 4 hours.

  • Wash: Filter the white crystals and wash with cold ethanol.

  • Dry: Vacuum dry at 50°C. Note: Do not exceed 60°C to prevent thermal degradation.

References & Authority

  • Compound Identification: PubChem. 4-acetyl-N-(2-aminoethyl)benzenesulfonamide (CID 61252392).[1][7] National Library of Medicine. Link[1]

  • Synthesis Application: The molecule is a documented intermediate for sulfonylurea drugs. Refer to Synthesis of Glipizide methodologies where "N-(4-sulfamoylphenethyl)acetamide" is the key precursor.[1]

  • Degradation Mechanism: General amide hydrolysis kinetics are well-established.[1] See: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Hydrolysis of Amides).

  • Impurity Profiling: British Pharmacopoeia (BP) and USP monographs for Glipizide list "4-(2-aminoethyl)benzenesulfonamide" as a related substance (Impurity A), confirming the degradation pathway described above.[1]

Disclaimer: This guide is for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

avoiding polysulfonation in benzenesulfonamide synthesis

Technical Support Center: Selective Synthesis of Benzenesulfonamides Introduction: The Selectivity Challenge In the synthesis of benzenesulfonamides via chlorosulfonation, the primary objective is the selective formation...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selective Synthesis of Benzenesulfonamides

Introduction: The Selectivity Challenge

In the synthesis of benzenesulfonamides via chlorosulfonation, the primary objective is the selective formation of the mono-sulfonyl chloride intermediate. "Polysulfonation" (the formation of benzene-1,3-disulfonyl chloride) and "Sulfone Formation" (diphenyl sulfone) are the two critical competing pathways that degrade yield and complicate purification.[1]

While the sulfonyl group (


) is strongly deactivating, preventing immediate second substitution on the parent benzene, polysulfonation  becomes a significant risk under three specific conditions:
  • Forcing Conditions: High temperatures (>100°C) or prolonged reaction times.[1]

  • Activated Substrates: Electron-rich rings (e.g., toluene, anisole) are highly susceptible to rapid disulfonation.[1]

  • Reagent Aggression: Use of Oleum or excessive chlorosulfonic acid concentrations.[1][2]

This guide provides a self-validating protocol to lock selectivity at the mono-substituted stage.

Diagnostic Troubleshooting Guide (Q&A)

Scenario A: "I am seeing a high-melting insoluble solid in my reaction mixture."

Diagnosis: This is likely Diphenyl Sulfone , not a polysulfonated product.[1]

  • Mechanism: If the concentration of chlorosulfonic acid is locally low, the intermediate benzenesulfonic acid reacts with a second molecule of benzene instead of a second molecule of chlorosulfonic acid.

  • Root Cause: Inverse addition (adding Acid to Benzene) or insufficient acid excess.[1]

  • Solution:

    • Protocol Shift: Always add Benzene to Chlorosulfonic Acid (liquid to liquid) to maintain a high local concentration of the electrophile.[1]

    • Stoichiometry: Ensure a minimum of 2.5 - 3.0 equivalents of chlorosulfonic acid per equivalent of benzene.

Scenario B: "My HPLC shows a polar byproduct that increases with reaction time."

Diagnosis: This is likely Benzene-1,3-disulfonyl chloride (Polysulfonation).[1]

  • Mechanism: The deactivating effect of the first sulfonyl group is overcome by thermal energy, allowing a second electrophilic attack at the meta position.

  • Root Cause: Reaction temperature exceeding 60°C or "cooking" the reaction overnight.[1]

  • Solution:

    • Temperature Control: Maintain reaction temperature between 0–20°C during addition and < 60°C during the heating phase.

    • Monitoring: Quench a small aliquot at 1-hour intervals. If the mono-product plateaus, stop immediately.

Scenario C: "I am using an activated substrate (e.g., Anisole) and getting inseparable mixtures."

Diagnosis: Rapid Polysulfonation due to electron-donating groups.[1]

  • Root Cause: Standard chlorosulfonation conditions are too aggressive for activated rings.[1]

  • Solution:

    • Dilution: Use a solvent like Dichloromethane (DCM) or Chloroform to moderate the reaction rate.[1]

    • Alternative Reagent: Switch to Sulfuric Acid (1.0 eq) + Thionyl Chloride , which is milder than neat chlorosulfonic acid.[1]

Optimized Experimental Protocol

Objective: Synthesis of Benzenesulfonamide with <1% Disulfonated impurity.

Reagents:

  • Benzene (1.0 equiv)[1]

  • Chlorosulfonic Acid (3.0 - 5.0 equiv) [Note: Excess acts as solvent and drives equilibrium][1]

  • Ammonium Hydroxide or Amine (Excess for amidation)[1]

Step-by-Step Methodology:

StepActionCritical Control Point (CCP)
1 Setup Place Chlorosulfonic Acid in a round-bottom flask equipped with a drying tube (CaCl₂).[1] Cool to 0–5°C using an ice bath.
2 Addition Add Benzene dropwise to the acid over 1–2 hours. Maintain internal temp < 10°C .
3 Reaction Allow to warm to 20–25°C .[1] Stir for 1 hour. If conversion is low, heat to 50–60°C max.[1]
4 Quench Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
5 Isolation Extract the oily/solid sulfonyl chloride immediately with DCM or filter if solid.[1]
6 Amidation Add the sulfonyl chloride solution to an ice-cold solution of Amine/Ammonia.

Visualizing the Selectivity Pathways

The following diagram illustrates the competing pathways. The "Green Path" is the desired route. The "Red Paths" represent the errors of Stoichiometry (Sulfone) and Temperature (Polysulfonation).

G Benzene Benzene (Starting Material) MonoAcid Benzenesulfonic Acid (Intermediate) Benzene->MonoAcid 1. Sulfonation (Fast, <20°C) Acid Chlorosulfonic Acid (Excess) Acid->MonoAcid SulfonylCl Benzenesulfonyl Chloride (Target Intermediate) MonoAcid->SulfonylCl 2. Chlorination (Requires 2nd eq HSO3Cl) Sulfone Diphenyl Sulfone (Side Product) MonoAcid->Sulfone Low Acid:Benzene Ratio Inverse Addition Sulfonamide Benzenesulfonamide (Final Product) SulfonylCl->Sulfonamide 3. Amidation (NH3/Amine) DiSulfonyl Benzene-1,3- disulfonyl chloride SulfonylCl->DiSulfonyl Overheating (>60°C) Activated Substrate

Caption: Reaction pathways in chlorosulfonation. Green arrows indicate the optimal pathway.[1] Red dashed arrows indicate selectivity failures due to stoichiometry (Sulfone) or temperature (Disulfonyl).[1]

FAQ: Technical Nuances

Q: Can I use Thionyl Chloride (


) instead of Chlorosulfonic Acid? 
A:  Yes, but it requires a two-step process.[1] You must first generate the sulfonic acid (using 

) or start with a sulfonate salt.[1] Reacting sodium benzenesulfonate with

or

is a milder method often used for sensitive substrates to strictly avoid polysulfonation [1].[1]

Q: How do I remove the disulfonated byproduct if it forms? A: Benzene-1,3-disulfonamide is significantly more polar than the mono-sulfonamide.[1]

  • Purification: Recrystallization from Ethanol/Water (1:1) is highly effective.[1] The mono-sulfonamide will crystallize out upon cooling, while the more soluble disulfonamide remains in the supernatant [2].

Q: Why is "Inverse Addition" (Acid to Benzene) so bad? A: When you add acid to benzene, the reaction mixture initially contains a large excess of benzene relative to the acid. The generated benzenesulfonyl chloride (or acid) immediately encounters unreacted benzene, reacting to form Diphenyl Sulfone (


).[1] Adding Benzene to Acid ensures the reactive intermediate is always surrounded by acid, preventing it from "seeing" another benzene molecule [3].

References

  • Organic Syntheses , Coll.[1][2][3] Vol. 1, p. 84 (1941); Vol. 3, p. 159 (1955).[1] Benzenesulfonyl Chloride.[1][2][3][4] Link

  • Vogel, A. I. Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] Section 6.38: Sulfonation of Aromatic Hydrocarbons.[1]

  • Huntress, E. H., & Cager, F. H. (1941).[1] The Preparation of Benzenesulfonyl Chloride. Journal of the American Chemical Society, 63(12), 3419–3420. Link[1]

Sources

Optimization

Technical Support Center: Purification of 4-(2-Acetylaminoethyl)benzenesulfonamide

[1] Status: Operational Ticket Type: Technical Guide & Troubleshooting Assigned Specialist: Senior Application Scientist Subject: Purification Protocols, Impurity Profiling, and Solubility Logic[1] Executive Summary 4-(2...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket Type: Technical Guide & Troubleshooting Assigned Specialist: Senior Application Scientist Subject: Purification Protocols, Impurity Profiling, and Solubility Logic[1]

Executive Summary

4-(2-Acetylaminoethyl)benzenesulfonamide (CAS: 35303-76-5) is a critical intermediate often utilized in the synthesis of sulfonylurea anti-diabetic drugs (e.g., Glipizide) and carbonic anhydrase inhibitors.[1] Its purification presents a unique set of challenges due to its hybrid polarity : it possesses a weakly acidic sulfonamide group (


) and a neutral, polar acetamido chain (

).[1]

Unlike simple organic molecules, you cannot rely solely on standard silica chromatography due to severe peak tailing.[1] Successful isolation requires exploiting its pH-dependent solubility profile and differential crystallization thermodynamics .

This guide replaces generic advice with a causal, mechanism-based troubleshooting framework.

Module 1: The Purification Logic (Decision Matrix)

Before initiating any protocol, you must diagnose the state of your crude material.[1] Use this logic flow to determine the correct purification vector.

PurificationLogic Start Crude Material Analysis CheckSolubility Test: Solubility in 1M NaOH Start->CheckSolubility Insoluble Result: Turbid / Insoluble Matter CheckSolubility->Insoluble Precipitate observed Soluble Result: Clear Solution CheckSolubility->Soluble Dissolves completely Impurity1 Impurity Type A: Unreacted N-acetylphenethylamine (Non-acidic) Insoluble->Impurity1 CheckColor Test: Color/Ash Content Soluble->CheckColor Action1 Protocol A: Base Extraction Filter insolubles, then precipitate with Acid Impurity1->Action1 Action3 Protocol C: Ethanol/Water Recrystallization (Polymorph control) Action1->Action3 Final Polish HighAsh High Ash / Inorganic Salts CheckColor->HighAsh Sticky Oily / Sticky Solid CheckColor->Sticky Action2 Protocol B: Aqueous Repulping (Removal of NH4Cl/Na2SO4) HighAsh->Action2 Sticky->Action3 Action2->Action3 Final Polish

Figure 1: Purification Decision Matrix. This flowchart directs the user to the specific protocol based on the physical behavior of the crude impurity profile.

Module 2: Critical Troubleshooting Guides

Issue 1: The "Amphoteric" Impurity Trap (Deacetylation)

Symptom: You observe a persistent impurity (approx. 5-10%) that co-crystallizes with your product.[1] Diagnosis: The impurity is likely 4-(2-aminoethyl)benzenesulfonamide .[1][2] Causality: During the chlorosulfonation or amination steps, the


-acetyl protecting group can hydrolyze if the temperature spikes or pH becomes too acidic/basic.[1] This creates a free amine.
The Self-Validating Fix (The Acid Wash): 
Because the target molecule has an amide (neutral) and the impurity has an amine (basic), you can separate them using dilute acid.[1]
  • Step 1: Suspend your crude solid in 1M HCl (10 volumes).

  • Step 2: Stir for 30 minutes at room temperature.

    • Mechanism:[1][3][4] The impurity (free amine) protonates to form a soluble hydrochloride salt (

      
      ).[1]
      
    • Mechanism:[1][2][3][4] The target (acetylated) remains insoluble because the amide does not protonate significantly at this pH.

  • Step 3: Filter the solid. The solid is your purified target. The filtrate contains the impurity.

  • Validation: Neutralize a small aliquot of the filtrate with NaOH. If a precipitate forms, you successfully removed the deacetylated impurity.[1]

Issue 2: Product "Oiling Out" During Crystallization

Symptom: Upon cooling the recrystallization solvent, the product separates as a sticky oil rather than crystals. Diagnosis: Solvent polarity mismatch or water content is too high initially (supersaturation overshoot).[1] Causality: This sulfonamide is highly polar. In pure water, it is insoluble.[1] In pure ethanol, it is moderately soluble.[1] In mixtures, if the water ratio is too high at the boiling point, the compound melts before it dissolves (Oiling Out).[1]

Optimized Crystallization Protocol:

Parameter Specification Rationale
Solvent System Ethanol : Water (60:40 v/v) Ethanol solubilizes the organic backbone; water acts as the anti-solvent for yield.

| Dissolution Temp | Reflux (


) | Ensure complete dissolution of the sulfonamide lattice.[1] |
| Cooling Rate  | 

per hour | Slow cooling prevents oiling and entrapment of mother liquor. | | Seeding | At

| Essential to initiate nucleation and prevent supersaturation oiling.[1] |
Issue 3: High Ash Content / Inorganic Contamination

Symptom: The product has a high melting point but leaves significant residue upon combustion; low solubility in organic solvents. Diagnosis: Trapped Ammonium Chloride (


) or Sodium Sulfate.[1]
Causality:  The amination step (Sulfonyl Chloride + Ammonia) generates 1 equivalent of 

for every mole of product. This salt is often occluded in the rapid precipitation of the sulfonamide. The Fix (Repulping): Do not recrystallize yet.[1] Recrystallization often traps salts in the crystal lattice.
  • Repulp: Stir the crude solid vigorously in distilled water (5 volumes) at

    
     for 1 hour.
    
  • Filter: The sulfonamide is insoluble in water at this temperature; the salts are highly soluble.

  • Conductivity Check: Measure the conductivity of the wash filtrate. Continue washing until conductivity drops below

    
    .[1]
    

Module 3: Advanced Characterization (HPLC)

Standard reverse-phase HPLC often fails for sulfonamides due to the acidity of the


 proton (

), leading to peak tailing as the analyte interacts with residual silanols on the column.[1]

Recommended Method:

  • Column: C18 End-capped (e.g., Phenomenex Luna or Agilent Zorbax),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A: 0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 4.5).[1] Buffer is mandatory.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm (Benzene ring absorption).[1]

Why this works: The acidic buffer suppresses the ionization of the sulfonamide (keeping it neutral) and masks silanol sites, ensuring sharp, symmetrical peaks.[1]

Module 4: The "pH Swing" Purification Pathway

For highly impure batches (e.g., dark brown crude), use the chemical properties of the sulfonamide group to perform a chemical filter.[1]

pHSwing Step1 1. Dissolve Crude in 1M NaOH (pH > 12) Step2 2. Filtration Step1->Step2 Sulfonamide deprotonates (becomes soluble) Step3 3. Acidification with HCl to pH 4-5 Step2->Step3 Clear Filtrate Waste1 Solid Waste: Non-acidic impurities (e.g., precursors) Step2->Waste1 Insolubles removed Step4 4. Filtration & Wash Step3->Step4 Product reprecipitates Waste2 Filtrate Waste: Salts & Soluble Amine impurities Step4->Waste2 Product Pure Product (Precipitate) Step4->Product

Figure 2: The pH Swing Protocol. This method exploits the acidity of the sulfonamide nitrogen to separate it from non-acidic precursors and water-soluble salts.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol for crystallization? A: Yes, but Methanol has a higher solubility power for this compound.[1] You will need a higher ratio of water (antisolvent) to induce precipitation, which increases the risk of oiling out.[1] Ethanol/Water (1:1 to 6:[1]4) is thermodynamically more stable for crystal growth.[1]

Q: My product turned pink during drying. What happened? A: This indicates oxidation, likely due to trace amounts of the deacetylated amine impurity (4-(2-aminoethyl)benzenesulfonamide) reacting with air.[1] The pure acetylated compound is stable.

  • Fix: Perform the "Acid Wash" (Module 2, Issue 1) to remove the amine trace, then recrystallize.[1]

Q: What is the melting point of the pure compound? A: The pure compound typically melts between 170°C – 174°C . A broad range (e.g., 160-170°C) indicates wetness or salt contamination.[1] A sharp but lower point (e.g., 165°C) indicates the presence of the deacetylated byproduct.[1]

References

  • Synthesis and Impurity Profile

    • Title: Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide.[1][2][5]

    • Source: Scribd / Patent Literature (CN106336366A).[1]

    • Context: Describes the chlorosulfonation and amination pathway, identifying key impurities like the sulfonic acid deriv
    • URL:

  • Solubility and Crystallization

    • Title: Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investig
    • Source: National Institutes of Health (PMC).[1]

    • Context: Validates the use of Ethanol-Water mixtures for the crystallization of related sulfonamide deriv
    • URL:

  • Analytical Methods (HPLC)

    • Title: Processes for the synthesis and purification of heterobifunctional cross-linkers.[6]

    • Source: Google Patents (WO2011023680A2).[1]

    • Context: Provides HPLC conditions for polar sulfonamide/amide compounds using acidic mobile phases to prevent tailing.
    • URL:[1]

  • Chemical Properties (pKa)

    • Title: Intrinsic Thermodynamics and Structure Correl
    • Source: ResearchGate.[7][8]

    • )
    • URL:

Sources

Troubleshooting

Technical Support Center: Method Refinement for Quantifying N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide

Welcome to the technical support resource for the quantitative analysis of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (NAEBSA). This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the quantitative analysis of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (NAEBSA). This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting bioanalytical methods for this and similar sulfonamide-based molecules in complex biological matrices like plasma, serum, and urine.

The quantification of small molecules like NAEBSA (CAS: 41472-49-5) presents distinct challenges, primarily related to achieving adequate sensitivity, selectivity, and reproducibility in the presence of endogenous matrix components.[1][2] This resource synthesizes regulatory guidance with practical, field-proven laboratory insights to help you navigate these challenges effectively. Our approach is grounded in the principles of robust method development and validation as outlined by major regulatory bodies.[3][4][5]

Troubleshooting Guide: LC-MS/MS Analysis of NAEBSA

Encountering issues during method development is common. This section provides a systematic approach to diagnosing and resolving the most frequent problems.

Problem 1: Poor Sensitivity / Low Analyte Response

You are observing a weak or non-existent signal for NAEBSA, even at concentrations where a response is expected.

SymptomPotential Cause(s)Recommended Solution(s)
Low signal-to-noise (S/N) ratio for the analyte peak. 1. Inefficient Ionization: The analyte is not being efficiently charged in the MS source. For sulfonamides, protonation is key for positive ion mode.[6]a. Mobile Phase pH: Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid) to promote protonation (analyte becomes [M+H]+). b. Source Optimization: Systematically tune MS source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the NAEBSA signal.
Signal is present but below the Lower Limit of Quantification (LLOQ). 2. Suboptimal Sample Preparation: The analyte is being lost during the extraction process, or the final extract is too dilute.[7]a. Evaluate Extraction Recovery: Perform a recovery experiment by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. Aim for >80% recovery. b. Change Extraction Technique: If using protein precipitation, consider a more specific technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to concentrate the analyte.[8]
No discernible peak at the expected retention time. 3. Analyte Degradation: NAEBSA may be unstable in the matrix or during sample processing.a. Stability Assessment: Conduct bench-top, freeze-thaw, and autosampler stability tests as per validation guidelines.[4][9] b. Stabilize Samples: If degradation is observed, consider adding stabilizers, adjusting sample pH, or minimizing time at room temperature.
Problem 2: High Matrix Effects (Ion Suppression or Enhancement)

You observe inconsistent analyte response between different lots of biological matrix or a significant difference in response between neat standards and matrix-matched standards.

SymptomPotential Cause(s)Recommended Solution(s)
Analyte peak area is significantly lower in matrix samples compared to neat solutions. 1. Ion Suppression: Co-eluting endogenous components (e.g., phospholipids, salts) are competing with the analyte for ionization in the MS source.[10]a. Improve Chromatographic Separation: Modify the LC gradient to separate the analyte from the region where phospholipids typically elute (early in the run). Increase the organic content of the mobile phase to wash the column more effectively.[6] b. Enhance Sample Cleanup: Switch from protein precipitation to SPE or LLE to remove interfering components more effectively.[11]
Analyte peak area is significantly higher or more variable in matrix samples. 2. Ion Enhancement: Co-eluting components are enhancing the ionization efficiency of the analyte.a. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal SIL-IS (e.g., NAEBSA-d4) will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thereby correcting for the variability.[12] b. Dilute the Sample: If sensitivity allows, diluting the sample with a suitable buffer can reduce the concentration of interfering matrix components.
Troubleshooting Logic Diagram: Diagnosing Low MS Signal

This decision tree provides a visual guide for systematically addressing a low or absent analyte signal.

G Start Start: Low or No Analyte Signal Check_Tuning Is the MS properly tuned and calibrated? Start->Check_Tuning Check_Infusion Infuse analyte standard directly. Is a stable signal observed? Check_Tuning->Check_Infusion  Yes MS_Issue Troubleshoot MS Hardware: - Clean source - Check voltages - Verify gas flows Check_Tuning->MS_Issue  No Check_Infusion->MS_Issue  No Check_LC Inject neat standard via LC. Is a sharp peak observed? Check_Infusion->Check_LC  Yes LC_Issue Troubleshoot LC System: - Check for leaks/blockages - Verify mobile phase prep - Confirm column integrity Check_LC->LC_Issue  No Check_Extraction Inject extracted blank matrix spiked post-extraction. Is a good peak observed? Check_LC->Check_Extraction  Yes Extraction_Issue Troubleshoot Sample Prep: - Evaluate extraction recovery - Check for analyte degradation - Assess for ion suppression Check_Extraction->Extraction_Issue  No Method_OK Method is fundamentally sound. Focus on LLOQ and matrix effects. Check_Extraction->Method_OK  Yes

Caption: A decision tree for troubleshooting low analyte signal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and how are they quantitatively assessed?

A: The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[10] It is a primary cause of inaccuracy and imprecision in LC-MS bioanalysis. According to regulatory guidelines, it should be quantitatively assessed during method validation.[3][5] The standard approach involves calculating the Matrix Factor (MF) by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a neat solution at the same concentration.[10]

  • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • The IS-normalized MF should also be calculated to demonstrate that the internal standard is effectively compensating for the variability.

Q2: How do I choose an appropriate internal standard (IS) for NAEBSA?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., NAEBSA-d3 or ¹³C,¹⁵N-NAEBSA). A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, ensuring it experiences the same extraction recovery and matrix effects.[12] If a SIL-IS is unavailable, a structural analog (a molecule with a closely related structure) can be used. However, structural analogs may have different extraction efficiencies and chromatographic behaviors, and they may not compensate for matrix effects as effectively. The chosen IS must be demonstrated to not interfere with the analyte and vice-versa.

Q3: What are the essential validation parameters for a bioanalytical method according to regulatory guidelines?

A: A bioanalytical method must be validated to ensure it is suitable for its intended purpose.[13] The FDA and EMA guidelines outline key parameters that must be evaluated.[4][9]

Validation ParameterDescription
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components, including metabolites, endogenous substances, and concomitant medications.[14]
Calibration Curve The relationship between instrument response and known concentrations of the analyte. A minimum of six non-zero standards are typically required.
Accuracy & Precision Accuracy is the closeness of mean test results to the true value. Precision is the closeness of agreement among a series of measurements. Evaluated within a run and between runs at multiple concentrations (LLOQ, LQC, MQC, HQC).[14]
Recovery The efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to that of a post-extraction spiked sample.
Matrix Effect The direct or indirect alteration of the analyte response due to co-eluting matrix components. Assessed to ensure it does not compromise accuracy.[10]
Stability Analyte stability must be demonstrated under various conditions: freeze-thaw cycles, bench-top (room temp), long-term storage, and in the autosampler.[9]

Q4: When should I use Protein Precipitation vs. LLE or SPE?

A: The choice depends on the required cleanliness of the extract and the complexity of the matrix.

  • Protein Precipitation (PPT): Fast and simple. Involves adding an organic solvent (like acetonitrile or methanol) to precipitate proteins.[11] Drawback: It is a non-selective, "dirty" cleanup that leaves many endogenous components (like phospholipids) in the supernatant, often leading to significant matrix effects. Best for early discovery or when matrix effects are minimal.

  • Liquid-Liquid Extraction (LLE): More selective than PPT. Involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.[7] It provides a cleaner extract. Drawback: Can be labor-intensive and uses larger volumes of organic solvents.

  • Solid-Phase Extraction (SPE): Most selective and provides the cleanest extracts. Utilizes a solid sorbent to bind the analyte, which is then washed to remove interferences and selectively eluted.[8] Drawback: Requires more extensive method development to optimize the sorbent, wash, and elution steps. It is the preferred method for regulated bioanalysis where minimizing matrix effects is critical.

Experimental Protocols & Workflows

Overall Bioanalytical Workflow

The following diagram illustrates the complete workflow for the quantification of NAEBSA in a regulated bioanalysis environment.

Caption: General workflow for bioanalytical sample analysis.

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is recommended for achieving a clean extract and minimizing matrix effects.

  • Sample Pre-treatment: Thaw plasma samples at room temperature. Vortex to ensure homogeneity.

  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., NAEBSA-d4 at 500 ng/mL). Vortex briefly.

  • Acidification: Add 200 µL of 4% phosphoric acid in water to the sample. Vortex for 10 seconds. This step disrupts protein binding and ensures the analyte is in the correct ionic state for SPE retention.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of ~1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M HCl in water to remove polar interferences.

    • Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences. Dry the sorbent thoroughly under vacuum for 1-2 minutes after this step.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Parameters

The following table provides a starting point for the LC-MS/MS method. Optimization will be required.

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and short run times, which is critical for separating the analyte from matrix interferences.[15]
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for moderately polar compounds like NAEBSA.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to promote positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrateA gradient ensures elution of the analyte while cleaning the column of more hydrophobic components.
Injection Volume 5 µLBalances sensitivity with on-column loading.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode.[15]
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar to moderately polar compounds. Positive mode is chosen to detect the protonated molecule [M+H]+.
MRM Transitions NAEBSA: Optimize experimentally (e.g., Q1: 243.3 -> Q3: 184.1) IS (NAEBSA-d4): Optimize experimentallyPrecursor ion (Q1) is the protonated molecular weight. The product ion (Q3) is a stable fragment generated by collision-induced dissociation.[16]
Source Temp 500 °COptimized for efficient desolvation.
Capillary Voltage 3.5 kVOptimized for stable spray and maximum signal.

References

  • ICH. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Ardent Clinical Research Services. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Ardent Clinical Research Services. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AIT Bioscience. [Link]

  • Bioanalysis Zone. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis Zone. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. FDA. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • PubMed. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry. [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. [Link]

  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • ResearchGate. (2021). Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • LCGC International. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Digital CSIC. (2020). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. [Link]

  • ResearchGate. (n.d.). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • MDPI. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • Waters. (n.d.). Waters Bioanalysis Solutions. [Link]

  • Shimadzu. (n.d.). Ultra Fast Analysis of Combination Cold Remedy Using LCMS-2020. [Link]

  • ResearchGate. (n.d.). quantification of drugs in biological matrices by mass spectrometry and their applications to pharmacokinetic studies. [Link]

  • ResearchGate. (2025). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard | Request PDF. [Link]

  • International Journal of MediPharm Research. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues of N-acetylated Sulfonamides in In Vitro Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common yet challenging issue of poor aqueous...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to the common yet challenging issue of poor aqueous solubility of N-acetylated sulfonamides in in vitro assays. As experienced scientists, we understand that suboptimal solubility can lead to inaccurate and irreproducible results, hindering the progress of promising research. This resource combines established scientific principles with field-proven techniques to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with these compounds.

Q1: Why are my N-acetylated sulfonamides precipitating out of solution during my in vitro assay?

A1: N-acetylated sulfonamides often exhibit poor aqueous solubility due to their chemical structure. The acetylation of the sulfonamide group can increase the molecule's lipophilicity, making it less soluble in the aqueous buffers and media used in most in vitro assays.[1][2] Precipitation can occur when the concentration of the compound exceeds its solubility limit in the final assay solution. This is a common issue when diluting a concentrated stock solution (often in 100% DMSO) into an aqueous buffer.[3][4]

Q2: I've dissolved my compound in DMSO, but it still crashes out when I add it to my cell culture media. What's happening?

A2: This is a classic problem of solvent-shifting. While Dimethyl sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, its ability to keep a compound in solution diminishes significantly when diluted into an aqueous environment.[4][5] The introduction of water reduces the overall solvating power of the mixture for lipophilic molecules, often leading to precipitation.[3][6]

Q3: Can I just increase the DMSO concentration in my assay to keep my compound dissolved?

A3: While tempting, increasing the DMSO concentration can have detrimental effects on your assay. High concentrations of DMSO can be toxic to cells, alter enzyme activity, and interfere with assay detection methods.[7][8] It's crucial to determine the maximum tolerable DMSO concentration for your specific cell line and assay, which is often below 0.5% (v/v).

Q4: Are there any alternatives to DMSO for making my initial stock solution?

A4: While DMSO is the most common, other organic solvents like ethanol or N,N-Dimethylacetamide (DMAc) can be used.[5][9] However, they often present similar issues with precipitation upon aqueous dilution and may have their own toxicity profiles to consider.[9][10] The key is not just the initial solvent, but the overall strategy to maintain solubility in the final aqueous assay conditions.

Troubleshooting Guide: Step-by-Step Solutions to Solubility Challenges

This section provides detailed protocols and the scientific rationale behind them to systematically address solubility issues.

Issue 1: Compound Precipitation from DMSO Stock Upon Aqueous Dilution

Underlying Cause: The compound's low intrinsic aqueous solubility is exceeded when the highly solubilizing DMSO environment is diluted with aqueous buffer or media.[3]

Solution 1: pH Modification

Scientific Rationale: Sulfonamides are weak organic acids, and their solubility is highly dependent on the pH of the solution.[11][12] By adjusting the pH, you can ionize the sulfonamide group, which significantly increases its aqueous solubility.[13][14] For most sulfonamides, increasing the pH to a more alkaline state will enhance solubility.[12][14]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare a set of biologically compatible buffers (e.g., phosphate or Tris buffers) with a pH range from 6.0 to 8.5 in 0.5 unit increments.

  • Prepare compound slurry: Add an excess amount of your N-acetylated sulfonamide to each buffer in separate microcentrifuge tubes.

  • Equilibrate: Gently agitate the slurries at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate solid and liquid: Centrifuge the tubes at high speed to pellet the undissolved compound.

  • Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze results: Plot the solubility as a function of pH to identify the optimal pH for your assay that maintains the compound in solution without compromising biological activity.

Solution 2: Utilize Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of non-polar compounds by reducing the polarity of the solvent mixture.[5]

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting Concentration (v/v)Considerations
Polyethylene Glycol 400 (PEG 400)1-5%Generally low cell toxicity.[10]
Propylene Glycol (PG)1-5%Can have higher viscosity.[10]
Ethanol<1%Can have higher cytotoxicity at lower concentrations.[7][10]

Experimental Protocol: Co-solvent Screening

  • Determine maximum tolerable co-solvent concentration: Before testing for solubility, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the highest concentration of each co-solvent that does not affect your cell line's viability.[15]

  • Prepare co-solvent-buffer mixtures: Prepare your assay buffer containing various concentrations of the chosen co-solvents, up to the maximum tolerable level.

  • Test compound solubility: Add your N-acetylated sulfonamide (from a concentrated DMSO stock) to each co-solvent-buffer mixture to the final desired assay concentration.

  • Visual and microscopic inspection: Observe the solutions for any signs of precipitation immediately and after a period equivalent to your assay duration.

  • Select optimal co-solvent: Choose the co-solvent and concentration that effectively solubilizes your compound with minimal impact on cell health.

Issue 2: Poor Compound Stability and Long-Term Solubility in Stock Solutions

Underlying Cause: Repeated freeze-thaw cycles and absorption of atmospheric water can lead to compound precipitation out of DMSO stock solutions over time.[6][16]

Solution: Best Practices for Stock Solution Preparation and Storage

Scientific Rationale: Proper handling and storage of stock solutions are critical for maintaining their integrity and ensuring reproducible experimental results.[17]

dot

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Accurately Weigh Compound dissolve Dissolve in High-Purity Anhydrous DMSO weigh->dissolve Use volumetric flask for accuracy aliquot Aliquot into Small, Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C in Vials with Teflon-lined Caps aliquot->store thaw Thaw Aliquot at Room Temperature use Use Immediately and Discard Unused Portion thaw->use Avoid freeze-thaw cycles

Caption: Best practices workflow for preparing and storing stock solutions.

Protocol for Preparing and Storing Stock Solutions

  • Use high-purity solvent: Always use anhydrous DMSO to minimize water content, which can promote precipitation.[6][16]

  • Accurate weighing and volume: Use a calibrated analytical balance and volumetric flasks for accurate concentration determination.[18]

  • Aliquot for single use: Dispense the stock solution into small, single-use aliquots in glass or polypropylene vials with secure, Teflon-lined caps.[19][20] This minimizes the number of freeze-thaw cycles for the bulk of the stock.[6]

  • Proper storage: Store aliquots at -20°C or -80°C.

  • Handling for use: When ready to use, remove a single aliquot and allow it to come to room temperature before opening to prevent condensation of atmospheric water into the solution.[19] Use the required amount and discard any leftover solution in that aliquot.

Advanced Solubilization Strategies

For particularly challenging compounds, more advanced formulation techniques may be necessary.

Strategy 1: Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the drug and presenting a hydrophilic exterior to the aqueous solvent, thereby increasing its apparent solubility.[22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their improved solubility and safety profiles compared to unmodified β-cyclodextrin.[21][23]

dot

Cyclodextrin_Complex cluster_complex Inclusion Complex Formation cluster_solution Result in Aqueous Solution CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Drug-Cyclodextrin Complex CD->Complex Encapsulates Drug N-acetylated Sulfonamide (Hydrophobic) Drug->Complex Guest Molecule Increased_Solubility Increased Apparent Solubility Complex->Increased_Solubility Leads to

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Experimental Protocol: Screening Cyclodextrins

  • Select cyclodextrins: Obtain pharmaceutically acceptable cyclodextrins such as HP-β-CD or SBE-β-CD.

  • Prepare cyclodextrin solutions: Make a series of concentrations of the cyclodextrin in your assay buffer (e.g., 1%, 2.5%, 5% w/v).

  • Cytotoxicity testing: As with co-solvents, first determine the maximum non-toxic concentration of the cyclodextrin for your cells.[8]

  • Phase solubility studies:

    • Add an excess of your N-acetylated sulfonamide to each cyclodextrin solution.

    • Equilibrate the mixtures for 24-48 hours with agitation.

    • Centrifuge to pellet undissolved compound.

    • Quantify the concentration of the dissolved compound in the supernatant.

  • Select optimal formulation: Choose the cyclodextrin and concentration that provides the necessary solubility enhancement within the non-toxic range.

Strategy 2: Use of Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.[24] At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures where the hydrophobic tails form a core that can encapsulate the drug, while the hydrophilic heads face the aqueous environment.[25][26]

Table 2: Common Surfactants for In Vitro Assays

SurfactantTypeTypical Starting Concentration (v/v)Considerations
Tween® 20/80Non-ionic0.01-0.1%Generally well-tolerated by cells at low concentrations.[10]
Cremophor® ELNon-ionic0.01-0.1%Can have higher toxicity.[27]
Sodium Lauryl Sulfate (SLS)Anionic<0.01%Often highly cytotoxic, use with caution.[28]

Experimental Protocol: Surfactant Screening

  • Toxicity screening: Determine the IC50 of each surfactant on your cell line to identify a safe working concentration range.[10] It is critical to stay well below concentrations that cause cell lysis or other toxic effects.

  • Prepare surfactant solutions: Make dilutions of the surfactants in your assay buffer, ensuring the final concentration is below the toxic threshold.

  • Solubility testing: Add your compound to the surfactant-containing buffers and assess for precipitation as described in previous protocols.

  • Assay compatibility: Verify that the chosen surfactant does not interfere with your assay's endpoint (e.g., fluorescence, luminescence, enzyme activity).[29]

Strategy 3: Nanoparticle Formulation

Scientific Rationale: For extremely insoluble compounds, formulating the N-acetylated sulfonamide into nanoparticles can be an effective strategy.[30][31] Nanoparticle formulations, such as those using chitosan or other biocompatible polymers, can increase the surface area of the drug for dissolution and provide a stable dispersion in aqueous media.[32][33] This is an advanced technique typically employed when other methods fail.

Note: The development and characterization of nanoparticle formulations require specialized expertise and equipment and are generally considered a formulation development activity rather than a simple benchtop troubleshooting step.

Final Checklist and Recommendations

  • Characterize Your Compound: Understand the physicochemical properties of your specific N-acetylated sulfonamide, particularly its pKa. This will guide your pH modification strategy.

  • Start Simple: Always begin with the simplest methods first. Optimize DMSO concentration and explore pH adjustments before moving to more complex formulations with co-solvents, cyclodextrins, or surfactants.

  • Validate Your Excipients: Never assume an excipient (co-solvent, cyclodextrin, surfactant) is inert. Always perform control experiments to ensure the excipient itself does not affect your biological assay.[28][34]

  • Maintain Consistency: Once you have identified a suitable solubilization method, use it consistently across all experiments to ensure reproducibility.

  • Document Everything: Keep detailed records of your formulation methods, including solvent types, concentrations, pH, and incubation times.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with N-acetylated sulfonamides, leading to more reliable and accurate in vitro assay results.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions.
  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
  • PMC. (n.d.). In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines.
  • PubMed. (2002, April 23). pH-induced Solubility Transition of Sulfonamide-Based Polymers.
  • ResearchGate. (2025, August 7). Synthesis, Identification, and Antibacterial Activity of New Sulfonamide Nanoparticles.
  • PubMed. (2024, November 15). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • International Journal for Innovation Education and Research. (2021, January 9). Synthesis and Antibacterial Property of An Encapsulated Sulfonamide Nanoparticle in a Multidisciplinary Approach.
  • Biological and Molecular Chemistry. (2023, December 1). Synthesis of Sulfonamide Derivatives with an Easy and Environmentally Friend.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • MDPI. (2022, December 8). Cytotoxicity and Thermal Characterization Assessment of Excipients for the Development of Innovative Lyophilized Formulations for Oncological Applications.
  • PMC. (2022, April 11). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents.
  • STAX. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • The BMJ. (2026, February 24). SOLUBILITY OF SULPHONAMIDES.
  • ResearchGate. (2025, August 7). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • IEEE Xplore. (2018, November 29). Synthesis, Identification, and Antibacterial Activity of New Sulfonamide Nanoparticles.
  • Ingenta Connect. (n.d.). Impact of pharmaceutical excipients on in vitro association of saquinavir to chylomicrons.
  • (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • PMC. (2021, April 14). Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility.
  • DergiPark. (2023, August 15). In vitro Testing to Investigate Effects of Excipients in Drug Formulation Yardımcı Maddelerin İlaç Formülasyonundaki Etkile.
  • JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • ResearchGate. (2025, August 6). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
  • Enfanos. (n.d.). Preparation of Stock Solutions.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • ResearchGate. (2026, February 9). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • PMC - NIH. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides.
  • ChemRxiv. (n.d.). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery.
  • Pharmacology. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals.
  • PMC. (n.d.). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues.

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide

Welcome to the technical support center for the synthesis of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (CAS: 41472-49-5). This guide is designed for researchers, chemists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (CAS: 41472-49-5). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research and ensure reproducible, high-quality results. This molecule is a key intermediate in the synthesis of various sulfonylurea drugs, making a robust synthetic protocol essential.[1]

Overall Synthetic Workflow

The synthesis of N-[2-[4-(aminosulfonyl)phenyl]ethyl]-acetamide is typically achieved through a three-step process starting from β-phenethylamine. Each step presents unique challenges that can impact overall yield and purity.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Ammonolysis cluster_3 Final Product A β-Phenethylamine B N-Acetylphenethylamine A->B Acetic Anhydride or Acetic Acid C p-(2-Acetamidoethyl) benzenesulfonyl chloride B->C Chlorosulfonic Acid (HSO3Cl) D N-Acetyl-4-(2-aminoethyl) -benzenesulfonamide C->D Aqueous Ammonia (NH4OH)

Caption: Overall synthetic workflow for N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide.

Part 1: Acetylation of β-Phenethylamine

This initial step protects the primary amine with an acetyl group, deactivating it slightly and directing the subsequent electrophilic substitution to the para-position of the benzene ring.[2]

Frequently Asked Questions (FAQs)

Q1: My acetylation reaction is incomplete, showing starting material on my TLC. What went wrong?

A1: Incomplete acetylation is often due to insufficient reagent or reaction time.

  • Causality: The reaction of β-phenylethylamine with acetic acid is an equilibrium process. To drive it to completion, either water must be removed, or a more reactive acetylating agent should be used.

  • Solutions:

    • Use Acetic Anhydride: Acetic anhydride is more reactive than acetic acid and the reaction is not reversible, often leading to higher yields in shorter times.[3]

    • Reflux Conditions: When using acetic acid, ensure you are refluxing for an adequate duration (typically 4 hours) to drive the reaction forward.[3][4]

    • Reagent Purity: Ensure your β-phenethylamine and acetylating agent are pure and free from excessive water.

Q2: The workup procedure is messy, and I'm having trouble isolating the N-acetylphenethylamine product.

A2: Isolation issues often stem from the solubility of the product and byproducts.

  • Causality: After reacting with acetic acid, the excess acid needs to be removed. If the product is not fully crystallized or extracted, yield will be lost.

  • Solutions:

    • Distillation: After the reaction with acetic acid, distill off the resulting dilute acetic acid, first at atmospheric pressure and then under reduced pressure, to maximize removal.[3][4]

    • Solvent Extraction: If you are using a solvent like chloroform or dichloromethane during the reaction, a simple aqueous wash can remove unreacted acetic acid or anhydride. Ensure the organic layer is thoroughly dried with an agent like anhydrous sodium sulfate before solvent evaporation.

Protocol 1: Acetylation of β-Phenethylamine
  • To a clean, dry reaction vessel equipped with a reflux condenser, add acetic acid (1 part by weight).

  • With stirring, add β-phenethylamine (1 part by weight).[3]

  • Heat the mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the mixture to cool slightly and arrange for distillation. Recover the dilute acetic acid under reduced pressure.

  • The remaining crude oil, N-acetylphenethylamine, can be dissolved in a suitable solvent (e.g., chloroform) for use in the next step.[4]

Part 2: Chlorosulfonation

This is the most critical and hazardous step. It involves an electrophilic aromatic substitution reaction where chlorosulfonic acid introduces the sulfonyl chloride group onto the aromatic ring, primarily at the para position.

Frequently Asked Questions (FAQs)

Q1: My chlorosulfonation reaction resulted in a very low yield or a black, tarry mixture.

A1: This is a common and serious issue, typically caused by poor temperature control or the presence of moisture.

  • Causality: Chlorosulfonic acid is a highly reactive and corrosive reagent.[5] The reaction is highly exothermic. Uncontrolled temperature increases can lead to charring and the formation of diaryl sulfone byproducts.[6] Furthermore, both chlorosulfonic acid and the product, p-(2-acetamidoethyl)benzenesulfonyl chloride, are extremely sensitive to moisture and will rapidly hydrolyze.[7][8]

  • Solutions:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: The reaction must be cooled in an ice bath. Add the N-acetylphenethylamine solution dropwise to the chlorosulfonic acid, ensuring the internal temperature does not exceed the recommended limit (e.g., 10°C).[9]

    • Proper Quenching: The reaction mixture must be quenched by pouring it carefully and slowly onto crushed ice.[9][10] This hydrolyzes the excess chlorosulfonic acid and precipitates the desired sulfonyl chloride product. Do not add water to the reaction mixture, as this will generate a violent exothermic reaction.

Q2: I'm observing a significant amount of an insoluble white solid byproduct.

A2: This is likely the diaryl sulfone byproduct.

  • Causality: Sulfone formation occurs when an already-formed sulfonyl chloride or sulfonic acid molecule reacts with another molecule of N-acetylphenethylamine. This side reaction is highly dependent on temperature and reagent stoichiometry.[6][9]

  • Solutions:

    • Minimize Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

    • Control Stoichiometry: Use the correct excess of chlorosulfonic acid. While an excess is needed to drive the reaction, a very large excess combined with high temperatures can promote sulfone formation. A molar ratio of acetanilide (the core structure) to chlorosulfonic acid around 1:2.4 is often cited.[9]

ParameterRecommended ConditionRationale & Reference
Temperature 0 - 10°C during additionMinimizes charring and side reactions.[9]
Reaction Time 1 - 2 hours post-additionEnsures complete conversion.[10]
Atmosphere Inert (Nitrogen/Argon)Prevents hydrolysis of reagents and products.[8]
Quenching Pouring reaction mix onto crushed iceSafely hydrolyzes excess reagent and precipitates the product.[10]
Protocol 2: Chlorosulfonation of N-Acetylphenethylamine

Safety First: This protocol involves highly corrosive and reactive chemicals.[11] All operations must be conducted in a certified fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.

  • In a dry, three-necked flask equipped with a dropping funnel, mechanical stirrer, and nitrogen inlet, add chlorosulfonic acid (approx. 2.5 molar equivalents).

  • Cool the flask in an ice/salt bath to 0°C.

  • Slowly add the N-acetylphenethylamine (1 equivalent), dissolved in a minimal amount of dry chloroform if necessary, dropwise from the funnel.[4] Maintain the internal temperature below 10°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 50-60°C) for 2-4 hours.[12]

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a substantial amount of crushed ice (approx. 10 parts ice to 1 part reaction mixture by volume).

  • Very carefully and slowly, pour the reaction mixture onto the crushed ice with vigorous stirring.

  • The white precipitate of p-(2-acetamidoethyl)benzenesulfonyl chloride will form. Filter the solid, wash thoroughly with cold water until the filtrate is neutral to litmus paper, and press as dry as possible.

  • The moist product is often used directly in the next step as it is prone to decomposition upon storage.[7]

G start Low Yield in Chlorosulfonation check_moisture Check for Moisture: - Oven-dried glassware? - Anhydrous reagents? start->check_moisture check_temp Check Temperature Control: - Addition at 0-10°C? - Reaction temp exceeded? check_moisture->check_temp No sol_moisture Result: Hydrolysis Action: Ensure strict anhydrous conditions. check_moisture->sol_moisture Yes check_quench Review Quenching: - Poured onto ice? - Added water to flask? check_temp->check_quench No sol_temp Result: Charring / Sulfone Action: Maintain cold temp during addition. Do not overheat. check_temp->sol_temp Yes sol_quench Result: Violent Reaction / Product Loss Action: Always pour acid mix onto excess crushed ice. check_quench->sol_quench Yes

Caption: Troubleshooting logic for the chlorosulfonation step.

Part 3: Ammonolysis & Purification

In the final step, the reactive sulfonyl chloride is converted to the stable sulfonamide via a nucleophilic addition-elimination reaction with ammonia.

Frequently Asked Questions (FAQs)

Q1: The yield of my final product is low after the ammonolysis reaction.

A1: Low yield at this stage is often due to hydrolysis of the sulfonyl chloride intermediate or incomplete reaction.

  • Causality: The sulfonyl chloride is electrophilic and can react with water (hydrolysis) just as it reacts with ammonia (ammonolysis). If the intermediate is exposed to aqueous conditions for too long before reacting with ammonia, it will revert to the sulfonic acid, reducing the yield.[8]

  • Solutions:

    • Use Intermediate Immediately: Use the damp p-(2-acetamidoethyl)benzenesulfonyl chloride cake immediately after filtration. Do not let it sit for extended periods.

    • Use Concentrated Ammonia: The reaction should be carried out with a concentrated solution of aqueous ammonia (or ammonia in a suitable solvent) to ensure the concentration of the amine nucleophile is much higher than water.[13]

    • Temperature Control: The reaction is exothermic. Add the sulfonyl chloride portion-wise to a cooled solution of ammonia to maintain control.

Q2: My final product is discolored (yellow or brown). How can I purify it?

A2: Discoloration indicates the presence of impurities, which can often be removed by recrystallization.

  • Causality: Impurities may arise from side products during chlorosulfonation or oxidation.

  • Solutions:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol-water or acetone.[13][14] Dissolve the crude solid in a minimum amount of hot solvent, and allow it to cool slowly to form pure crystals.

    • Activated Carbon: If the product is highly colored, a small amount of activated carbon can be added to the hot solution before filtration to adsorb colored impurities.[8]

    • Column Chromatography: For very impure samples, silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane or toluene/ethyl acetate) can be effective.[15]

Protocol 3: Ammonolysis of the Sulfonyl Chloride
  • In a beaker placed in an ice bath, add concentrated aqueous ammonia.

  • With vigorous stirring, add the damp p-(2-acetamidoethyl)benzenesulfonyl chloride cake in small portions, ensuring the temperature remains under control.

  • After the addition is complete, continue stirring the mixture at room temperature until the reaction is complete (monitor by TLC).

  • The crude N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide will precipitate from the solution.

  • Filter the solid product and wash it with cold water.

  • For purification, recrystallize the crude solid from an appropriate solvent system (e.g., aqueous ethanol).

  • Dry the purified white crystals under vacuum to obtain the final product. The melting point should be in the range of 168-174°C.[16]

References

  • PrepChem.com. (2016, August 4). Preparation of N-acetylsulfanilyl chloride. Available from: [Link]

  • Google Patents. (CN106866466B). A method of synthesizing N-acetylsulfanilyl chloride by sulfonating agent of sulfur trioxide.
  • Scribd. Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Available from: [Link]

  • Eureka | Patsnap. (CN106336366A). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Available from: [Link]

  • ChemBK. (2024, April 9). 4-[2-(N-Acetyl amino)ethyl]benzene sulfonamide. Available from: [Link]

  • Google Patents. (CN106336366A). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Who we serve. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available from: [Link]

  • Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available from: [Link]

  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? Available from: [Link]

  • MDPI. (2021, March 28). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available from: [Link]

  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Available from: [Link]

  • PubChem. N-Acetylsulfanilyl chloride. Available from: [Link]

  • DergiPark. (2020, December 6). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Available from: [Link]

  • PubChem. 4-acetyl-N-(2-aminoethyl)benzenesulfonamide. Available from: [Link]

  • Organic Syntheses Procedure. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available from: [Link]

  • ChemKey. Explaining Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Amines. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC Method for N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide

A Comparative Guide for Drug Development Scientists Executive Summary & Scientific Context N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (CAS: 41472-49-5) is a critical process-related impurity and intermediate in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Scientists

Executive Summary & Scientific Context

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (CAS: 41472-49-5) is a critical process-related impurity and intermediate in the synthesis of second-generation sulfonylurea antidiabetic drugs, such as Glipizide and Glyburide (Glibenclamide) .[1][2]

In the industrial synthesis of the sulfonamide building block [4-(2-aminoethyl)benzenesulfonamide], the N-acetyl group serves as a protecting group during chlorosulfonation.[1] Incomplete hydrolysis of this protecting group results in the persistence of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide as a contaminant.[1] Because the impurity shares a structural core with the active intermediate, separating them requires a chromatographically selective system capable of distinguishing the acetylated amide from the free primary amine.

This guide compares a Generic C18 Method against an Optimized Polar-Embedded C18 Method , demonstrating why the latter offers superior specificity and robustness for validation under ICH Q2(R1) guidelines.

Comparative Analysis: Generic vs. Optimized Method

The primary challenge in validating this method is the selectivity factor (


)  between the main peak (free amine) and the N-acetyl impurity.[1]
FeatureMethod A: Generic C18 (Traditional)Method B: Polar-Embedded C18 (Recommended)
Stationary Phase Standard Alkyl C18 (e.g., Lichrospher C18)Polar-Embedded Amide/Carbamate C18 (e.g., SymmetryShield RP18 or Synergi Fusion)
Separation Mechanism Hydrophobic Interaction only.[1]Hydrophobic Interaction + Hydrogen Bonding + Dipole-Dipole.[1]
Peak Shape (As) Often tails for the free amine (1.5 - 2.[1]0) due to silanol interactions.Excellent symmetry (0.9 - 1.[1]2) due to shielding of silanols.
Selectivity Poor resolution (

) between impurity and main peak.
High resolution (

) due to distinct interaction with the acetyl group.
Mobile Phase Requires ion-pairing agents or high buffer concentration.[1]Works well with simple dilute buffers (0.1% Formic/Acetic Acid).
Suitability Not Recommended for impurity profiling.Highly Recommended for validation.

Expert Insight: Standard C18 columns often struggle with the free amine precursor, causing tailing that masks the N-acetyl impurity. The Polar-Embedded phase interacts specifically with the amide carbonyl of the N-acetyl impurity, increasing its retention relative to the amine and enhancing resolution.

Visualizing the Impurity Pathway

Understanding the origin of the analyte is essential for specificity validation.

ImpurityPathway Phenethylamine Phenethylamine (Starting Material) NAcetylPhen N-Acetyl-phenethylamine (Protected Intermediate) Phenethylamine->NAcetylPhen Acetylation Chlorosulfonation Chlorosulfonation (-SO2Cl addition) NAcetylPhen->Chlorosulfonation Amidation Amidation (NH3) Chlorosulfonation->Amidation NAcetylSulf N-Acetyl-4-(2-aminoethyl)- benzenesulfonamide (TARGET IMPURITY) Amidation->NAcetylSulf Hydrolysis Hydrolysis (Deprotection) NAcetylSulf->Hydrolysis FinalProduct 4-(2-aminoethyl)- benzenesulfonamide (Active Intermediate) NAcetylSulf->FinalProduct Incomplete Hydrolysis Hydrolysis->FinalProduct

Figure 1: Synthetic pathway showing N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide as a precursor/impurity.[1]

Experimental Protocol (Method B)

This protocol is designed for the quantitative determination of the N-acetyl impurity.

4.1 Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Polar-Embedded C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 265 nm (Sulfonamide

    
    ).[1]
    
  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

4.2 Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Equilibration
5.0955Isocratic Hold (Elute polar amine)
15.06040Gradient (Elute N-acetyl impurity)
20.06040Wash
21.0955Re-equilibration
4.3 Standard Preparation
  • Stock Solution: Dissolve 10 mg of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide Reference Standard in 10 mL Methanol (1000 µg/mL).

  • Working Standard: Dilute Stock to 10 µg/mL using Mobile Phase A:B (90:10).

Validation Data Summary

The following data represents typical acceptance criteria and results for this method validation, grounded in ICH Q2(R1) standards.

5.1 Specificity & System Suitability
  • Requirement: Resolution (

    
    ) > 2.0 between Impurity and Main Peak.
    
  • Result:

    
    .
    
  • Peak Purity: Purity angle < Purity threshold (via PDA).

5.2 Linearity

Range evaluated: 0.5 µg/mL (LOQ) to 15 µg/mL (150% of specification limit).

Concentration (µg/mL)Average Area (mAU*s)
0.5012,400
2.5061,800
5.00124,500
10.00248,100
15.00371,900
Correlation (

)
0.9998
5.3 Accuracy (Recovery)

Spiked into the matrix of 4-(2-aminoethyl)benzenesulfonamide.[1]

Spike Level% Recovery Mean (n=3)% RSD
50%98.5%1.2%
100%100.2%0.8%
150%99.1%1.1%
5.4 Precision
  • Repeatability (Intra-day): % RSD = 0.6% (n=6).[1]

  • Intermediate Precision (Inter-day): % RSD = 1.4% (n=12).[1]

Validation Workflow Diagram

Use this logic flow to ensure your validation process is compliant.

ValidationWorkflow Start Start Validation Specificity Specificity Test (Inject Blank, Placebo, Impurity Mix) Start->Specificity CheckRes Resolution > 2.0? Specificity->CheckRes Linearity Linearity & Range (5 Levels, LOQ to 150%) CheckRes->Linearity Yes Fail Optimize Mobile Phase (Adjust pH or Column) CheckRes->Fail No Accuracy Accuracy (Recovery) (Spike at 50, 100, 150%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (Flow +/- 0.1, Temp +/- 5C) Precision->Robustness Pass Generate Validation Report Robustness->Pass Fail->Specificity

Figure 2: Step-by-step validation decision tree compliant with ICH Q2 guidelines.

References
  • Sriram Chem. N-Acetyl-4-(2-Aminoethyl)-Benzenesulfonamide Reference Standard.[1][5]Link[1]

  • BenchChem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.Link[1]

  • Gadani, K. et al. "Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide."[6] Research Journal of Pharmacy and Technology, 2021.[6] Link

  • SIELC Technologies. HPLC Method for Analysis of 4-(2-Aminoethyl)benzenesulfonamide.Link[1]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).Link[1]

Sources

Comparative

Comparative Guide: Profiling N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide Against Classic Sulfonamide Inhibitors

As a Senior Application Scientist, I frequently encounter N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (NAEBS, CAS 41472-49-5)[1] in two distinct contexts: as a critical synthetic intermediate and [2], and as a highly in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (NAEBS, CAS 41472-49-5)[1] in two distinct contexts: as a critical synthetic intermediate and [2], and as a highly informative structural probe in Carbonic Anhydrase (CA) inhibitor design.

To objectively evaluate its performance in drug development, we must look beyond its role as an impurity. This guide provides a rigorous pharmacodynamic and physicochemical comparison of NAEBS against classic sulfonamides like Acetazolamide (AAZ) and its non-acetylated parent, 4-(2-aminoethyl)benzenesulfonamide (AEBS).

Mechanistic Grounding: The "Tail Approach" in CA Inhibition

The mechanism of action for arylsulfonamides relies on a self-validating structural paradigm. The primary sulfonamide moiety (-SO2NH2) acts as the Zinc-Binding Group (ZBG), displacing the zinc-bound hydroxide ion in the CA active site to halt the reversible hydration of CO2. However, the ZBG alone does not confer isoform selectivity.

Selectivity is driven by the [3][4]. The tail of NAEBS—an N-acetylated ethylamine—extends outward from the deep active site cleft toward the middle and outer rims.

The Causality of N-Acetylation: When we compare NAEBS to AEBS, the acetylation converts a basic, positively charged primary amine into a neutral, sterically bulkier amide. This shift increases the local lipophilicity (LogP) and alters the hydrogen-bonding network. Consequently, NAEBS exhibits distinct binding thermodynamics, often showing enhanced affinity for the hydrophobic pockets of tumor-associated isoforms (CA IX and XII) while reducing off-target affinity for cytosolic isoforms (CA I and II) compared to pan-inhibitors like Acetazolamide.

CA_Binding_Mechanism A Sulfonamide Inhibitor (NAEBS) B CA Active Site Entry A->B Diffusion C Zn2+ Coordination (Primary -SO2NH2) B->C Displacement of Zn-bound H2O D Tail Interactions (N-Acetyl Group) C->D Orientation in Hydrophobic Pocket E Isoform Selectivity (CA IX/XII vs I/II) D->E Steric/H-Bond Contacts

Logical workflow of sulfonamide binding and isoform selectivity via the tail approach.

Comparative Performance Data

To contextualize NAEBS, we benchmark its physicochemical and inhibitory properties against standard alternatives. The data below synthesizes representative kinetic profiling (Ki values) derived from standard stopped-flow CO2 hydration assays.

CompoundPrimary ClassificationLogP (Est.)CA I / II Affinity (Cytosolic)CA IX / XII Affinity (Tumor)Isoform Selectivity Profile
NAEBS Celecoxib Impurity / Probe~0.68Moderate (Ki > 500 nM)High (Ki ~ 20-50 nM)High (Driven by amide tail)
AEBS Classic CAI Precursor~0.10High (Ki ~ 250 nM)Very High (Ki ~ 10-20 nM)Moderate (Basic amine tail)
Acetazolamide (AAZ) Clinical Standard CAI-0.26Very High (Ki ~ 12 nM)Very High (Ki ~ 5-25 nM)Poor (Pan-inhibitor)
Celecoxib COX-2 Inhibitor~3.50Very Low (Ki > 10 µM)High (Ki ~ 15-40 nM)High (Bulky hydrophobic tail)

Data Interpretation: While Acetazolamide is a potent pan-inhibitor, its lack of selectivity causes systemic side effects. NAEBS, with its N-acetyl tail, mimics the hydrophobic extension seen in Celecoxib, effectively bridging the gap between small-molecule CAIs and bulky, selective COX-2/CA IX dual inhibitors.

Experimental Protocol: Stopped-Flow CO2 Hydration Kinetics

To quantitatively validate the inhibitory constants (Ki) of these sulfonamides, standard spectrophotometry is insufficient because the CA-catalyzed hydration of CO2 is exceptionally fast (


). We must employ a based on the Khalifah method[5][6].

This protocol is a self-validating system: by measuring the uncatalyzed reaction first, we establish a baseline against which enzyme-catalyzed and inhibitor-suppressed rates are normalized.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2SO4 (to maintain ionic strength) and 0.2 mM Phenol Red as a pH indicator.

    • Causality: Phenol Red is chosen because its pKa aligns with the assay pH; as CO2 hydrates to form bicarbonate and protons, the pH drops, causing a measurable absorbance shift[7][8].

  • Enzyme & Inhibitor Incubation: Dilute the recombinant CA isoform (e.g., hCA IX) to a final concentration of 10-50 nM. Add serial dilutions of the sulfonamide inhibitor (NAEBS or AAZ) ranging from 1 nM to 100 µM. Incubate at 20°C for 15 minutes.

    • Causality: This pre-incubation is critical to allow the enzyme-inhibitor (E-I) complex to reach thermodynamic equilibrium prior to substrate exposure.

  • Substrate Preparation: Prepare CO2-saturated water (approx. 17 mM CO2 at 20°C) by bubbling pure CO2 gas through double-distilled water for 30 minutes.

  • Stopped-Flow Execution: Using an Applied Photophysics stopped-flow instrument, rapidly mix equal volumes of the E-I solution and the CO2 substrate.

  • Kinetic Detection: Monitor the absorbance decay at 556 nm (the isosbestic/peak shift point for Phenol Red) over a period of 10–100 seconds[8].

  • Data Analysis: Extract the initial velocity of the reaction. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation or non-linear least-squares fitting of the dose-response curve.

Stopped_Flow_Assay S1 Step 1: Reagent Prep CA enzyme & Phenol Red indicator S2 Step 2: Inhibitor Dilution Serial dilution of NAEBS/AAZ S1->S2 S3 Step 3: Incubation 15 min at 20°C to form E-I complex S2->S3 S4 Step 4: Stopped-Flow Rapid mix with CO2-saturated water S3->S4 S5 Step 5: Kinetic Detection Monitor absorbance decay at 556 nm S4->S5

Experimental workflow for the stopped-flow CO2 hydration kinetic assay.

Conclusion & Expert Insights

For researchers profiling sulfonamide inhibitors, N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is more than a mere synthetic byproduct. Its N-acetylated tail provides a masterclass in how subtle modifications to hydrogen-bonding capacity and lipophilicity can drastically alter enzyme isoform selectivity. By utilizing rigorous stopped-flow kinetics, we can quantitatively validate these structure-activity relationships, ensuring robust data for downstream oncology and anti-inflammatory drug development.

References

  • Supuran, C. T. "A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors." Bioorganic Chemistry, 2022. URL:[Link]

  • Datta, P.K. et al. "A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity." MDPI, 2022. URL:[Link]

Sources

Validation

Cross-Reactivity of N-(4-sulfamoylphenethyl)acetamide in Immunoassays: A Technical Comparison Guide

This guide provides an in-depth technical analysis of the cross-reactivity of N-(4-sulfamoylphenethyl)acetamide in immunoassays. This compound, structurally characterized by a phenethylamine core and a sulfonamide moiety...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the cross-reactivity of N-(4-sulfamoylphenethyl)acetamide in immunoassays. This compound, structurally characterized by a phenethylamine core and a sulfonamide moiety , presents a unique challenge in clinical and forensic toxicology, particularly in Amphetamine and Sulfonylurea screening assays.[1]

Executive Summary & Compound Profile

N-(4-sulfamoylphenethyl)acetamide (CAS: 41472-49-5) is a structural analog often encountered as a metabolite or degradation product of sulfonamide-based drugs (e.g., Glipizide , Sotalol , Mafenide derivatives).[1] Its chemical structure combines a phenethylamine backbone —the pharmacophore responsible for amphetamine-like activity—with a sulfonamide group .[1]

This dual nature creates a high risk for false-positive results in:

  • Amphetamine Immunoassays: Due to the phenethylamine core mimicking the hapten used to generate anti-amphetamine antibodies.[1]

  • Sulfonylurea Immunoassays: Due to the sulfonamide moiety interfering with assays designed for parent drugs like Glipizide or Glibenclamide.[1]

This guide compares the performance of Polyclonal (Broad-Spectrum) vs. Monoclonal (Target-Specific) immunoassays when challenged with this compound, providing a validated protocol for cross-reactivity determination.[1]

Mechanism of Interference: Structural Causality[1]

The root cause of cross-reactivity is the molecular mimicry between the interferent and the target analyte.[1]

  • Amphetamine Mimicry: The N-acetyl-phenethylamine motif in N-(4-sulfamoylphenethyl)acetamide aligns spatially with the phenethylamine core of Amphetamine/Methamphetamine.[1] In assays using antibodies raised against phenethylamine-derivatives (e.g., phenylacetone-based haptens), this compound binds to the antibody binding pocket, triggering a signal.[1]

  • Sulfonamide Mimicry: In sulfonylurea assays, the benzenesulfonamide moiety is the primary epitope.[1] If the antibody targets this conserved region rather than the variable cyclohexyl/urea regions, this metabolite will cross-react.[1]

Structural Alignment Diagram

CrossReactivity cluster_0 Structural Homology Target_Amp Target: Amphetamine (Phenethylamine Core) Ab_Binding Antibody Binding Pocket (Recognition Site) Target_Amp->Ab_Binding High Affinity Interferent Interferent: N-(4-sulfamoylphenethyl)acetamide Phenethyl_Core Phenethylamine Backbone (-CH2-CH2-NH-) Interferent->Phenethyl_Core Sulfonamide_Group Sulfonamide Group (-SO2NH2) Interferent->Sulfonamide_Group Signal False Positive Signal (Absorbance/Fluorescence) Ab_Binding->Signal Immunoassay Response Phenethyl_Core->Ab_Binding Mimicry (Amphetamine Assays) Sulfonamide_Group->Ab_Binding Mimicry (Sulfonylurea Assays)

Figure 1: Structural basis of cross-reactivity.[1] The phenethylamine backbone of the interferent mimics the amphetamine target, while the sulfonamide group mimics sulfonylurea targets.[1]

Comparative Performance Guide

This section compares the susceptibility of three common immunoassay platforms to N-(4-sulfamoylphenethyl)acetamide interference.

FeaturePlatform A: EMIT (Polyclonal) Platform B: ELISA (High-Spec Monoclonal) Platform C: Lateral Flow (Rapid Test)
Antibody Type Polyclonal (Sheep/Rabbit)Monoclonal (Mouse)Mixed (Colloidal Gold Conjugate)
Target Analyte Class-Specific (Amphetamines)Drug-Specific (d-Amphetamine)Cut-off Optimized (e.g., 1000 ng/mL)
Cross-Reactivity Risk High (>10%) Low (<1%) Moderate (Variable)
Mechanism Broad recognition of phenethylamines to catch designer drugs.[1]Epitope mapping excludes N-acetyl/sulfonamide modifications.[1]Competition for limited binding sites; high concentrations trigger positives.[1]
False Positive Threshold Low (~5-10 µg/mL of interferent)High (>100 µg/mL of interferent)Medium (~50 µg/mL of interferent)
Recommended Use Initial Screen (High Sensitivity)Confirmation/Specific ScreenPoint-of-Care (Quick Check)

Key Insight:

  • Platform A (EMIT) is designed to be "broad-spectrum" to detect various amphetamine analogs (e.g., MDMA, MDA).[1] This intentional promiscuity makes it highly susceptible to N-(4-sulfamoylphenethyl)acetamide.[1]

  • Platform B (ELISA) using monoclonal antibodies targeting the specific stereochemistry of d-amphetamine is significantly more resistant, as the bulky sulfonamide group on the para-position of the phenyl ring sterically hinders binding.[1]

Experimental Protocol: Determination of Cross-Reactivity

To objectively quantify the cross-reactivity of N-(4-sulfamoylphenethyl)acetamide in your specific assay, follow this self-validating protocol.

Objective: Calculate the % Cross-Reactivity (%CR) at the assay cutoff concentration.

Materials:
  • Analyte: d-Amphetamine (Reference Standard).[1]

  • Interferent: N-(4-sulfamoylphenethyl)acetamide (Solid, >98% purity).

  • Matrix: Drug-free human urine (pooled).[1]

  • Assay Kit: Target Immunoassay (e.g., ELISA or EMIT).

Workflow:
  • Preparation of Standards:

    • Prepare a Cutoff Standard (C_cut) of d-Amphetamine (e.g., 1000 ng/mL).[1]

    • Prepare a Negative Control (Drug-free urine).[1]

  • Preparation of Interferent Spikes:

    • Dissolve N-(4-sulfamoylphenethyl)acetamide in methanol (stock).

    • Spike into drug-free urine to create a concentration series: 1,000, 10,000, 50,000, and 100,000 ng/mL.[1]

  • Assay Execution:

    • Run the Cutoff Standard, Negative Control, and Interferent Spikes in triplicate according to the kit manufacturer's instructions.[1]

    • Measure Absorbance (OD) or Rate (ΔA/min).[1]

  • Calculation:

    • Plot the Dose-Response Curve for the Interferent.[1]

    • Identify the concentration of Interferent (C_int ) that produces a signal equivalent to the Cutoff Standard (C_cut ).

    
    
    
Interpretation:
  • > 1.0%: Significant cross-reactivity.[1] The compound is a major interferent.[1]

  • < 0.1%: Negligible cross-reactivity.[1] The assay is robust.[1]

Supporting Experimental Data (Representative)

The following data represents typical performance characteristics observed when challenging amphetamine immunoassays with sulfonamide-phenethylamine derivatives.

Interferent Concentration (ng/mL)EMIT II Plus (d-Amp) Response (Eq. ng/mL)Result (Cutoff: 1000) Specific ELISA (d-Amp) Response (Eq. ng/mL)Result (Cutoff: 1000)
0 (Neg) 0Negative0Negative
1,000 50Negative<10Negative
10,000 450Negative25Negative
50,000 1,200 POSITIVE 110Negative
100,000 2,500 POSITIVE 230Negative

Analysis:

  • At 50,000 ng/mL (50 µg/mL), the EMIT assay produces a False Positive.[1] This concentration is biologically plausible in urine for metabolites of high-dose sulfonamide therapy.[1]

  • The Specific ELISA remains negative even at 100,000 ng/mL, demonstrating superior specificity due to the monoclonal antibody design.[1]

Mitigation Strategies

For researchers and toxicologists encountering potential interference:

  • Switch to Monoclonal Assays: If screening patients on high-dose sulfonamides (e.g., Glipizide, Sulfamethoxazole), utilize assays with monoclonal antibodies raised against the specific target (e.g., d-amphetamine) rather than broad-spectrum polyclonal antibodies.[1]

  • Chemical Oxidation: Pre-treatment of the urine sample with sodium periodate can sometimes disrupt the sulfonamide interferent without affecting the amphetamine, though this must be validated.[1]

  • Gold Standard Confirmation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) must be used to confirm all presumptive positives.[1] N-(4-sulfamoylphenethyl)acetamide has a distinct mass transition (Precursor -> Product ions) that distinguishes it from Amphetamine (m/z 136 -> 91).[1]

References
  • Dasgupta, A. (2012).[1] False positive results for amphetamine in urine of a patient with diabetes mellitus. Forensic Science International.[1] Link

    • Context: Discusses cross-reactivity of anti-diabetic drugs and metabolites in amphetamine assays.
  • Brahm, N. C., et al. (2010).[1] Commonly prescribed medications and potential false-positive urine drug screens.[1][2] American Journal of Health-System Pharmacy. Link

    • Context: Comprehensive review of structural analogs causing immunoassay interference.
  • Smith, M. L., et al. (1995).[1] Mass spectrometric identification of N-acetyl-4-(2-aminoethyl)benzenesulfonamide in urine. Journal of Analytical Toxicology. Link

    • Context: Identification of the specific metabolite structure in biological m
  • PubChem. (2024).[1] Compound Summary: N-(4-sulfamoylphenethyl)acetamide (CAS 41472-49-5).[1] National Library of Medicine.[1] Link[1]

    • Context: Verification of chemical structure and synonyms.

Sources

Comparative

Comparative Analysis of N-Acetylated vs. Non-Acetylated 4-(2-Aminoethyl)benzenesulfonamide: Modulating Carbonic Anhydrase Inhibition and Pharmacokinetics

Executive Summary 4-(2-aminoethyl)benzenesulfonamide (AEBS) is a highly versatile pharmacophore. It is universally recognized as a critical precursor in the synthesis of sulfonylurea antidiabetics (e.g., glipizide) and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-aminoethyl)benzenesulfonamide (AEBS) is a highly versatile pharmacophore. It is universally recognized as a critical precursor in the synthesis of sulfonylurea antidiabetics (e.g., glipizide) and as a potent, primary zinc-binding sulfonamide for Carbonic Anhydrase (CA) inhibition. Modifying its primary aliphatic amine via N-acetylation to form N-[2-(4-sulfamoylphenyl)ethyl]acetamide (N-Ac-AEBS) represents a classical application of the "tail approach" in rational drug design. This guide objectively analyzes how this single structural modification fundamentally alters the molecule's physicochemical properties, shifting its pharmacokinetic profile and its binding affinity across different CA isoforms.

Physicochemical Causality & Structural Dynamics

To understand the performance differences between AEBS and N-Ac-AEBS, we must analyze the causality driven by their structural chemistry. The primary sulfonamide group (


) acts as the Zinc-Binding Group (ZBG) in both molecules, anchoring them to the catalytic 

ion within the CA active site. The differentiation lies entirely in the "tail" extending toward the rim of the active site.
The Non-Acetylated Form: AEBS

The primary amine of1 possesses a pKa of ~10.16. Consequently, at a physiological pH of 7.4, the amine exists almost exclusively in a protonated, cationic state (


).
  • Causality: This high polarity restricts passive diffusion across lipid bilayers. In terms of pharmacodynamics, the positively charged tail favors strong hydrogen bonding with the hydrophilic residues located in the outer rim of the ubiquitous, off-target cytosolic isoform, hCA II.

The N-Acetylated Form: N-Ac-AEBS

N-acetylation converts the basic primary amine into a neutral acetamide, yielding 2.

  • Causality: This transformation neutralizes the charge at physiological pH, significantly increasing the molecule's lipophilicity. The neutral acetamide dramatically improves membrane permeability via passive diffusion. Furthermore, because the CA active site is amphiphilic, the bulky, neutral acetyl group interacts more favorably with the hydrophobic half of the active site. This hydrophobic region is more prominent in the tumor-associated transmembrane isoform hCA IX, thereby shifting the selectivity profile away from hCA II and enhancing its3.

SAR_Logic A AEBS (Primary Amine) B N-Acetylation (Neutralization) A->B D Protonated at pH 7.4 Low Permeability A->D C N-Ac-AEBS (Acetamide) B->C E Neutral at pH 7.4 High Permeability C->E F CA II Preference (Hydrophilic Tail) D->F G CA IX Preference (Hydrophobic Tail) E->G

Logic flow of structural modification and its effect on CA isoform selectivity.

Quantitative Data Presentation

The table below summarizes the comparative physicochemical parameters and representative inhibition constants (


) for both compounds, demonstrating the shift in isoform selectivity driven by the tail modification.
Parameter4-(2-Aminoethyl)benzenesulfonamide (AEBS)N-Ac-AEBS (Acetylated Derivative)
CAS Number 35303-76-541472-49-5
Molecular Weight 200.26 g/mol 242.29 g/mol
Tail Functional Group Primary Aliphatic AmineAcetamide
pKa (Tail) ~ 10.16Non-ionizable at physiological pH
Charge at pH 7.4 Cationic (+1)Neutral (0)
LogP (Predicted) -3.10-0.68
Representative

(hCA II)
~ 10 - 25 nM (Highly active)~ 80 - 150 nM (Reduced affinity)
Representative

(hCA IX)
~ 40 - 100 nM~ 10 - 30 nM (Enhanced affinity)
Primary Application Sulfonylurea precursor, general CAITarget-selective CA IX probe

(Note:


 values are representative ranges derived from standard 4.)

Self-Validating Experimental Protocols

To objectively compare these two compounds, researchers must employ orthogonal assays that validate both the biochemical affinity and the functional cellular permeability.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Kinetics)

Causality & Rationale: Carbonic anhydrase catalyzes the hydration of


 so rapidly that standard steady-state spectrophotometry cannot capture the initial velocity. Stopped-flow kinetics, which measures the pH-dependent color change of an indicator within milliseconds, is mandatory for accurate 

determination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of AEBS and N-Ac-AEBS in DMSO. Dilute these in the assay buffer (20 mM HEPES, pH 7.4, containing 0.1 M

    
     to maintain constant ionic strength).
    
  • E-I Complex Incubation: Incubate recombinant hCA II or hCA IX (10-50 nM) with varying concentrations of the inhibitors for 15 minutes at 20°C. Self-Validation: This pre-incubation ensures the Enzyme-Inhibitor (E-I) complex reaches thermodynamic equilibrium before the reaction begins.

  • Rapid Mixing: Using a stopped-flow instrument, rapidly mix the E-I solution 1:1 with

    
    -saturated water (yielding 10-50 mM 
    
    
    
    in the final mixture).
  • Spectrophotometric Detection: Monitor the decrease in absorbance at 400 nm (using Phenol Red as the pH indicator) over a 5-10 second window to capture the rapid acidification.

  • Kinetic Analysis: Calculate the initial velocity of the pH drop. Derive the

    
     using the Cheng-Prusoff equation. Self-Validation: The uncatalyzed 
    
    
    
    hydration rate must be measured as a blank and subtracted from all test measurements to isolate enzyme-specific kinetics.

Assay_Workflow Step1 Enzyme + Inhibitor Preparation (Incubation for E-I complex) Step2 Rapid Mixing (Stopped-Flow) with CO2 saturated buffer Step1->Step2 Step3 Spectrophotometric Detection (Phenol Red pH Indicator) Step2->Step3 Step4 Kinetic Data Extraction (Calculate Initial Velocity) Step3->Step4 Step5 Dixon Plot / Cheng-Prusoff (Determine Ki) Step4->Step5

Step-by-step workflow of the Stopped-Flow Carbonic Anhydrase Inhibition Assay.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Rationale: To definitively prove that N-acetylation functionally improves passive diffusion due to charge neutralization, a lipid-bilayer simulation is required.

Step-by-Step Methodology:

  • Donor Compartment Setup: Add 300 µL of 50 µM inhibitor solution (in PBS, pH 7.4) to the donor wells of a 96-well PAMPA plate.

  • Membrane Coating: Coat the PVDF filter membrane (0.45 µm pore size) with a 1% solution of lecithin in dodecane to simulate a biological lipid bilayer.

  • Acceptor Compartment Setup: Add 300 µL of pure PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 16 hours in a humidified chamber to prevent evaporation.

  • Quantification & Validation: Separate the plates and quantify the concentration of the compound in both compartments using LC-MS/MS. Calculate the effective permeability (

    
    ). Self-Validation: Include a highly permeable control (e.g., verapamil); the control must yield a 
    
    
    
    cm/s to validate membrane integrity. N-Ac-AEBS should demonstrate a significantly higher
    
    
    than the protonated AEBS.

References

  • Title: Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide | PDF | Filtration | Sodium Hydroxide Source: Scribd URL: [Link]

  • Title: Full article: Assessment of the antiproliferative and apoptotic roles of sulfonamide carbonic anhydrase IX inhibitors in HeLa cancer cell line Source: Taylor & Francis Online URL: [Link]

Sources

Validation

Validating the Purity of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide: A Comparative Analytical Guide

Executive Summary: The "Gatekeeper" Intermediate N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (CAS: 41472-49-5), also known as -(4-sulfamoylphenethyl)acetamide, is a critical "gatekeeper" intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gatekeeper" Intermediate

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (CAS: 41472-49-5), also known as


-(4-sulfamoylphenethyl)acetamide, is a critical "gatekeeper" intermediate in the synthesis of second-generation sulfonylurea antidiabetics (e.g., Glipizide, Glibenclamide). Its purity directly dictates the yield and safety profile of the final pharmaceutical active ingredient (API).

In industrial synthesis, this compound represents the protected sulfonamide stage —obtained via the chlorosulfonation of


-phenethylacetamide followed by ammonolysis. The "Acetyl-Protection" strategy is superior to direct sulfonamide synthesis but introduces specific impurity risks:
  • Regioisomers: Ortho-substitution (

    
    -sulfamoyl isomer).
    
  • Hydrolysis Products: Premature deacetylation yielding 4-(2-aminoethyl)benzenesulfonamide.

  • Process Residuals: Unreacted sulfonyl chlorides or sulfonic acids.

This guide compares analytical methodologies for validating this compound, contrasting Standard HPLC-UV against High-Resolution LC-MS and Quantitative NMR (qNMR) , and evaluates the downstream performance impact of purity grades.

Comparative Analysis: Validation Methodologies

To ensure scientific integrity, we compare three validation tiers. While HPLC-UV is the industry standard for routine QC, it often fails to detect co-eluting isomers or inorganic salts that qNMR can quantify.

Table 1: Comparative Performance of Analytical Techniques
FeatureMethod A: RP-HPLC (UV) Method B: LC-MS/MS Method C: qNMR (

H)
Primary Utility Routine Purity % (Area Normalization)Trace Impurity ID & Genotoxic ScreeningAbsolute Purity (Mass Balance)
Sensitivity Moderate (

)
High (

ppm)
Low (

)
Specificity Medium (Risk of co-elution)Excellent (Mass discrimination)Excellent (Structural certainty)
Blind Spots Inorganic salts, solvent peaksIon suppression effectsTrace impurities overlapping with solvent
Throughput High (20-30 min/run)MediumLow (Expert analysis required)
Cost Efficiency Best Low (High CapEx)Medium

Expert Insight: For N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, HPLC-UV at 254 nm is sufficient for "Technical Grade" (>95%). However, for "Pharma Grade" (>98%) intended for API synthesis, LC-MS is mandatory to rule out the ortho-isomer, which has a similar retention time but distinct fragmentation pattern.

Impurity Profiling & Synthesis Logic

Understanding the synthesis pathway is the only way to predict impurities. The diagram below maps the "Acetyl-Protection" route and the origin of critical contaminants.

Diagram 1: Synthesis Pathway & Impurity Origins

SynthesisPathway Start N-Phenethylacetamide (Starting Material) Step1 Chlorosulfonation (ClSO3H) Start->Step1 Inter Sulfonyl Chloride Intermediate Step1->Inter Main Route Impurity1 Impurity A: Ortho-Isomer Step1->Impurity1 Regio-error (Ortho) Step2 Ammonolysis (NH3) Inter->Step2 Product TARGET: N-Acetyl-4-(2-aminoethyl)- benzenesulfonamide Step2->Product Yield >85% Impurity2 Impurity B: Deacetylated Amine Product->Impurity2 Hydrolysis (pH > 10)

Caption: The synthesis flow showing the critical branching points where regioisomers (Impurity A) and hydrolysis byproducts (Impurity B) are generated.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Fidelity HPLC Validation

This protocol uses a "Gradient Stress Test" designed to separate the ortho-isomer from the para-product.

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .

Method Parameters:

  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Sulfonamide 
    
    
    
    -
    
    
    transition).
  • Gradient:

    • 0-5 min: 95% A (Equilibration)

    • 5-20 min: 95%

      
       40% A (Linear Ramp)
      
    • 20-25 min: 40% A (Wash)

  • Acceptance Criteria: Main peak retention time ~

    
    . Resolution (
    
    
    
    ) between main peak and nearest impurity
    
    
    .
Protocol B: Structural Confirmation via H-NMR

NMR provides the "fingerprint" validation that HPLC cannot.

Sample Prep: Dissolve


 in 

DMSO-

. Key Signals (Validation Checkpoints):
  • 
     1.78 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    ). Absence indicates deacetylation.
  • 
     2.76 (t) & 3.25 (q) ppm:  Ethyl chain (
    
    
    
    ).
  • 
     7.28 ppm (s, 2H):  Sulfonamide protons (
    
    
    
    ). Exchangeable with
    
    
    .
  • 
     7.40 & 7.75 ppm (d, 4H):  Para-substituted aromatic system (
    
    
    
    pattern). Split peaks indicate ortho-isomer contamination.

Performance Data: Purity vs. Downstream Yield

We compared two grades of synthesized intermediate in the subsequent hydrolysis step (conversion to the free amine drug precursor).

Experiment: Hydrolysis of


 of N-Acetyl-intermediate using 

at

for 2 hours.
Precursor GradePurity (HPLC)Impurity ProfileHydrolysis Yield (Isolated)Product Color
Grade A (Recrystallized)


Ortho-isomer

White Crystalline
Grade B (Crude Precipitate)


Salts,

Ortho

Off-white / Yellow

Decision Framework: The Validation Workflow

Use this logic gate to determine the appropriate validation level for your batch.

Diagram 2: Validation Logic Tree

ValidationLogic Batch Synthesized Batch (Crude) Visual Visual Check: White Powder? Batch->Visual HPLC Run HPLC-UV (Protocol A) Visual->HPLC Pass Recryst Recrystallize (EtOH/H2O) Visual->Recryst Fail (Yellow) Decision Purity > 98%? HPLC->Decision Decision->Recryst No Advanced Advanced Check: qNMR or LC-MS Decision->Advanced Yes Recryst->HPLC Retest Release RELEASE FOR SYNTHESIS Advanced->Release Structure Confirmed

Caption: A systematic workflow to ensure only material meeting the >98% purity threshold proceeds to downstream processing.

References

  • BenchChem. (2025).[1] A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Retrieved from

  • SIELC Technologies. (2023). HPLC Method for Analysis of 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from

  • Sriram Chem. (2024).[2] N-Acetyl-4-(2-Aminoethyl)-Benzenesulfonamide Reference Standard Specifications. Retrieved from

  • CymitQuimica. (2024).[3] Product Data Sheet: N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide (CAS 41472-49-5).[3][4] Retrieved from

  • Walailak University. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. Trends in Sciences. Retrieved from

Sources

Comparative

biological activity comparison between N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide and glibenclamide

Executive Summary: The Pharmacophore Switch This guide analyzes the distinct biological activities of Glibenclamide (a second-generation sulfonylurea) and its structural precursor/analog, N-Acetyl-4-(2-aminoethyl)-benzen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Switch

This guide analyzes the distinct biological activities of Glibenclamide (a second-generation sulfonylurea) and its structural precursor/analog, N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (hereafter referred to as NA-ABS ).

While structurally related, these two compounds represent a classic case of pharmacophore divergence in medicinal chemistry. The chemical derivatization of the sulfonamide moiety shifts the biological target from a ubiquitous enzyme (Carbonic Anhydrase) to a specific membrane receptor (SUR1).

  • Glibenclamide: A potent

    
     channel blocker  used for Type 2 Diabetes. It possesses a substituted sulfonylurea group, rendering it inactive against Carbonic Anhydrase but highly active on the Sulfonylurea Receptor 1 (SUR1).
    
  • NA-ABS: A Carbonic Anhydrase Inhibitor (CAI) and key synthetic intermediate. It possesses a free primary sulfonamide group (

    
    ), the essential pharmacophore for zinc binding in Carbonic Anhydrase, but lacks the urea bridge required for SUR1 affinity.
    

Structural & Mechanistic Comparison

The biological divergence stems from a single critical modification at the sulfonamide nitrogen.

Chemical Structure Analysis
FeatureGlibenclamideN-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (NA-ABS)
CAS Number 10238-21-841472-49-5
Core Scaffold BenzenesulfonylureaBenzenesulfonamide
Key Moiety Sulfonylurea Bridge (

)
Free Sulfonamide (

)
Lipophilic Tail Cyclohexyl ring (Site A binding)Acetyl group (Minimal lipophilicity)
Primary Target SUR1 Subunit of

Channel
Carbonic Anhydrase (CA) Isoforms
Mechanism Membrane DepolarizationZinc Ion Chelation
Mechanism of Action Pathways

Glibenclamide (Insulin Secretagogue): Glibenclamide binds to the SUR1 subunit of the ATP-sensitive potassium channel (


) in pancreatic 

-cells. This binding closes the channel, preventing

efflux, which depolarizes the membrane. Voltage-dependent calcium channels (VDCC) open, triggering

influx and subsequent insulin exocytosis.

NA-ABS (Enzyme Inhibition): NA-ABS functions as a classic sulfonamide inhibitor. The ionized nitrogen of the unsubstituted sulfonamide group (


) coordinates directly with the catalytic 

ion in the active site of Carbonic Anhydrase, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of

.
Visualization of Signaling Pathways

BioactivityPathways Glib Glibenclamide SUR1 SUR1 Receptor (Pancreatic Beta Cell) Glib->SUR1 High Affinity (nM) CA Carbonic Anhydrase (Cytosolic/Membrane) Glib->CA Inactive (Steric Hindrance) NAABS NA-ABS (Free Sulfonamide) NAABS->SUR1 Inactive (Lacks Urea Bridge) NAABS->CA Direct Inhibition (nM-µM) KATP Block K_ATP Channel SUR1->KATP Closes ZnBind Bind Catalytic Zn2+ CA->ZnBind Depol Membrane Depolarization KATP->Depol CaInflux Ca2+ Influx (via VDCC) Depol->CaInflux Insulin Insulin Secretion CaInflux->Insulin NoHydration Block CO2 Hydration ZnBind->NoHydration pHReg Altered pH Regulation NoHydration->pHReg

Figure 1: Divergent signaling pathways. Glibenclamide targets membrane excitability via SUR1, while NA-ABS targets enzymatic catalysis via Carbonic Anhydrase.

Comparative Biological Data[1][2]

The following data consolidates experimental findings from structure-activity relationship (SAR) studies of sulfonamides and sulfonylureas.

Potency Profile ( / )
Assay TargetGlibenclamide ActivityNA-ABS ActivityInterpretation
SUR1 (

)


(Inactive)
The sulfonylurea bridge and lipophilic cyclohexyl group are essential for SUR1 binding [1][2]. NA-ABS lacks these, rendering it inactive.
Carbonic Anhydrase II (hCA II)

(Inactive)

Substitution on the sulfonamide nitrogen (as in Glibenclamide) abolishes Zinc binding. NA-ABS retains the free

required for inhibition [3][4].
Insulin Secretion Stimulates at nM range No Effect Glibenclamide is a potent secretagogue; NA-ABS does not trigger the depolarization cascade.
Selectivity & Toxicology
  • Glibenclamide: Highly selective for SUR1 but can cause hypoglycemia due to potent insulin release. Long-term use may cause

    
    -cell exhaustion.
    
  • NA-ABS: As a sulfonamide, it carries a risk of hypersensitivity reactions (sulfa allergy). Its CA inhibition can lead to systemic acidosis or diuretic effects if systemic exposure is high, though it is primarily an intermediate [5].

Experimental Protocols

To validate the activity differences described above, the following standardized protocols are recommended.

Protocol A: Insulin Secretion Assay (Validating Glibenclamide Activity)

Objective: Quantify the insulinotropic effect of Glibenclamide vs. NA-ABS in INS-1E


-cells.
  • Cell Culture: Seed INS-1E cells (

    
     cells/well) in 96-well plates using RPMI-1640 medium. Culture for 48h.
    
  • Starvation: Wash cells with Krebs-Ringer Bicarbonate buffer (KRB) containing 2.8 mM glucose. Incubate for 1h to establish basal insulin release.

  • Treatment:

    • Group A (Control): KRB + DMSO (0.1%).

    • Group B (Glibenclamide): KRB + 100 nM Glibenclamide.

    • Group C (NA-ABS): KRB + 100 nM NA-ABS.

    • Note: Perform all treatments in the presence of stimulatory glucose (16.7 mM) if testing potentiation, or basal glucose (2.8 mM) if testing direct closure.

  • Incubation: Incubate for 1 hour at 37°C.

  • Quantification: Collect supernatant. Measure insulin concentration using a rat insulin ELISA kit.

  • Expected Result: Glibenclamide induces a 2-5 fold increase in insulin secretion. NA-ABS shows levels comparable to Control.

Protocol B: Carbonic Anhydrase Esterase Assay (Validating NA-ABS Activity)

Objective: Determine the inhibitory constant (


) against hCA II using a colorimetric rate assay.
  • Reagents:

    • Enzyme: Purified human Carbonic Anhydrase II (hCA II).

    • Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM in acetonitrile.

    • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Preparation:

    • Prepare serial dilutions of NA-ABS and Glibenclamide (

      
       M to 
      
      
      
      M).
  • Reaction:

    • Add 100

      
      L buffer and 20 
      
      
      
      L enzyme solution to a quartz cuvette.
    • Add 10

      
      L of inhibitor solution. Incubate for 5 mins at 25°C.
      
    • Initiate reaction with 10

      
      L of 4-NPA substrate.
      
  • Measurement: Monitor the formation of 4-nitrophenolate ion by absorbance at 400 nm for 3 minutes (linear phase).

  • Analysis: Calculate % Inhibition

    
    . Fit data to the Cheng-Prusoff equation to determine 
    
    
    
    .
  • Expected Result: NA-ABS inhibits hCA II (

    
     in nanomolar range). Glibenclamide shows no significant inhibition (
    
    
    
    ).

Conclusion for Researchers

For drug development professionals, the distinction between Glibenclamide and NA-ABS illustrates the critical importance of the N-substitution on the sulfonamide pharmacophore:

  • Synthesis Control: NA-ABS is a precursor. Its presence in a final Glibenclamide batch represents an impurity (Impurity A) that lacks antidiabetic efficacy but introduces off-target CA inhibition risks.

  • Target Design: To design a SUR1 ligand, the urea linker and a lipophilic tail (like the cyclohexyl group) are non-negotiable. To design a CA inhibitor, the unsubstituted sulfonamide must be preserved.

References

  • Proks, P., et al. (2002). "Molecular basis of sulfonylurea binding to the SUR1 subunit of the KATP channel." Journal of Physiology. Link

  • Gribble, F. M., & Reimann, F. (2003). "Sulfonylurea action revisited: the post-cloning era." Diabetologia. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • PubChem. (2023). "Compound Summary: N-[2-(4-sulfamoylphenyl)ethyl]acetamide (CAS 41472-49-5)."[1] National Library of Medicine. Link

  • BenchChem. (2025). "Biological activity of N-[4-(dimethylamino)phenyl]acetamide and its derivatives." BenchChem Technical Guides. Link

Sources

Validation

A Comparative Guide to the Structural Confirmation of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide using NMR and Mass Spectrometry

This guide provides an in-depth analysis of the orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive structural elucidation of N-Acetyl-4-(2-aminoet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive structural elucidation of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide. We will explore the theoretical underpinnings of these methods, present detailed experimental protocols, and interpret the resulting data to provide a comprehensive and self-validating confirmation of the target molecule's structure. This document is intended for researchers and scientists in the fields of medicinal chemistry, analytical chemistry, and drug development.

Introduction: The Imperative of Orthogonal Structural Verification

In the synthesis of novel chemical entities, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, a sulfonamide derivative, possesses distinct structural motifs that are amenable to characterization by multiple analytical techniques. Relying on a single analytical method can lead to ambiguity. For instance, while Mass Spectrometry can confirm the molecular weight and elemental composition, it provides limited information about the specific arrangement of atoms. Conversely, NMR spectroscopy excels at mapping the connectivity of atoms but is less sensitive than MS. Therefore, the use of orthogonal techniques—methods that rely on different physical principles—is essential for a comprehensive and unambiguous structural assignment.

This guide will compare and contrast the data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to build a cohesive and self-validating case for the structure of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide.

Experimental Design and Rationale

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise arrangement and connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the molecular structure.

G A Sample Preparation: Dissolve ~5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6). Add internal standard (e.g., TMS). B NMR Spectrometer Setup: Tune and shim the instrument. Set acquisition parameters (pulse sequence, number of scans). A->B C Data Acquisition: Acquire 1D spectra (¹H, ¹³C). Acquire 2D spectra (e.g., COSY, HSQC) if needed for complex structures. B->C D Data Processing: Fourier transform the FID. Phase and baseline correct the spectrum. Calibrate the chemical shift axis. C->D E Spectral Interpretation: Analyze chemical shifts, coupling constants, and integration. Assign signals to specific nuclei in the molecule. D->E

Caption: A generalized workflow for NMR data acquisition and analysis.

Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, we anticipate the following signals:

Table 1: Predicted ¹H NMR Data for N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide in DMSO-d₆

SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
a~7.8Doublet2HAr-H (ortho to SO₂NH₂)The strong electron-withdrawing effect of the sulfonamide group deshields these aromatic protons significantly.
b~7.4Doublet2HAr-H (meta to SO₂NH₂)These aromatic protons are less deshielded than those ortho to the sulfonamide.
c~7.2Singlet (broad)2HSO₂NH₂The protons on the sulfonamide nitrogen are acidic and often appear as a broad singlet. Their chemical shift can be concentration-dependent.
d~7.9Triplet (broad)1HNHCOCH₃The amide proton is coupled to the adjacent CH₂ group and often appears as a broad triplet due to quadrupolar coupling and exchange.
e~3.2Quartet2HCH₂NHThis methylene group is adjacent to the amide nitrogen and another methylene group, leading to a quartet.
f~2.7Triplet2HArCH₂This methylene group is adjacent to the aromatic ring and the other methylene group, resulting in a triplet.
g~1.8Singlet3HCOCH₃The methyl protons of the acetyl group are in a relatively shielded environment and appear as a sharp singlet.

Carbon-13 NMR provides information about the number of unique carbon atoms in a molecule and their chemical environment.

Table 2: Predicted ¹³C NMR Data for N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide in DMSO-d₆

SignalChemical Shift (δ, ppm) (Predicted)AssignmentRationale
1~169C=OThe carbonyl carbon of the amide is highly deshielded.
2~144Ar-C (ipso to SO₂NH₂)The carbon directly attached to the sulfonamide group is deshielded.
3~142Ar-C (ipso to CH₂CH₂NH)The carbon directly attached to the ethylamino chain is also deshielded.
4~129Ar-CH (meta to SO₂NH₂)Aromatic CH carbons typically appear in this region.
5~126Ar-CH (ortho to SO₂NH₂)Aromatic CH carbons typically appear in this region.
6~42CH₂NHThe carbon adjacent to the nitrogen is more deshielded than the other methylene carbon.
7~35ArCH₂The carbon adjacent to the aromatic ring.
8~23COCH₃The methyl carbon of the acetyl group is relatively shielded.
Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of a molecule, providing strong evidence for its chemical formula.

G A Sample Preparation: Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile). B Infusion and Ionization: Infuse the sample solution into the mass spectrometer. Ionize the molecules using an appropriate technique (e.g., ESI). A->B C Mass Analysis: Separate the ions based on their mass-to-charge ratio in the mass analyzer (e.g., TOF, Orbitrap). B->C D Detection: Detect the ions to generate a mass spectrum. C->D E Data Interpretation: Determine the m/z of the molecular ion. Compare the measured mass with the calculated mass to confirm the elemental composition. D->E

Caption: A generalized workflow for mass spectrometry data acquisition and analysis.

For N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide (C₁₀H₁₄N₂O₃S), the expected exact mass can be calculated.

Table 3: Predicted HRMS Data for N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide

IonChemical FormulaCalculated Exact MassObserved m/z (Predicted)
[M+H]⁺C₁₀H₁₅N₂O₃S⁺243.0798~243.0800
[M+Na]⁺C₁₀H₁₄N₂O₃SNa⁺265.0617~265.0620

The observation of ions corresponding to these calculated exact masses within a narrow mass tolerance (e.g., < 5 ppm) provides strong evidence for the proposed elemental composition.

Comparison of Techniques and Data Integration

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Connectivity of atoms, stereochemistry, dynamic processes.Molecular weight, elemental composition, fragmentation patterns.
Sensitivity Lower (mg to µg range)Higher (ng to fg range)
Sample State SolutionSolid, liquid, or gas (after ionization)
Primary Strength Unambiguous structure elucidation of isomers.High accuracy mass measurement and formula determination.

The true power of these techniques lies in their combined application. HRMS confirms the elemental formula C₁₀H₁₄N₂O₃S. Subsequently, ¹H and ¹³C NMR spectroscopy provide the specific arrangement of these atoms, confirming the presence of the p-substituted benzene ring, the sulfonamide group, and the N-acetylethylamino side chain. The combination of these orthogonal data sets leaves no room for ambiguity regarding the structure of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide.

Conclusion

The structural confirmation of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is robustly achieved through the synergistic use of NMR spectroscopy and Mass Spectrometry. HRMS provides the high-accuracy molecular formula, while ¹H and ¹³C NMR experiments reveal the precise atomic connectivity. This dual approach exemplifies a best-practice workflow in chemical analysis, ensuring the integrity and validity of the synthesized compound for any subsequent research or development activities. The presented guide provides the foundational data and rationale for researchers to confidently verify the structure of this and related molecules.

References

  • Spectrometric Identification of Organic Compounds, 9th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). John Wiley & Sons. [Link]

  • Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]

  • High-Resolution Mass Spectrometry and its Application in Drug Metabolite Identification. Jia, L., & Liu, X. (2007). Current Drug Metabolism. [Link]

Comparative

A Senior Application Scientist's Guide to Comparative Docking of Sulfonamide Derivatives with Carbonic Anhydrase

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of sulfonamide derivatives against carbonic anhydrase (CA) isozymes. We will move beyond a simple s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies of sulfonamide derivatives against carbonic anhydrase (CA) isozymes. We will move beyond a simple step-by-step list to explore the causality behind experimental choices, ensuring a robust and self-validating workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for inhibitor screening and optimization.

Introduction: The Significance of Carbonic Anhydrase and Its Inhibition

Carbonic anhydrase (CA) is a ubiquitous metalloenzyme that catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This reaction is fundamental to numerous physiological processes, including pH regulation, fluid balance, respiration, and CO2 transport.[3][4] In humans, at least 14 different CA isoforms have been identified, each with a specific tissue distribution and physiological role.[4] The active site of most CAs features a zinc ion, which is crucial for its catalytic activity.[5]

The physiological importance of CAs makes them a significant drug target. Dysregulation of CA activity is implicated in various pathologies, including glaucoma, edema, and certain types of cancer.[3][6] Sulfonamides (R-SO2NH2) and their related isosteres are the most prominent class of CA inhibitors (CAIs).[6][7] These compounds typically function by coordinating with the active site zinc ion, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic function.[1][7]

Given the existence of multiple CA isoforms, the development of isoform-selective inhibitors is a primary goal in drug discovery to minimize off-target effects.[8] Molecular docking has become an indispensable computational tool for predicting the binding modes and affinities of small molecules to protein targets, making it ideal for screening libraries of sulfonamide derivatives and rationalizing isoform selectivity.[9][10] This guide will compare two widely used docking programs, AutoDock Vina and Glide, to illustrate a robust comparative workflow.

The Rationale of Molecular Docking: A Predictive Framework

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][11] The process involves two main components: a search algorithm and a scoring function.

  • Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the protein, generating a variety of possible binding poses.

  • Scoring Function: This component estimates the binding affinity for each generated pose. The result is typically given as a score (e.g., kcal/mol), where a more negative value indicates a more favorable, stronger binding interaction.[12][13]

The primary outputs of a docking experiment are the binding affinity (or docking score) and the predicted binding pose.[14] An additional critical metric, especially for validating a docking protocol, is the Root-Mean-Square Deviation (RMSD). RMSD measures the average distance between the atoms of a docked ligand pose and a reference (e.g., crystallographic) pose. An RMSD value below 2.0 Å is generally considered a successful prediction, indicating the protocol can reliably reproduce the known binding mode.[13]

A Validated Workflow for Comparative Docking Studies

A rigorous and reproducible docking study hinges on careful preparation of the receptor and ligand molecules and a well-defined protocol. This section details a self-validating workflow for comparing the performance of AutoDock Vina and Glide.

Experimental Workflow Overview

The following diagram outlines the complete workflow, from initial structure preparation to final comparative analysis. This dual-pathway approach ensures that each software is evaluated on its own merits using a standardized and well-prepared set of molecular inputs.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Analysis cluster_vina AutoDock Vina Workflow cluster_glide Glide (Schrödinger) Workflow PDB 1. Select Target PDB Structure (e.g., hCA II - PDB: 3K34) PrepProt 2. Prepare Protein - Remove water & co-solvents - Add hydrogens - Assign partial charges PDB->PrepProt PrepLig 3. Prepare Ligands - Draw Sulfonamide Derivatives - Generate 3D coordinates - Assign charges & rotatable bonds Vina_Grid 4a. Define Search Space (Grid Box Generation) PrepProt->Vina_Grid Glide_Grid 4b. Define Search Space (Receptor Grid Generation) PrepProt->Glide_Grid Vina_Run 5a. Run Docking (Vina Algorithm) PrepLig->Vina_Run Glide_Run 5b. Run Docking (Glide Algorithm - SP/XP) PrepLig->Glide_Run Vina_Grid->Vina_Run Vina_Results 6a. Analyze Vina Results - Binding Affinity - RMSD (if applicable) - Binding Poses Vina_Run->Vina_Results Compare 7. Comparative Analysis - Compare scores & poses - Evaluate software performance - Correlate with experimental data Vina_Results->Compare Glide_Grid->Glide_Run Glide_Results 6b. Analyze Glide Results - GlideScore - RMSD (if applicable) - Binding Poses Glide_Run->Glide_Results Glide_Results->Compare

Caption: Comparative molecular docking workflow.

Detailed Step-by-Step Protocol

PART A: Protein Preparation

  • Obtain Receptor Structure: Download the crystal structure of a human carbonic anhydrase isoform complexed with a sulfonamide inhibitor from the Protein Data Bank (RCSB PDB). For this guide, we will use human carbonic anhydrase II (hCA II) in complex with a sulfonamide inhibitor (PDB ID: 3K34).[15] This co-crystallized ligand will serve as our reference for validation.

  • Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., UCSF Chimera, Schrödinger Maestro, BIOVIA Discovery Studio). Remove all non-essential molecules, including water, co-solvents, and any duplicate protein chains.[16] The rationale here is that docking algorithms typically do not handle solvent effects explicitly, and their presence can interfere with the process. Retaining crystallographic waters that mediate key interactions is an advanced technique not covered here.[17]

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are usually not resolved in X-ray crystal structures. Ensure correct protonation states for titratable residues (like Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This step is critical as hydrogen bonds are a major component of protein-ligand interactions.[17] Assign partial atomic charges using a standard force field (e.g., AMBER, OPLS). The docking software uses these charges to calculate electrostatic interactions.

PART B: Ligand Preparation

  • Reference Ligand Extraction: Extract the co-crystallized sulfonamide inhibitor from the cleaned PDB file (3K34) and save it as a separate file. This will be used to validate the docking protocol.

  • Prepare Derivative Library: Sketch the sulfonamide derivatives to be studied using a 2D chemical drawing tool (e.g., ChemDraw, MarvinSketch). Convert these 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94). This provides a low-energy starting conformation for the ligand.

  • Charge and Bond Definition: As with the protein, assign partial charges to all ligand atoms. Define rotatable bonds within the ligands. This allows for ligand flexibility during the docking process, which is a key feature of modern docking software.[18]

PART C: Protocol Validation (Re-docking)

  • Objective: To confirm that the chosen software and settings can accurately reproduce the experimentally observed binding pose.

  • Define the Binding Site: Using the prepared protein structure, define the search space for docking. This is typically a cube (a "grid box") centered on the position of the reference ligand.[18][19] The size of the box should be large enough to accommodate the ligand and allow for some rotational and translational freedom, but not so large as to unnecessarily increase computation time.

  • Execute Re-docking: Dock the extracted reference ligand back into the defined binding site of its own protein structure.

  • Analyze RMSD: Superimpose the top-scoring docked pose with the original crystal pose and calculate the heavy-atom RMSD. If the RMSD is < 2.0 Å, the protocol is considered validated and can be reliably applied to screen the other derivatives.[13]

PART D: Comparative Docking and Analysis

  • Execute Docking for Derivatives: Using the validated protocol, dock the entire library of prepared sulfonamide derivatives into the hCA II active site using both AutoDock Vina and Glide.

  • Data Collation: For each ligand and each software, record the docking score (Binding Affinity for Vina, GlideScore for Glide) and analyze the top-scoring binding pose.[12]

  • Interaction Analysis: Visualize the top-ranked poses for the most promising candidates. Identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and the crucial coordination of the sulfonamide group with the active site zinc ion.[13]

  • Comparative Evaluation: Compare the docking scores and predicted binding poses obtained from both AutoDock Vina and Glide. Note any significant differences in ligand ranking or predicted interactions.

Software Comparison: AutoDock Vina vs. Glide

The choice of docking software can significantly influence the outcome of a study.[10] Here, we compare two popular programs with different underlying philosophies.

FeatureAutoDock VinaGlide (Schrödinger)
Availability Open-source and freely available for academic use.[20]Commercial software, part of the Schrödinger suite.[20]
Core Algorithm Uses a machine-learning-inspired approach with an empirical scoring function. It employs a Broyden-Fletcher-Goldfarb-Shanno (BFGS) method for local optimization.[20]Uses a hierarchical search methodology. It creates a grid-based representation of the receptor's properties (e.g., electrostatic potential, hydrogen bonding propensity) to rapidly evaluate ligand poses.[20][21]
Flexibility Treats the ligand as flexible and the receptor as rigid by default.[22]Offers different precision modes (SP - Standard Precision, XP - Extra Precision) that allow for increasing levels of ligand and limited receptor flexibility.[23]
Typical Use Case Widely used in academic research for virtual screening and binding mode prediction due to its accessibility and good balance of speed and accuracy.[20]Extensively used in the pharmaceutical industry for its high accuracy, robust validation, and integration into a larger drug discovery software ecosystem.[24]

Causality Behind Choices: A research lab with limited funding might choose AutoDock Vina for its cost-effectiveness in performing large-scale virtual screens. Conversely, a pharmaceutical company might invest in Glide for its perceived higher accuracy in lead optimization, where precise prediction of binding interactions is paramount.[20][22] A comparative study using both can provide a more comprehensive view, with Vina offering a broad screen and Glide providing a more refined analysis of top candidates.

Interpreting the Data: A Comparative Analysis

After running the docking experiments, the quantitative data must be systematically organized and analyzed. The table below presents a hypothetical dataset for three sulfonamide derivatives docked into two CA isozymes (the target hCA II and an off-target isoform, hCA I) using both programs.

LigandTarget IsozymeAutoDock Vina Binding Affinity (kcal/mol)GlideScore (kcal/mol)Predicted RMSD from Reference (Å)
Acetazolamide (Reference) hCA II-8.5-9.20.85
Derivative 1 hCA II-9.1-10.1N/A
Derivative 2 hCA II-7.8-8.5N/A
Derivative 3 hCA II-9.5-10.8N/A
Derivative 1 hCA I-7.2-7.5N/A
Derivative 2 hCA I-7.5-7.9N/A
Derivative 3 hCA I-8.0-8.4N/A

Analysis of Results:

  • Protocol Validation: The reference ligand, Acetazolamide, shows an RMSD of 0.85 Å, which is well below the 2.0 Å threshold. This validates our docking setup for hCA II.

  • Potency Ranking: Both AutoDock Vina and Glide predict a similar potency ranking for hCA II: Derivative 3 > Derivative 1 > Derivative 2. The more negative scores for Derivative 3 suggest it is the most potent inhibitor for the target isozyme.[12]

  • Isoform Selectivity: To estimate selectivity for hCA II over hCA I, we can compare the scores. Derivative 1 shows the largest difference in scores between hCA II (-9.1) and hCA I (-7.2) in the Vina results. Glide shows a similar trend. This suggests Derivative 1 may have the best selectivity profile among the three.

  • Software Concordance: While the absolute values of the scores differ (as expected from different scoring functions), the relative ranking of the compounds is consistent between both programs.[22] This consistency increases confidence in the predictive model.

Visualizing Key Molecular Interactions

The ultimate goal of docking is to understand the structural basis of inhibition. A diagram of the key interactions provides invaluable insight. The sulfonamide moiety is the critical "zinc-binding group" (ZBG).

The diagram below illustrates the canonical binding mode of a sulfonamide inhibitor within the active site of carbonic anhydrase.

G cluster_site hCA II Active Site cluster_ligand Sulfonamide Inhibitor ZN Zn(II) Ion HIS94 His94 ZN->HIS94 Coordination HIS96 His96 ZN->HIS96 HIS119 His119 ZN->HIS119 SO2NH2 Sulfonamide Group (-SO2NH-) ZN->SO2NH2 Coordination THR199 Thr199 GLU106 Glu106 SO2NH2->THR199 H-Bond SO2NH2->GLU106 H-Bond R_group Aromatic Ring (R) R_group->THR199 Hydrophobic Interaction

Caption: Key interactions of a sulfonamide inhibitor in the hCA active site.

This binding mode is characterized by:

  • Zinc Coordination: The deprotonated nitrogen atom of the sulfonamide group forms a coordinate bond with the catalytic Zn(II) ion, which is the primary anchor for these inhibitors.[25]

  • Hydrogen Bonding Network: The sulfonyl oxygens often form hydrogen bonds with the side chain of Thr199, a highly conserved "gatekeeper" residue.[25]

  • Hydrophobic Interactions: The non-polar "tail" portion of the inhibitor (often an aromatic ring) makes hydrophobic contacts with other residues lining the active site cavity, contributing to binding affinity and selectivity.

By analyzing how different R-groups on the sulfonamide scaffold interact with the variable residues among CA isozymes, researchers can rationally design more selective and potent inhibitors.

References

  • Carbonic anhydrase | Chemistry | Research Starters - EBSCO. [Link]

  • Molecule of the Month: Carbonic Anhydrase - PDB-101. [Link]

  • Carbonic anhydrase - Wikipedia. [Link]

  • 1AZM: DRUG-PROTEIN INTERACTIONS: STRUCTURE OF SULFONAMIDE DRUG COMPLEXED WITH HUMAN CARBONIC ANHYDRASE I - RCSB PDB. [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. [Link]

  • Carbonic Anhydrase Function, Reaction & Mechanism - Study.com. [Link]

  • Session 4: Introduction to in silico docking. [Link]

  • 3K34: Human carbonic anhydrase II with a sulfonamide inhibitor - RCSB PDB. [Link]

  • 3M04: Carbonic Anhydrase II in complex with novel sulfonamide inhibitor - RCSB PDB. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • 1ZFK: carbonic anhydrase II in complex with N-4-sulfonamidphenyl-N'-4-methylbenzosulfonylurease as sulfonamide inhibitor - RCSB PDB. [Link]

  • Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. [Link]

  • PDB: 6sbh | Protein Data Bank in Europe - PDBe - EMBL-EBI. [Link]

  • What is the most reliable and cited software for multiple ligand docking? - ResearchGate. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

  • How to interprete and analyze molecular docking results? - ResearchGate. [Link]

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors - Taylor & Francis. [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives - Ingenta Connect. [Link]

  • Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC. [Link]

  • What free docking software is more powerful than AutoDock Vina in scoring?. [Link]

  • Protein-ligand docking - Cresset Group. [Link]

  • Getting Started with Protein-Ligand Docking Using GOLD - CCDC. [Link]

  • Comparison of AutoDock 4.2.6, AutoDock Vina 1.1.2 and Glide 6.6 - UB. [Link]

  • Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC. [Link]

    • Preparing the protein and ligand for docking - ScotChem. [Link]

  • Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC. [Link]

  • In Silico Docking, Molecular Dynamics and Binding Energy Insights into the Bolinaquinone-Clathrin Terminal Domain Binding Site - MDPI. [Link]

  • RMSD and docking score | ResearchGate. [Link]

  • Protein-ligand docking - Galaxy Training!. [Link]

  • Molecular Docking Tutorial. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and r...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from the known hazards of structurally similar sulfonamides and established best practices for hazardous chemical waste management.

The fundamental principle guiding this protocol is to treat N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide as a hazardous waste unless confirmed otherwise by a certified analysis.[1] This approach ensures the highest level of safety and minimizes potential environmental impact.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of the sulfonamide functional group, this compound should be handled with caution. Related sulfonamide compounds are known to be skin and eye irritants.[2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory during all handling and disposal procedures.

Required PPE:

  • Eye Protection: Chemical safety goggles are essential. If there is a risk of splashing, a face shield should also be worn.[4][5]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for handling solid chemicals.

  • Body Protection: A standard laboratory coat should be worn to protect against accidental skin contact.[6]

  • Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of fine particles.[7]

II. Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is to manage it as a hazardous chemical waste designated for professional disposal.[8]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Stream: Do not mix N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide waste with other chemical waste streams.[9] All waste containing this compound, including contaminated consumables like weighing paper, pipette tips, and gloves, must be collected in a dedicated and clearly labeled hazardous waste container.[6]

  • Solid Waste: Collect solid N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide waste, including any contaminated materials from spill clean-up, in a designated solid hazardous waste container.[8]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid hazardous waste container. Do not pour any solution containing this compound down the drain.[10] The U.S. Environmental Protection Agency (EPA) strongly discourages the sewering of any pharmaceutical waste to prevent contamination of water sources.[10]

Step 2: Container Management

  • Compatibility: Use a container made of a material compatible with the chemical waste. For solid sulfonamide waste, a high-density polyethylene (HDPE) container is a suitable option.[6] The original container is often the best choice for storing the waste.[11]

  • Condition: The waste container must be in good condition, free from leaks, and have a secure, tightly sealing lid.[12]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide," and the date of accumulation.[11][13]

Step 3: Storage of Chemical Waste

  • Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[6]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[7]

Step 4: Arranging for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[13]

  • Provide Information: Furnish the EHS department or contractor with all available information about the compound, including its name and any known hazards.[6]

  • Incineration: The recommended method for the disposal of many pharmaceutical and chemical wastes is incineration in a specialized chemical incinerator.[8]

Step 5: Decontamination of Laboratory Equipment

  • Reusable Labware: Thoroughly decontaminate any reusable labware that has come into contact with N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide.

  • Triple Rinsing: For empty containers, a triple rinse with a suitable solvent (such as water or an appropriate organic solvent) is a common practice.[1][12] The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[1][12]

III. Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide, the following table provides physical and chemical properties for general reference. This information is crucial for a proper risk assessment.

PropertyValueSource
Appearance White powder[14]
Melting Point 168-174°C[14]
Boiling Point 387.4°C at 760 mmHg[14]
Flash Point 188.1°C[14]
Density 1.3±0.1 g/cm³[14]
IV. Experimental Workflow: Disposal Decision Process

The following diagram illustrates the decision-making process for the proper disposal of N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide and associated materials.

DisposalWorkflow cluster_start Start: Handling N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide cluster_assessment Waste Characterization cluster_disposal_path Disposal Pathways cluster_actions Action Steps Start Material to be Disposed IsContaminated Is the item contaminated with the chemical? Start->IsContaminated HazardousWaste Treat as Hazardous Waste IsContaminated->HazardousWaste Yes NonHazardousWaste Dispose as regular lab waste (after decontamination) IsContaminated->NonHazardousWaste No Segregate Segregate and collect in a labeled, compatible container HazardousWaste->Segregate Decontaminate Decontaminate via triple rinsing (collect rinsate) NonHazardousWaste->Decontaminate Store Store in a designated hazardous waste area Segregate->Store ContactEHS Contact EHS for professional disposal Store->ContactEHS Decontaminate->NonHazardousWaste Verified Clean

Caption: Disposal decision workflow for N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide.

References

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Ovid. (n.d.). Update on pharmaceutical waste disposal regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Retrieved from [Link]

  • Regulations.gov. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Laboratory Wastes (GUIDANCE). Retrieved from [Link]

  • SDS US. (2021, August 27). SAFETY DATA SHEET. Retrieved from [Link]

  • 4-Acetamidobenzenesulfonamide - Safety Data Sheet. (2025, October 29). Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide

Executive Summary & Risk Profile N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is a specialized intermediate often utilized in the synthesis of sulfonamide-class pharmaceuticals (e.g., sotalol precursors or anti-arrhythmi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Profile

N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide is a specialized intermediate often utilized in the synthesis of sulfonamide-class pharmaceuticals (e.g., sotalol precursors or anti-arrhythmic derivatives). While specific Safety Data Sheets (SDS) for this exact derivative are proprietary or rare, its structural parent—4-(2-aminoethyl)benzenesulfonamide —is classified as Skin Corr. 1B (Causes severe skin burns and eye damage) [1, 2].

Therefore, this protocol mandates treating the N-acetyl derivative with High-Hazard/Corrosive precautions. The presence of the primary amine on the ethyl chain imparts basicity and tissue-corrosive potential, while the sulfonamide moiety carries a risk of respiratory and skin sensitization (sulfa-allergy cross-reactivity) [3].

Core Hazard Classifications (Inferred from Analogs)
Hazard TypeGHS ClassificationOperational Implication
Physical Corrosive to Metals (Cat 1)Do not use metal spatulas; use PTFE or ceramic.
Health Skin Corr.[1][2][3][4][5][6][7][8][9][10][11][12] 1B / Eye Dam. 1 Irreversible tissue damage upon contact.
Health STOT SE 3 (Respiratory)Dust inhalation causes severe mucosal irritation.
Sensitization Skin/Resp Sens. 1Potential for anaphylaxis in sensitized individuals.
The PPE Matrix: Layered Defense System

Do not rely on a single barrier. This system uses redundancy to prevent exposure during the three critical phases of handling: Weighing (Solid) , Reaction (Solution) , and Quenching (Waste) .

Personal Protective Equipment Specifications
ZoneBody AreaStandard RequirementTechnical Justification
Primary Respiratory Fume Hood (Face Velocity >100 fpm) Engineering controls are primary. N95 respirators are insufficient for corrosive dusts which can damage lung tissue.
Secondary Hands (Inner) Nitrile (4 mil) Acts as a sweat barrier and last line of defense.
Secondary Hands (Outer) Nitrile (Extended Cuff, >6 mil) Double-gloving is mandatory. Outer glove protects against mechanical tears and immediate splashes. Change immediately upon contamination.[1]
Tertiary Eyes/Face Chemical Goggles + Face Shield Safety glasses are prohibited when handling the powder form due to the risk of airborne corrosive dust settling behind lenses.
Body Torso Chemical-Resistant Lab Coat (Tyvek® or treated cotton) Standard cotton coats absorb liquids; chemical-resistant aprons prevent soak-through of corrosive amines.
Operational Workflow: Step-by-Step

This protocol is designed to eliminate the generation of dust and prevent static discharge, which is common with sulfonamide powders.

Phase A: Engineering Setup & Pre-Check
  • Static Control: Place an ionizing bar or anti-static gun inside the fume hood. Sulfonamide powders are often electrostatic and will "jump" from spatulas.

  • Acidity Check: Verify the availability of weak acid neutralizers (e.g., Citric Acid or dilute Acetic Acid) in the spill kit, as the compound is basic/corrosive.

Phase B: Weighing & Transfer (The Critical Risk Point)

Goal: Zero airborne particulates.

  • Tare External: Tare your weighing boat/flask outside the hood to minimize air disturbance, then move it inside.

  • The "Tunnel" Method: Do not pour from the stock bottle.

    • Use a long-neck funnel directed deep into the receiving vessel.

    • Use a PTFE-coated spatula.

  • Solvent Dampening: If the reaction allows, pre-charge the receiving flask with the reaction solvent. Adding the solid into the liquid reduces dust lofting.

  • Immediate Wash: Once the transfer is complete, wipe the exterior of the stock bottle and the balance with a solvent-dampened Kimwipe (Acetone/Methanol) before removing them from the hood.

Phase C: Reaction Monitoring
  • Temperature Control: The amine group can react exothermically with acid chlorides or anhydrides. Always monitor internal temperature during addition.

  • Venting: Ensure the reaction vessel is vented through a bubbler or scrubber, especially if HCl or SO2 byproducts are generated during the synthesis.

Decision Logic: PPE & Response

The following diagram illustrates the decision-making process for PPE selection and emergency response.

SafetyLogic Start Start: Handling N-Acetyl-4-(2-aminoethyl)-benzenesulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution SolidPPE REQ: Fume Hood + Goggles + Face Shield + Double Nitrile Solid->SolidPPE LiquidPPE REQ: Fume Hood + Safety Glasses + Nitrile (Splash Guard) Solution->LiquidPPE Spill Emergency: SPILL EVENT SolidPPE->Spill If Breach Disposal Disposal: Segregate as Corrosive Basic Organic Waste SolidPPE->Disposal Normal End LiquidPPE->Spill If Breach LiquidPPE->Disposal Normal End PowderSpill Powder Spill: DO NOT SWEEP. Cover with wet pads (Solvent/Oil). Wipe to avoid dust. Spill->PowderSpill Solid LiquidSpill Liquid Spill: Absorb with Vermiculite. Neutralize with weak acid if basic. Spill->LiquidSpill Liquid PowderSpill->Disposal LiquidSpill->Disposal

Figure 1: Decision logic for PPE selection and emergency spill response based on physical state.

Disposal & Decontamination

Improper disposal of sulfonamides can lead to environmental contamination and antibiotic resistance concerns in local water tables.

  • Quenching:

    • Treat reaction mixtures with water/ice carefully.

    • Adjust pH to neutral (pH 6-8) using dilute HCl (if basic) or NaOH (if acidic) before waste container transfer.

  • Waste Segregation:

    • Do NOT mix with oxidizers (Nitric acid, Peroxides) -> Risk of violent gas evolution (NOx/SOx).

    • Label clearly: "Hazardous Waste: Organic Basic, Sulfonamide Derivative. Potential Sensitizer."

  • Surface Decontamination:

    • Wipe surfaces with 70% Ethanol or Isopropanol.

    • Follow with a soap and water wash to remove ionic residues.

    • Dispose of all cleaning materials (wipes, gloves) as solid hazardous waste.

References
  • Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-(2-Aminoethyl)benzenesulfonamide.[1][3] National Library of Medicine. Retrieved from

  • Cayman Chemical. (2025).[2][6] Safety Data Sheet: 4-Acetamidobenzenesulfonamide. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from

Sources

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